molecular formula C5H4Cl2N2O B027636 2,4-Dichloro-5-methoxypyrimidine CAS No. 19646-07-2

2,4-Dichloro-5-methoxypyrimidine

Cat. No.: B027636
CAS No.: 19646-07-2
M. Wt: 179 g/mol
InChI Key: ZTHHRSBDBPCCMZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methoxypyrimidine is a useful research compound. Its molecular formula is C5H4Cl2N2O and its molecular weight is 179 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHHRSBDBPCCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345044
Record name 2,4-Dichloro-5-methoxypyrimidine
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19646-07-2
Record name 2,4-Dichloro-5-methoxypyrimidine
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Record name 2,4-Dichloro-5-methoxypyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4-dichloro-5-methoxypyrimidine, an important intermediate in the preparation of various pharmaceutical and agrochemical compounds. The document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and a visual representation of the synthesis pathway.

Introduction

This compound is a key building block in organic synthesis, particularly for the development of herbicides and therapeutic agents.[1][2] Its utility stems from the differential reactivity of the two chlorine atoms, which allows for selective nucleophilic substitution to introduce various functional groups. This guide focuses on the prevalent and well-documented synthesis routes, providing practical information for laboratory and industrial applications.

Core Synthesis Pathway: Chlorination of 5-Methoxyuracil (B140863)

The most common and direct method for the synthesis of this compound is the chlorination of 2,4-dihydroxy-5-methoxypyrimidine, also known as 5-methoxyuracil.[2] This process involves the conversion of the hydroxyl groups on the pyrimidine (B1678525) ring to chloro groups using a chlorinating agent, most frequently phosphorus oxychloride (POCl₃).[2][3] The reaction is typically carried out in the presence of an organic base which acts as an acid-binding agent or catalyst.[2]

A visual representation of this primary synthesis pathway is provided below:

Synthesis_Pathway 5-Methoxyuracil 5-Methoxyuracil This compound This compound 5-Methoxyuracil->this compound Chlorination Reagents POCl₃, Base (e.g., N,N-dimethylaniline, Triethylamine (B128534), Pyridine) Reagents->this compound

Diagram 1: Primary synthesis pathway of this compound.

Alternative Synthesis Route

An alternative synthesis route involves a multi-step process starting from simpler precursors. One patented method describes the use of ethyl formate (B1220265) and methyl methoxyacetate (B1198184) as starting materials.[1] These undergo an ester condensation and cyclization to form an intermediate, which is then chlorinated to yield the final product.[1] Another approach involves the initial preparation of 2,4-dihydroxy-5-methoxypyrimidine through the condensation of ethyl formate and solid sodium methoxide, followed by reaction with methyl methoxyacetate and cyclization with urea.[2][4]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis protocols for this compound.

Starting Material(s)Chlorinating AgentBase/CatalystSolventReaction ConditionsYield (%)Purity (%)Reference
2,4-dihydroxy-5-methoxypyrimidinePhosphorus oxychlorideN,N-dimethylaniline-Reflux, 2 hours75-[3]
2,4-dihydroxy-5-methoxypyrimidinePhosphorus oxychlorideTriethylamine-70°C, 120 min91.2 (crude)98.6 (crude)[4]
2,4-dihydroxy-5-methoxypyrimidinePhosphorus oxychlorideN,N-dimethylaniline-100°C, 480 min92.2 (crude)98.6 (crude)[4]
2,4-dihydroxy-5-methoxypyrimidinePhosphorus oxychloridePyridine (B92270)Toluene160°C, 6 hours90-9698.0-99.0[5]
2,4-dihydroxy-5-methoxypyrimidinePhosphorus oxychloridePyridineXylene160°C, 5 hours90-9698.0-99.0[5][6]
Ethyl formate, Methyl methoxyacetateChlorine, Phosphorus oxychloridePyridineDichloroethane30°C, 420 min (chlorine); then POCl₃57-67 (overall)>99.6[1][4]

Detailed Experimental Protocols

Protocol 1: Chlorination of 5-Methoxyuracil with POCl₃ and N,N-dimethylaniline [3]

  • Mixing Reagents: In a suitable reaction vessel, mix 5-methoxy-2,4-dihydroxypyrimidine (45 g, 0.316 mol), phosphorus oxychloride (225 mL, 0.88 mol), and N,N-dimethylaniline (45 mL, 0.391 mol).

  • Reaction: Heat the mixture at reflux for 2 hours.

  • Quenching: After the reaction is complete, carefully and slowly pour the mixture into crushed ice (80 g).

  • Extraction and Purification: Extract the product with ether. The resulting product can be further purified by recrystallization from light petroleum ether (boiling point: 40-60 °C) to yield this compound (43 g, 75% yield).

Protocol 2: Chlorination of 5-Methoxyuracil with POCl₃ and Triethylamine [4]

  • Reaction Setup: In a 500ml three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add 71g (0.5mol) of 2,4-dihydroxy-5-methoxypyrimidine.

  • Addition of Reagents: Successively add 101g (1mol) of triethylamine and 384g (2.5mol) of phosphorus oxychloride.

  • Reaction: Heat the mixture to 70°C and maintain for 120 minutes.

  • Workup: Cool the reaction mixture to room temperature. In a separate 2000ml beaker, prepare a mixture of 250ml of water and crushed ice. Slowly add the reaction solution to the ice-water mixture while stirring, maintaining the temperature at 0°C.

  • Isolation: A solid material will precipitate. Filter the solid and wash the filter cake with water until neutral to obtain the crude product of this compound.

  • Drying and Purification: The crude product is vacuum-dried. Further purification can be achieved by recrystallization from n-hexane to obtain the pure product.

Protocol 3: Synthesis from Ethyl Formate and Methyl Methoxyacetate [1]

This is a two-step process:

  • Step A: Preparation of 2-mercapto-4-hydroxyl-5-methoxypyrimidine This intermediate is synthesized through condensation and cyclization reactions.

  • Step B: Preparation of this compound

    • Chlorination with Chlorine Gas: In a 500ml four-necked flask equipped with a thermometer, reflux condenser, ventilation device, and mechanical stirrer, add 250ml of dichloroethane to 79g (0.5mol) of the intermediate from Step A. Pass chlorine gas through the mixture at a rate of 1 g/min and react at 30°C for 420 minutes.

    • Chlorination with POCl₃: To the resulting mixture, add 79g (1mol) of pyridine and 115.15g (0.75mol) of phosphorus oxychloride.

Conclusion

The synthesis of this compound is well-established, with the chlorination of 5-methoxyuracil using phosphorus oxychloride being the most prevalent method. The choice of base and solvent can influence the reaction conditions and yield. The alternative multi-step synthesis from simpler starting materials offers another viable route, particularly for industrial-scale production. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

A Technical Guide to 2,4-Dichloro-5-methoxypyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-methoxypyrimidine is a halogenated heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, particularly the two reactive chlorine atoms on the pyrimidine (B1678525) ring, make it a versatile building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and reactivity of this compound, intended to support researchers and professionals in its effective utilization.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It possesses low volatility and does not have a strong, characteristic odor.[1] The compound is slightly soluble in water.[2][3][4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₅H₄Cl₂N₂O[1][2][5][6]
Molecular Weight 179.00 g/mol [1][5][7]
Melting Point 66-70 °C[5]
Boiling Point 259.9 °C at 760 mmHg[1][2]
Density 1.446 g/cm³[1][2]
Flash Point 111 °C[1][2]
Vapor Pressure 0.0204 mmHg at 25°C[1][2]
Refractive Index 1.541[1][2]
LogP 1.792[1][2]
pKa (Predicted) -2.67 ± 0.29[2]
PSA 35.01 Ų[1][2]

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum is relatively simple, typically exhibiting two singlets. One signal corresponds to the three protons of the methoxy (B1213986) (-OCH₃) group, and the other corresponds to the single proton at the C6 position of the pyrimidine ring. The expected integration ratio of these signals is 3:1.[8]

  • ¹³C NMR: The carbon-13 NMR spectrum is expected to show five distinct signals, one for each of the unique carbon atoms in the molecule: the methoxy carbon and the four carbons of the pyrimidine ring.[8]

Experimental Protocols: Synthesis

The most common and well-documented method for the synthesis of this compound is through the chlorination of 2,4-dihydroxy-5-methoxypyrimidine, also known as 5-methoxyuracil.[8] This process typically utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.[8][9][10]

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from the formation of the pyrimidine ring, followed by chlorination.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination A Ethyl Formate + Methyl Methoxyacetate B Condensation A->B C Intermediate B->C E Cyclization C->E D Urea D->E F 2,4-dihydroxy-5-methoxypyrimidine (5-Methoxyuracil) E->F G 2,4-dihydroxy-5-methoxypyrimidine F->G I Chlorination Reaction G->I H Phosphorus Oxychloride (POCl3) H->I J This compound I->J

General synthesis workflow for this compound.
Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Materials:

  • 2,4-dihydroxy-5-methoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • An acid-binding agent (e.g., N,N-dimethylaniline, triethylamine, or pyridine)[8][9]

  • Solvent (optional, can be neat POCl₃)

Procedure:

  • Reaction Setup: In a reaction flask equipped with a reflux condenser and a stirring mechanism, combine 2,4-dihydroxy-5-methoxypyrimidine and phosphorus oxychloride. If a solvent is used, it should be added at this stage. The reaction should be performed under a nitrogen atmosphere.[9]

  • Addition of Acid-Binding Agent: While stirring, slowly add the acid-binding agent to the reaction mixture. The molar ratio of the alkaline substance to 2,4-dihydroxy-5-methoxypyrimidine is typically in the range of 1.0-1.5:1.[8][9]

  • Heating and Reflux: Heat the reaction mixture to reflux. The optimal temperature is generally between 100°C and 160°C.[8][9] The reaction is typically allowed to proceed for 2 to 6 hours to ensure completion.[8][9]

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into crushed ice or ice-water to quench the excess phosphorus oxychloride.[4][10]

  • Extraction and Purification: The solid product that precipitates out is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent, such as petroleum ether, to yield pure this compound.[4][10]

Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its two chlorine atoms, which serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[8] This allows for the sequential and regioselective introduction of various nucleophiles, such as amines, alcohols, and thiols.[8]

Research indicates that the C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group.[8] This differential reactivity is a key advantage in multi-step syntheses, enabling the controlled construction of more complex molecules.

G A 2,4-Dichloro- 5-methoxypyrimidine B Nucleophilic Aromatic Substitution (SNAr) A->B C Selective C4 Substitution (More Reactive) B->C 1st Nucleophile D C2 Substitution C->D 2nd Nucleophile E Diverse Functionalized Pyrimidines D->E

Reactivity pathway of this compound.

Due to its versatile reactivity, this compound is a valuable intermediate in the synthesis of various bioactive compounds, including:

  • Pharmaceuticals: It is used in the preparation of heteroarylpiperazine derivatives for potential use in the treatment of Alzheimer's disease.[2][3][4][6] It is also an important intermediate for anti-tumor active compounds.[9]

  • Agrochemicals: It serves as a key intermediate in the preparation of ultra-high efficiency sulfonamide herbicides like penoxsulam.[9]

Handling and Storage

This compound should be handled in a well-ventilated area, and personal protective equipment should be worn. It is recommended to store the compound in a tightly sealed container in a dry, cool, and dark place.[2] The compound is reported to be stable under recommended storage conditions but may be sensitive to air and moisture.[11]

Conclusion

This compound is a synthetically important molecule with well-characterized physicochemical properties. The straightforward and efficient synthesis protocols, combined with its differential reactivity, make it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge required for the safe and effective use of this versatile chemical intermediate in research and development.

References

An In-depth Technical Guide to 2,4-Dichloro-5-methoxypyrimidine (CAS: 19646-07-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-methoxypyrimidine is a halogenated pyrimidine (B1678525) derivative that serves as a crucial and versatile intermediate in synthetic organic chemistry.[1] Its unique structural features, particularly the differential reactivity of its two chlorine atoms, make it a valuable building block for the synthesis of a wide array of more complex heterocyclic compounds.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of pharmacologically active agents. It is an important intermediate in the preparation of compounds for potential use in treating Alzheimer's disease and in the synthesis of high-efficiency herbicides.[1][2][3][4]

Physicochemical and Spectral Data

This compound is a white to off-white crystalline solid at room temperature.[5][6] It is slightly soluble in water and incompatible with strong oxidizing agents.[3][7][8]

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 19646-07-2[1][9]
Molecular Formula C₅H₄Cl₂N₂O[5][6]
Molecular Weight 179.00 g/mol [9][10]
Appearance White to off-white crystalline solid/powder[5][6][7]
Melting Point 66-70 °C[6][7][9]
Boiling Point 259.9 °C at 760 mmHg[5]
Density 1.446 g/cm³[5]
Flash Point 111 °C[5]
Solubility Slightly soluble in water[3][8]
InChI Key ZTHHRSBDBPCCMZ-UHFFFAOYSA-N[1][9]
Table 2: Spectral Data
TechniqueDataReference(s)
¹H NMR ~4.0 ppm (s, 3H, -OCH₃), ~8.5 ppm (s, 1H, C6-H)[1]
¹³C NMR (Predicted) ~57 ppm (-OCH₃), ~140 ppm (C5), ~150 ppm (C6), ~155-165 ppm (C2/C4)[1]
Mass Spectrometry (ES+) m/z 179 [M+H]⁺[1]
IR Spectra Available from sources such as SpectraBase[9][11]

Synthesis and Experimental Protocols

The most common and well-documented method for synthesizing this compound is through the direct chlorination of 5-methoxyuracil (B140863) (also known as 2,4-dihydroxy-5-methoxypyrimidine) using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1]

General Synthesis Workflow

The synthesis typically involves two main stages: the formation of the 5-methoxyuracil ring, followed by chlorination.

G cluster_0 Step 1: 5-Methoxyuracil Synthesis cluster_1 Step 2: Chlorination A Ethyl Formate + Methyl Methoxyacetate B Condensation with Sodium Methoxide A->B C Intermediate B->C D Cyclization with Urea C->D E 2,4-Dihydroxy-5-methoxypyrimidine (5-Methoxyuracil) D->E F 5-Methoxyuracil G Chlorination with POCl₃ and Amine Base F->G H This compound G->H

Caption: General two-stage synthesis of this compound.

Detailed Experimental Protocol: Chlorination of 5-Methoxyuracil

This protocol is based on patented industrial synthesis methods which report high yields and purity.[12][13][14]

Materials:

  • 2,4-dihydroxy-5-methoxypyrimidine (1 mol)

  • Phosphorus oxychloride (POCl₃) (2.0 - 2.5 mol)

  • An alkaline substance (tertiary amine like triethylamine, pyridine, or N,N-dimethylaniline) (1.0 - 1.5 mol)

  • Solvent (e.g., toluene, xylene) (500 - 1000 mL)

  • Nitrogen gas supply

  • Reaction flask with reflux condenser, stirrer, and thermometer

Procedure:

  • In a reaction flask purged with nitrogen, add 2,4-dihydroxy-5-methoxypyrimidine, the solvent, and phosphorus oxychloride.[14]

  • Begin stirring the mixture and then add the alkaline substance.[14]

  • Heat the reaction mixture to reflux, maintaining a temperature between 100-160 °C for 2-6 hours.[14]

  • Monitor the reaction progress using a suitable chromatographic technique (e.g., HPLC or GC).[1]

  • Once the reaction is complete, cool the system to 0-40 °C.[12]

  • The reaction is then quenched, typically by careful addition to ice water, followed by neutralization.

  • The product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved through crystallization, yielding the final product as a pale yellow solid with a reported purity of 98.0-99.0% and a yield of 90-96%.[12][13]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position.[1] This allows for selective and stepwise substitution, making it a key intermediate in the construction of complex, multi-substituted pyrimidines for drug discovery.[1]

Key Reactions

Two of the most important transformations involving this intermediate are palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][15][16]

G cluster_0 Palladium-Catalyzed Cross-Coupling Reactions A This compound B Suzuki-Miyaura Coupling (with R-B(OH)₂) Forms C-C bonds A->B C Buchwald-Hartwig Amination (with R₂-NH) Forms C-N bonds A->C D 4-Aryl-2-chloro-5-methoxypyrimidine B->D E 4-Amino-2-chloro-5-methoxypyrimidine C->E F Further functionalization at C2 position D->F E->F

Caption: Key cross-coupling reactions of this compound.

Experimental Protocols for Cross-Coupling Reactions

The following are generalized protocols for Suzuki and Buchwald-Hartwig reactions, which can be adapted for this compound.

StepProcedure
1. Materials This compound (1.0 equiv.), Arylboronic acid (1.2 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), Base (e.g., K₂CO₃, 2.0-3.0 equiv.), Degassed solvent (e.g., 1,4-dioxane/water mixture).[17][18]
2. Reaction Setup In a microwave vial, combine the pyrimidine, boronic acid, base, and catalyst. Add the degassed solvent.[17]
3. Reaction Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 100 °C) for a short duration (e.g., 15 minutes).[17][18]
4. Work-up After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
5. Purification Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[7]
StepProcedure
1. Materials This compound (1.0 equiv.), Amine (1.1-1.5 equiv.), Palladium catalyst and ligand (e.g., Pd(OAc)₂ with a phosphine (B1218219) ligand like BINAP), Base (e.g., NaOt-Bu or Cs₂CO₃), Anhydrous solvent (e.g., toluene).[13][19]
2. Reaction Setup In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine the catalyst, ligand, base, pyrimidine, and amine. Add the anhydrous solvent.[13][19]
3. Reaction Stir the mixture at an elevated temperature (e.g., 100-110 °C) for several hours (e.g., 8 hours).[13]
4. Work-up Cool the reaction, dilute with an organic solvent, and wash with water and brine.[19]
5. Purification Dry the organic layer, concentrate, and purify the crude product by column chromatography.[13]
Application in the Synthesis of Kinase Inhibitors

This compound has been utilized as a starting material for the synthesis of 2,4,5-trisubstituted pyrimidines, which have been investigated as potent dual inhibitors of plasmodial kinases PfGSK3 and PfPK6, potential targets for antimalarial drugs.[3][15][20] The synthesis of these inhibitors showcases the sequential functionalization of the dichloropyrimidine core.

G A 2,4-Dichloro-5- methoxypyrimidine B SNAr Reaction at C4 (e.g., with an amine R¹-NH₂) A->B C 4-Amino-2-chloro-5- methoxypyrimidine Intermediate B->C D Cross-Coupling at C2 (e.g., Suzuki with R²-B(OH)₂) C->D E 2,4,5-Trisubstituted Pyrimidine Derivative D->E F Inhibition of PfGSK3/PfPK6 Kinase Activity E->F

Caption: Synthetic workflow to PfGSK3/PfPK6 inhibitors.

The resulting 2,4,5-trisubstituted pyrimidines have shown inhibitory activity against these essential plasmodial kinases, highlighting the importance of this compound as a scaffold in the development of novel therapeutic agents.[3][15][20]

Conclusion

This compound is a high-value chemical intermediate with well-defined properties and synthetic routes. Its significance in medicinal chemistry, particularly in the construction of substituted pyrimidine scaffolds for drug discovery, is well-established. The differential reactivity of its chloro-substituents allows for controlled, sequential functionalization through robust and versatile reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This makes it an indispensable tool for researchers and professionals in the field of drug development, enabling the efficient synthesis of novel compounds with potential therapeutic applications against diseases such as malaria and Alzheimer's.

References

An In-depth Technical Guide to 2,4-Dichloro-5-methoxypyrimidine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2,4-Dichloro-5-methoxypyrimidine is a pivotal heterocyclic compound, widely recognized as a versatile building block in synthetic chemistry. Its unique molecular architecture, featuring a pyrimidine (B1678525) core with differentially reactive chlorine atoms, establishes it as a "privileged scaffold" for developing a diverse range of functional molecules. This technical guide provides a comprehensive overview of its molecular structure, spectroscopic properties, detailed synthesis protocols, and key reactivity patterns. Furthermore, it highlights its significant applications in the fields of drug discovery—including the development of kinase inhibitors, antimalarial agents, and potential therapeutics for Alzheimer's disease—and in the agrochemical industry for creating high-efficiency herbicides. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted pyrimidine derivative that serves as a key intermediate in complex organic synthesis.[1] Its fundamental properties are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name This compound[2][3][4]
CAS Number 19646-07-2[1][2][3][4]
Molecular Formula C₅H₄Cl₂N₂O[1][2][3][4][5]
SMILES COC1=CN=C(N=C1Cl)Cl[2][3][4]
InChIKey ZTHHRSBDBPCCMZ-UHFFFAOYSA-N[2][3][4]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 179.00 g/mol [1][4]
Appearance White to off-white crystalline solid[6]
Melting Point 66-70 °C[2]
Boiling Point 259.9 °C at 760 mmHg[6]
Solubility Slightly soluble in water[7][8]
Density 1.446 g/cm³[6]

Molecular Structure and Spectroscopic Analysis

The molecular structure consists of a six-membered aromatic pyrimidine ring substituted with two chlorine atoms at the C2 and C4 positions and a methoxy (B1213986) group (-OCH₃) at the C5 position.[6] The presence of these functional groups, particularly the chlorine atoms, provides reactive sites for a variety of chemical transformations.[1]

Spectroscopic methods are essential for confirming the structure and purity of the compound.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry typically shows a protonated molecular ion peak [M+H]⁺ at m/z 179, confirming the molecular weight.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the arrangement of protons and carbon atoms in the molecule.[9][10][11]

  • Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.[12]

Synthesis and Experimental Protocols

The most common and well-documented method for synthesizing this compound is the direct chlorination of 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil).[1] This reaction typically employs phosphorus oxychloride (POCl₃) as the chlorinating agent.[1]

Experimental Protocol: Chlorination of 5-Methoxyuracil

This protocol is a generalized procedure based on common laboratory and patented methods.[1][7][13][14]

Materials:

  • 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil)

  • Phosphorus oxychloride (POCl₃)

  • An organic base (e.g., N,N-dimethylaniline, triethylamine, or pyridine)[1][7][13]

  • Solvent (e.g., toluene, xylene) (optional)[13][14]

  • Crushed ice and water for quenching

  • Organic solvent for extraction (e.g., diethyl ether)

  • Petroleum ether for recrystallization

Procedure:

  • In a reaction flask equipped with a reflux condenser and a stirrer, combine 2,4-dihydroxy-5-methoxypyrimidine, phosphorus oxychloride, and a solvent (if used).[7][13][14] The molar ratio of the base to the starting pyrimidine is typically between 1.0 and 1.5:1.[13]

  • Under agitation, add the organic base (e.g., N,N-dimethylaniline) to the mixture.[7][13]

  • Heat the reaction mixture to reflux, typically between 100°C and 160°C.[13] Maintain the reflux for a period of 2 to 6 hours to ensure the reaction goes to completion.[13]

  • After the reaction is complete, cool the mixture.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice to quench the excess phosphorus oxychloride.[7]

  • Extract the aqueous mixture with an organic solvent, such as diethyl ether.[7]

  • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent, such as light petroleum ether, to yield the final product.[7]

This method has been reported to achieve high yields, ranging from 75% to over 95%, with purity often exceeding 98%.[1][7][13][14]

G A 5-Methoxyuracil (Starting Material) C Reaction A->C B Reagents: POCl₃ N,N-dimethylaniline B->C D Quenching (Crushed Ice) C->D Reflux (100-160°C, 2-6h) E Extraction (e.g., Diethyl Ether) D->E F Purification (Recrystallization) E->F G 2,4-Dichloro-5- methoxypyrimidine (Final Product) F->G

A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms.[1] The chlorine atom at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[1][15] This regioselectivity allows for controlled, stepwise functionalization of the pyrimidine ring, which is a significant advantage in multi-step syntheses.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This is the primary method for derivatization. The chlorine atoms act as excellent leaving groups and can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups.[1]

  • Transition-Metal-Catalyzed Cross-Coupling: The chloro-substituents also serve as handles for reactions like Suzuki, Stille, and Buchwald-Hartwig couplings.[1] These methods are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, further expanding the molecular diversity that can be achieved.[1] The general order of reactivity in many of these reactions is also C4 > C2.[1]

G start 2,4-Dichloro-5- methoxypyrimidine mid 4-Substituted-2-chloro- 5-methoxypyrimidine start->mid SNAr at C4 (More Reactive Site) end 2,4-Disubstituted- 5-methoxypyrimidine mid->end SNAr at C2 (Less Reactive Site) nu1 Nucleophile 1 (Nu1) nu1->start nu2 Nucleophile 2 (Nu2) nu2->mid

Logical workflow for the stepwise substitution of this compound.

Applications in Drug Discovery and Agrochemicals

The this compound framework is considered a privileged scaffold in medicinal chemistry, meaning it can serve as a core structure for developing ligands for multiple, often unrelated, biological targets.[1]

  • Kinase Inhibitors: The scaffold is a major component in the development of protein kinase inhibitors, which are crucial in cancer therapy.[1]

  • Antimalarial Agents: It has been used as a starting material to synthesize 2,4,5-trisubstituted pyrimidines that act as potent dual inhibitors of plasmodial kinases, offering a potential pathway for new antimalarial drugs.[1]

  • Alzheimer's Disease Research: The compound is a key intermediate in the preparation of heteroarylpiperazine derivatives being investigated for the treatment of Alzheimer's disease.[1][7][8][16]

  • BMPR2 Inhibitors: DNA-encoded library screening identified potent and selective inhibitors of bone morphogenetic protein receptor type 2 (BMPR2), a target in skeletal defects and cancer, with synthesis starting from this compound.[1]

  • Herbicides: It is an important intermediate for the synthesis of new, ultra-high-efficiency, and low-toxicity herbicides.[1][17]

G A This compound (Privileged Scaffold) B Drug Discovery A->B C Agrochemicals A->C B1 Kinase Inhibitors (Oncology) B->B1 B2 Antimalarial Agents B->B2 B3 Alzheimer's Research B->B3 B4 BMPR2 Inhibitors B->B4 C1 High-Efficiency Herbicides C->C1

Key application areas derived from the this compound scaffold.

Safety Information

This compound is a chemical that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeDescriptionSource(s)
Signal Word -Danger[2][4]
Hazard Statements H302Harmful if swallowed[4]
H315Causes skin irritation[4]
H318Causes serious eye damage[4]
H335May cause respiratory irritation[4]
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338Avoid breathing dust, wear protective gear, IF SWALLOWED: call a POISON CENTER, IF ON SKIN: Wash with plenty of water, IF IN EYES: Rinse cautiously with water for several minutes.[4]

Users should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined molecular structure and predictable reactivity. Its utility is primarily driven by the regioselective nature of its two chlorine substituents, which allows for the controlled and stepwise synthesis of complex molecules. As a privileged scaffold, it continues to be a cornerstone in the development of novel therapeutics and advanced agrochemicals, making it a compound of significant interest to the scientific and industrial research communities.

References

2,4-Dichloro-5-methoxypyrimidine: A Comprehensive Technical Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the synthesis, properties, and applications of 2,4-dichloro-5-methoxypyrimidine, a pivotal building block in modern synthetic and medicinal chemistry. Its unique electronic and steric properties, particularly the differential reactivity of its two chlorine atoms, make it an invaluable scaffold for the construction of complex molecular architectures.

Chemical and Physical Properties

This compound is a halogenated pyrimidine (B1678525) derivative that is a white to off-white crystalline solid at room temperature.[1] Its structure, featuring an electron-deficient pyrimidine core with two reactive chloro-substituents and a methoxy (B1213986) group, dictates its chemical behavior and synthetic utility.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 19646-07-2[2][3]
Molecular Formula C₅H₄Cl₂N₂O[3][4]
Molecular Weight 179.00 g/mol [3][4]
Appearance White to off-white solid[1]
Melting Point 66-70 °C[4]
Boiling Point 259.9 °C at 760 mmHg[5]
Solubility Slightly soluble in water[6][7]
InChI Key ZTHHRSBDBPCCMZ-UHFFFAOYSA-N[2][3]

Synthesis of this compound

The predominant and well-documented method for synthesizing this compound is the chlorination of 5-methoxyuracil (B140863) (also known as 2,4-dihydroxy-5-methoxypyrimidine).[2] This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base which acts as a catalyst or acid-binding agent.[2][8]

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from the formation of the pyrimidine ring, followed by chlorination.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination Ethyl Formate Ethyl Formate Condensation Condensation Ethyl Formate->Condensation Methyl Methoxyacetate Methyl Methoxyacetate Methyl Methoxyacetate->Condensation Cyclization Cyclization Condensation->Cyclization Urea Urea Urea->Cyclization 5-Methoxyuracil 5-Methoxyuracil Cyclization->5-Methoxyuracil Chlorination_Reaction Chlorination 5-Methoxyuracil->Chlorination_Reaction POCl3 POCl3 POCl3->Chlorination_Reaction Tertiary Amine Tertiary Amine Tertiary Amine->Chlorination_Reaction Final_Product This compound Chlorination_Reaction->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Chlorination of 5-Methoxyuracil

This protocol is a representative procedure based on common laboratory practices.[2][6][8]

Materials:

  • 5-methoxy-2,4-dihydroxypyrimidine (5-methoxyuracil)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (or triethylamine, pyridine)

  • Toluene (B28343) (or other suitable solvent)

  • Crushed ice

  • Diethyl ether

  • Light petroleum ether

Procedure:

  • In a reaction flask equipped with a reflux condenser and magnetic stirrer, add 5-methoxy-2,4-dihydroxypyrimidine (1 mol equivalent), a solvent such as toluene (5-10 volumes), and phosphorus oxychloride (2.0 - 2.5 mol equivalents).[8]

  • Begin stirring the mixture. Carefully add an alkaline substance such as N,N-dimethylaniline (1.0 - 1.5 mol equivalents).[6][8]

  • Heat the reaction mixture to reflux (typically 100-160 °C) and maintain for 2-6 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 0-40 °C.[8]

  • Slowly and carefully quench the reaction mixture by pouring it into a beaker containing crushed ice.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from light petroleum ether to yield this compound as a faint yellow solid.[6][8]

Table 2: Summary of Reported Synthesis Conditions and Yields

Starting MaterialChlorinating AgentBase/CatalystSolventTemp. & TimeYieldPurityReference(s)
5-methoxyuracilPOCl₃N,N-dimethylaniline-Reflux, 2h75%-[6]
5-methoxyuracilPOCl₃Triethylamine/PyridineToluene/Xylene100-160 °C, 2-6h90-96%98-99%[8]
Ethyl formate, methyl methoxyacetatePOCl₃Triethylamine/Pyridine-70-110 °C, 2-8h57-67% (overall)>99.6%[9][10]

Reactivity and Applications as a Synthetic Building Block

Halogenated pyrimidines are exceptionally versatile intermediates, and this compound is a prime example.[2] The key to its utility lies in the differential reactivity of the C4 and C2 chlorine atoms, which allows for selective, sequential functionalization.[2]

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, a characteristic enhanced by the two electron-withdrawing chlorine atoms, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[2] Generally, the C4-chloro group is more reactive towards nucleophiles than the C2-chloro group.[2] This regioselectivity is a cornerstone of its synthetic application, enabling the stepwise introduction of different substituents.

However, it's noteworthy that under certain conditions, particularly with tertiary amine nucleophiles, selectivity can be shifted towards the C2 position.[11]

SNAr_Selectivity cluster_C4 Typical Nucleophiles (e.g., R-NH₂, R-OH, R-SH) cluster_C2 Further Reaction Pyrimidine This compound C4_Reaction SNAr at C4 (More Reactive Site) Pyrimidine->C4_Reaction 1st Substitution C4_Product C4-Substituted Product C2_Reaction SNAr at C2 C4_Product->C2_Reaction 2nd Substitution C2_Product C2-Substituted Product Di_Product C2,C4-Disubstituted Product C4_Reaction->C4_Product C2_Reaction->Di_Product

Caption: Regioselective functionalization of this compound via SNAr.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro substituents serve as effective handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These methods greatly expand the molecular diversity achievable from this scaffold.

  • Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or heteroaryl boronic acids. The reaction is highly regioselective, favoring substitution at the C4 position.[12]

  • Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines. This reaction is fundamental in medicinal chemistry for synthesizing arylamines.[2][13][14]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes, leading to pyrimidinylalkyne derivatives.[15][16]

The general order of reactivity in many cross-coupling reactions mirrors that of SNAr: C4 > C2.[2]

Application in Kinase Inhibitor Synthesis

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors, as it can effectively form hydrogen bonds within the ATP-binding site of many kinases.[2][17][18] this compound is a common starting material for synthesizing potent and selective kinase inhibitors.

Table 3: Examples of Kinase Inhibitors Derived from this compound

Derivative SeriesTarget Kinase(s)Therapeutic AreaIC₅₀ ValueReference(s)
CDD-1431BMPR2Cancer, Skeletal Defects20.6 ± 3.8 nM[2]
2,4,5-Trisubstituted Pyrimidine (23e)PfGSK3 / PfPK6Malaria97 nM / 8 nM[2][19]

The synthesis of these inhibitors typically begins with a selective SNAr or cross-coupling reaction at the C4 position, followed by further modification at the C2 position.[2]

Key Experimental Protocols for Derivatization

The following are generalized protocols for key transformations. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates used.

Protocol: Regioselective Suzuki-Miyaura Coupling

This microwave-assisted protocol is based on efficient methods developed for 2,4-dichloropyrimidines.[12][20]

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 2:1 mixture)

Procedure:

  • To a microwave vial, add this compound, the boronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Add the dioxane/water solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100-120 °C for 15-20 minutes.

  • After cooling, dilute the mixture with ethyl acetate (B1210297) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the C4-arylated pyrimidine.

Suzuki_Cycle Catalyst Pd(0)L₂ OxAdd Oxidative Addition Catalyst->OxAdd Intermediate1 R¹-Pd(II)L₂-X OxAdd->Intermediate1 Transmetal Transmetalation Intermediate2 R¹-Pd(II)L₂-R² Transmetal->Intermediate2 RedElim Reductive Elimination RedElim->Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Dichloropyrimidine) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal Intermediate1->Transmetal Intermediate2->RedElim

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the C-N bond formation.[14][21]

Materials:

  • This compound (or its C4-substituted derivative) (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., KOt-Bu or Cs₂CO₃, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an oven-dried, argon-flushed flask, combine the palladium catalyst and the phosphine ligand.

  • Add the anhydrous solvent, followed by the pyrimidine substrate, the amine, and the base.

  • Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with an appropriate solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Buchwald_Hartwig_Cycle Catalyst Pd(0)L₂ OxAdd Oxidative Addition Catalyst->OxAdd Intermediate1 Ar-Pd(II)L₂-X OxAdd->Intermediate1 AmineCoord Amine Coordination & Deprotonation Intermediate2 [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ AmineCoord->Intermediate2 RedElim Reductive Elimination RedElim->Catalyst Regeneration Product Ar-NR₂ (Aryl Amine) RedElim->Product ArylHalide Ar-X (Dichloropyrimidine) ArylHalide->OxAdd Amine R₂NH + Base Amine->AmineCoord Intermediate1->AmineCoord Intermediate3 Ar-Pd(II)L₂-NR₂ Intermediate2->Intermediate3 Intermediate3->RedElim

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Signaling Pathway Context for Derived Inhibitors

The inhibitors synthesized from this compound often target kinases involved in critical cellular signaling pathways implicated in diseases like cancer and malaria.

BMPR2 Signaling Pathway

Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a serine/threonine kinase receptor. Its signaling is crucial for various cellular processes, and its dysregulation is linked to certain cancers and skeletal defects. Inhibitors like the CDD-1431 series target this pathway.[2]

BMPR2_Pathway BMP BMP Ligand ReceptorComplex Active Receptor Complex BMP->ReceptorComplex BMPR2 BMPR2 BMPR2->ReceptorComplex BMPR1 BMPR1 BMPR1->ReceptorComplex pSMADs p-SMAD 1/5/8 ReceptorComplex->pSMADs Phosphorylation SMADs SMAD 1/5/8 SMADs->pSMADs SMAD_Complex SMAD Complex pSMADs->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Transcription Gene Transcription (Growth, Differentiation) Nucleus->Transcription Inhibitor CDD-1431 (Inhibitor) Inhibitor->BMPR2 INHIBITS

Caption: Simplified BMPR2 signaling pathway and the point of inhibition.

Conclusion

This compound is a high-value, versatile synthetic intermediate. Its predictable regioselectivity in both nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions makes it an ideal starting point for the construction of diverse and complex molecular libraries. The successful application of this building block in the synthesis of potent kinase inhibitors for various diseases underscores its significance in modern drug discovery and development. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the full synthetic potential of this important chemical scaffold.

References

In-Depth Technical Guide: Spectroscopic Data for 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dichloro-5-methoxypyrimidine (CAS No: 19646-07-2), a key building block in synthetic chemistry. This document details its spectral characteristics, the experimental protocols for data acquisition, and its synthetic applications.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for confirming the molecular structure of this compound in solution.[1]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Nucleus AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
-OCH₃~4.0Singlet
C6-H~8.5Singlet

Source: Benchchem[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Nucleus AssignmentExpected Chemical Shift (δ, ppm)
-OCH₃~57
C5~140
C6~150
C2/C4~155-165

Source: Benchchem[1]

Mass Spectrometry (MS)

Mass spectrometry is used for determining the molecular weight and fragmentation pattern of the compound. The expected exact mass is 177.970068 g/mol .[2]

Table 3: Mass Spectrometry Data

ParameterValueNotes
Molecular Weight179.01 g/mol [3]
Mass-to-Charge Ratio (m/z)179 [M+H]⁺Expected value for Electrospray Ionization (ES+).[1]
GC-MS Top Peak (m/z)178[2]
GC-MS 2nd Highest Peak (m/z)180Corresponds to the ³⁷Cl isotope peak.[2]
GC-MS 3rd Highest Peak (m/z)135[2]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)BondType of Vibration
~3000-2800C-H (in -OCH₃)Stretch
~1600-1400C=C, C=N (pyrimidine ring)Ring Stretch
~1250-1000C-O (methoxy)Stretch
~800-600C-ClStretch

Note: The values are typical ranges for the specified functional groups. Specific peak values can be found in the available ATR-IR spectra.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is used.

    • Temperature: The sample is maintained at a constant temperature, typically 298 K (25 °C).

    • Spectral Width: A spectral width of approximately 12-16 ppm is set.

    • Number of Scans: 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

    • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used.

    • Spectral Width: A spectral width of approximately 200-240 ppm is set.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: A dilute solution of the compound (e.g., 100 µg/mL) is prepared in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm) is typically used.

    • Carrier Gas: Helium is used at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: An initial temperature of 80 °C is held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: A scan range of m/z 40-400 is appropriate.

    • Detector: An electron multiplier detector is used.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: As the compound is a solid at room temperature, the spectrum is conveniently acquired using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal) is used.

  • Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected first.

    • The sample is then placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Data is typically averaged over 16 to 32 scans to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis due to the presence of two reactive chlorine atoms.

Synthesis Workflow

The most common method for synthesizing the title compound is through the direct chlorination of 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil) using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This reaction is often facilitated by a tertiary amine base.[1]

Synthesis_Workflow precursor 2,4-dihydroxy- 5-methoxypyrimidine product 2,4-Dichloro- 5-methoxypyrimidine precursor->product Chlorination reagents POCl₃ (Chlorinating Agent) + Tertiary Amine (Base) reagents->precursor conditions Reflux (100-160 °C) conditions->precursor

Caption: Synthesis of this compound via chlorination.

Synthetic Utility: Regioselective Substitution

A key feature of this compound is the differential reactivity of its two chlorine atoms in nucleophilic aromatic substitution (SₙAr) reactions. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position.[1] This allows for sequential and regioselective introduction of different functional groups, making it a versatile precursor for complex molecular architectures.[1]

Reactivity_Diagram start 2,4-Dichloro- 5-methoxypyrimidine intermediate 2-Chloro-4-(nucleophile)- 5-methoxypyrimidine start->intermediate SₙAr at C4 (more reactive) final_product 2,4-Disubstituted- 5-methoxypyrimidine intermediate->final_product SₙAr at C2 reagent1 Nucleophile 1 (Nu1⁻) reagent1->start reagent2 Nucleophile 2 (Nu2⁻) reagent2->intermediate

Caption: Regioselective substitution pathway for this compound.

References

A Comprehensive Technical Guide to the Solubility of 2,4-Dichloro-5-methoxypyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 2,4-dichloro-5-methoxypyrimidine, a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products. This document collates available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Physicochemical Properties

PropertyValue
CAS Number 19646-07-2[1]
Molecular Formula C₅H₄Cl₂N₂O[1]
Molecular Weight 179.00 g/mol [1]
Appearance White to off-white or slight yellow solid/crystalline powder[2]
Melting Point 66-70 °C
Water Solubility Slightly soluble[2][3][4]

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of common organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x) at temperatures from approximately 295 K to 320 K.

Temperature (K)Acetone (B3395972)Ethyl EthanoateTetrachloromethaneMethanol (B129727)Ethanol (B145695)Heptane
~297-299 0.38450.32980.22860.18730.12930.0356
~300-302 0.42110.36010.25010.20590.14410.0408
~303-305 0.46230.39520.27410.22630.16060.0468
~306-308 0.50890.43410.30090.24860.17910.0537
~309-311 0.56110.47710.33080.27310.19970.0617
~312-314 -0.52490.36430.30000.22280.0709
~315-317 -0.5781-0.32940.24860.0815
~318-320 -----0.0938

Data extracted from the Journal of Chemical & Engineering Data. The solubilities follow the order: acetone > ethyl ethanoate > tetrachloromethane > methanol > ethanol > heptane.[5] Interestingly, this order does not directly correlate with the polarity of the solvents.[5] The study also noted that the solubility in ethanol is highly sensitive to temperature changes, making it a preferred solvent for crystallization and purification processes.[5]

Experimental Protocol for Solubility Determination

The quantitative data presented was obtained using a dynamic laser monitoring observation technique to determine the solid-liquid equilibrium.[5]

Apparatus and Materials:
  • Differential Scanning Calorimeter (DSC): To determine the melting temperature and enthalpy of fusion of the solute.[5]

  • Laser Monitoring System: A system consisting of a laser emitter and a detector to observe the dissolution point.[5]

  • Equilibrium Flask: A jacketed glass vessel to maintain a constant temperature.

  • Magnetic Stirrer and Stir Bar: To ensure the solution remains homogeneous.

  • Thermostatic Bath: To control the temperature of the equilibrium flask.

  • Analytical Balance: With an uncertainty of ±0.0001 g.

  • This compound: Of known purity.

  • Solvents: High-purity organic solvents.

Methodology:
  • Characterization of Solute: The melting temperature (T_m) and enthalpy of fusion (Δ_fus H) of this compound were determined using DSC at a heating rate of 0.05 K/s in a nitrogen atmosphere.[5]

  • Sample Preparation: A known mass of the solvent is added to the equilibrium flask. A small, precisely weighed amount (approximately 0.01 g) of this compound is then added to the solvent.[5]

  • Equilibration and Measurement:

    • The solution is continuously stirred in the jacketed flask, and the temperature is controlled by the thermostatic bath.

    • The temperature is slowly increased at a rate of less than 0.1 K/h, especially near the anticipated dissolution point.[5]

    • A laser beam is passed through the sample, and the light intensity is measured by a detector on the opposite side.

    • The point at which the last solid particle dissolves is identified by a sudden change in the detected light intensity. This temperature is recorded as the equilibrium temperature for that specific composition.

  • Data Collection: The process is repeated by adding successive small, known amounts of the solute to the solvent to obtain solubility data across a range of temperatures.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the dynamic method for solubility determination.

G start Start dsc Characterize Solute: Determine Tm and ΔfusH via DSC start->dsc prep_solvent Add known mass of solvent to equilibrium flask dsc->prep_solvent prep_solute Add known mass of This compound prep_solvent->prep_solute stir_heat Stir and slowly heat the mixture (<0.1 K/h) prep_solute->stir_heat laser_monitor Monitor solution clarity with laser system stir_heat->laser_monitor dissolved Is the solid completely dissolved? laser_monitor->dissolved dissolved->stir_heat No record_temp Record equilibrium temperature (T) dissolved->record_temp Yes add_more_solute Add another known mass of solute record_temp->add_more_solute end End record_temp->end add_more_solute->stir_heat

Caption: Workflow for Dynamic Solubility Measurement.

Synthesis and Purification Context

The synthesis of this compound often involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil) using agents like phosphorus oxychloride (POCl₃).[6][7] The purification of the crude product is typically achieved through recrystallization.[6] For instance, recrystallization from light petroleum ether has been documented to yield the purified solid compound.[6][7] The choice of an appropriate recrystallization solvent is directly informed by the compound's solubility profile—ideally, the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. The data indicating a sharp change in ethanol's solvating power with temperature supports its use in such purification procedures.[5]

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, including heteroarylpiperazine derivatives intended for the treatment of Alzheimer's disease.[4][7] Its reactivity, particularly the differential reactivity of the C4-chloro group over the C2-chloro group towards nucleophilic aromatic substitution, allows for selective and stepwise synthesis of derivatives.[6] A clear understanding of its solubility is paramount for chemists and engineers to design scalable, efficient, and high-purity synthetic routes for these and other potential therapeutic agents.

References

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the chlorine atoms in 2,4-dichloro-5-methoxypyrimidine, a versatile building block in medicinal chemistry and drug development. The document elucidates the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering a detailed examination of the factors governing substitution at the C2 and C4 positions. This guide is intended to serve as a critical resource for researchers engaged in the synthesis of novel pyrimidine-based compounds, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate rational synthetic design.

Introduction

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Halogenated pyrimidines, such as this compound, are particularly valuable synthetic intermediates due to the differential reactivity of their halogen substituents. This allows for selective and sequential functionalization, enabling the construction of complex molecular architectures.[1] This guide focuses on the reactivity of the two chlorine atoms in this compound, providing a detailed overview of their behavior in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the chlorination of 2,4-dihydroxy-5-methoxypyrimidine, also known as 5-methoxyuracil. This transformation is typically achieved using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1]

Experimental Protocol: Synthesis from 5-Methoxyuracil

A patented method describes the following procedure:

  • In a nitrogen-purged reaction flask, a mixture of 2,4-dihydroxy-5-methoxypyrimidine (1 mol), a solvent such as toluene (B28343), dimethylbenzene, or trimethylbenzene (500-1000 mL), and phosphorus oxychloride (2.0-2.5 mol) is prepared.

  • Under agitation, an alkaline substance like triethylamine, pyridine, or N,N-dimethylaniline (1.0-1.5 mol) is added.

  • The reaction mixture is heated to reflux at a temperature between 100-160°C for 2-6 hours.

  • Upon completion, the reaction system is cooled to 0-40°C.

  • Water is slowly added to quench the reaction, followed by stirring.

  • The aqueous and organic layers are separated. The aqueous layer is extracted again with the solvent.

  • The combined organic layers are concentrated under reduced pressure to yield this compound.

This method reports high yields (90-96%) and high purity (98.0-99.0%).[2]

Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further enhanced by the two electron-withdrawing chlorine atoms, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr).[1] The regioselectivity of these reactions is a key consideration for synthetic chemists.

General Principles of Regioselectivity

In general, the chlorine atom at the C4 position is more reactive towards nucleophiles than the chlorine atom at the C2 position. This preference is attributed to a combination of electronic and steric factors.[1] The pyrimidine ring's nitrogen atoms withdraw electron density most significantly from the C2, C4, and C6 positions, activating them for nucleophilic attack. However, the greater stability of the Meisenheimer intermediate formed upon attack at C4 often leads to the observed regioselectivity.[1]

The workflow for a typical SNAr reaction can be visualized as follows:

Caption: A typical experimental workflow for an SNAr reaction.

Reactions with Amine Nucleophiles

The reaction of 2,4-dichloropyrimidines with amines is a common method for the synthesis of aminopyrimidines. While C4-substitution is generally favored, reaction conditions can be tuned to achieve C2-selectivity.

For 5-substituted-2,4-dichloropyrimidines, reaction with tertiary amines has been shown to result in excellent C2 selectivity through an in situ N-dealkylation mechanism.[3] For more nucleophilic dialkylamines, C2-amination can occur under non-catalyzed SNAr conditions, especially when a bulky substituent is present at the C5 position.[4]

Table 1: Regioselectivity of Amination on 2,4-Dichloropyrimidines

Pyrimidine SubstrateAmine NucleophileCatalyst/ConditionsProduct(s)Regioisomeric Ratio (C2:C4)Yield (%)Reference
2,4-Dichloropyrimidine (B19661)Primary/Secondary AminesBase (e.g., K₂CO₃)4-Amino-2-chloropyrimidinePredominantly C4Moderate to High[2]
5-TMS-2,4-dichloropyrimidinePiperidineNo catalyst2-(Piperidin-1-yl)-4-chloro-5-(trimethylsilyl)pyrimidine>99:197[5]
5-TMS-2,4-dichloropyrimidineMorpholineNo catalyst4-(4-Chloro-5-(trimethylsilyl)pyrimidin-2-yl)morpholine>99:198[5]
5-EWG-2,4-dichloropyrimidineTertiary AminesHeat2-Amino-4-chloro-5-EWG-pyrimidineExcellent C2 selectivityModerate to Excellent[3]

EWG = Electron-withdrawing group; TMS = Trimethylsilyl

Reactions with Oxygen Nucleophiles (Alkoxylation)

Alkoxides readily displace the chlorine atoms of this compound. Consistent with the general trend, the C4 position is typically more reactive.

Reactions with Sulfur Nucleophiles (Thiolation)

The reaction with thiols or thiolates also generally favors substitution at the C4 position. However, recent studies on the parent 2,4-dichloropyrimidine have demonstrated that C2-selective thiolation can be achieved under palladium catalysis with specific bulky N-heterocyclic carbene (NHC) ligands.[2] This provides a synthetic route to otherwise difficult-to-access 2-thio-substituted pyrimidines.

Table 2: Regioselectivity of Thiolation on 2,4-Dichloropyrimidine

Thiol NucleophileCatalystLigandC2:C4 RatioCombined Yield (%)Reference
1-Octanethiol(η³-tBu-indenyl)PdClIPent>99:190[2]
Thiophenol(η³-tBu-indenyl)PdClIPent>99:188[2]
1-OctanethiolNone-1:651[2]

IPent = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene

This catalyst-controlled regioselectivity offers a powerful tool for synthetic chemists, as illustrated below:

Thiolation_Selectivity cluster_0 Reaction Pathway Substrate 2,4-Dichloropyrimidine + Thiol SNAr SNAr (No Catalyst) Substrate->SNAr Favors C4 Catalysis Pd-Catalysis (Bulky NHC Ligand) Substrate->Catalysis Favors C2 Product_C4 C4-Thioether (Major Product) SNAr->Product_C4 Product_C2 C2-Thioether (Major Product) Catalysis->Product_C2

Caption: Divergent regioselectivity in the thiolation of 2,4-dichloropyrimidine.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms of this compound also serve as handles for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, enabling the formation of C-C bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and heteroaryl structures. For 2,4-dichloropyrimidines, the reaction with boronic acids typically occurs with high regioselectivity at the C4 position.[1][6] This is due to the preferential oxidative addition of the palladium catalyst to the more electrophilic C4-Cl bond.[1]

Table 3: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines

DichloropyrimidineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C) / TimeProductYield (%)Reference
2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane (B91453)/H₂O100 / 15 min (MW)2-Chloro-4-phenylpyrimidine81[1]
2,4-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 / 15 min (MW)2-Chloro-4-(4-methoxyphenyl)pyrimidine85[1]
2,4-dichloropyrimidine3-Thienylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 / 15 min (MW)2-Chloro-4-(thiophen-3-yl)pyrimidine75[1]

MW = Microwave irradiation

The following is a general procedure for the C4-selective Suzuki coupling of 2,4-dichloropyrimidines:[1]

  • In a microwave reactor vial, combine the 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).

  • Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Seal the vial and flush with argon.

  • Irradiate the reaction mixture in a microwave reactor at 100°C for 15 minutes.

  • After cooling, extract the mixture with ethyl acetate (B1210297) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

The catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (R'-B(OH)₂) PdII->Transmetal PdII_R R-Pd(II)-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium.[7] Similar to the Suzuki coupling, the reaction with this compound is expected to proceed preferentially at the C4 position. The Stille reaction is known for its tolerance of a wide variety of functional groups.[8]

A general protocol for a Stille coupling involves the reaction of the organohalide with an organotin reagent in the presence of a palladium catalyst, such as Pd(PPh₃)₄.[9] The reaction is typically carried out in an anhydrous, degassed solvent like DMF or toluene at elevated temperatures.

General Protocol Outline:

  • Dissolve the this compound and the organostannane reagent in a suitable anhydrous solvent.

  • Add the palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Perform an appropriate work-up and purify the product.

Sequential Functionalization

The differential reactivity of the C2 and C4 chlorine atoms allows for a stepwise functionalization strategy. A nucleophile can be introduced at the C4 position via an SNAr reaction, followed by a palladium-catalyzed cross-coupling reaction at the C2 position, or vice versa. This approach is highly valuable for the synthesis of dissymmetric, polysubstituted pyrimidines.[1][7]

Caption: A logical workflow for the sequential functionalization of this compound.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. The chlorine atoms at the C2 and C4 positions exhibit distinct reactivity profiles, which can be exploited for the regioselective synthesis of a wide array of substituted pyrimidines. Generally, the C4 position is more susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. However, specific reaction conditions and catalyst systems can be employed to achieve selective functionalization at the C2 position. The ability to perform sequential reactions further enhances the synthetic utility of this compound. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in the design and synthesis of novel molecules for drug discovery and other applications.

References

A Technical Guide to 2,4-Dichloro-5-methoxypyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Synthetic Building Block in Medicinal Chemistry

Introduction

2,4-Dichloro-5-methoxypyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its disubstituted pyrimidine (B1678525) core, featuring two reactive chlorine atoms, allows for selective and sequential functionalization, making it a valuable scaffold in the design and development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its commercial availability, physicochemical properties, key synthetic applications, and detailed experimental protocols. The primary focus is on its application in the development of kinase inhibitors for the treatment of diseases such as Alzheimer's and cancer.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of commercial chemical suppliers. Researchers can source this compound in varying quantities and purities to suit their specific research and development needs.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueReferences
CAS Number 19646-07-2[1][2]
Molecular Formula C₅H₄Cl₂N₂O[1]
Molecular Weight 179.00 g/mol [1][3]
Appearance White to off-white or slight yellow solid/crystalline powder[3][4]
Melting Point 66-72 °C[1][2][5]
Purity Typically ≥97% to >98% (GC)[1][2][5]
Solubility Slightly soluble in water.[1][4]
Boiling Point 259.9 °C at 760 mmHg[4]
Density 1.446 g/cm³[4]

Synthesis of this compound

The most common laboratory and industrial-scale synthesis of this compound involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine, also known as 5-methoxyuracil. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2,4-dihydroxy-5-methoxypyrimidine.

Materials:

  • 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)

  • An acid-binding agent such as N,N-dimethylaniline, triethylamine (B128534), or pyridine (B92270) (1.0-1.5 eq)

  • Anhydrous toluene (B28343) or similar high-boiling solvent (optional, as POCl₃ can serve as the solvent)

  • Ice-water bath

  • Crushed ice

  • Filtration apparatus

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Recrystallization solvent (e.g., hexane (B92381) or ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dihydroxy-5-methoxypyrimidine and phosphorus oxychloride. If a solvent is used, add it to the flask at this stage.

  • With stirring, slowly add the acid-binding agent to the reaction mixture.

  • Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude solid from a suitable solvent such as hexane or ethanol (B145695) to yield pure this compound.

Key Applications in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is a prominent building block in the synthesis of kinase inhibitors. The differential reactivity of the two chlorine atoms, with the C4 position being generally more susceptible to nucleophilic attack, allows for selective and stepwise substitution reactions. This is a key advantage in the construction of complex molecules targeting specific kinases.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary route for derivatization of this compound is through nucleophilic aromatic substitution (SNAr). A variety of nucleophiles, particularly amines such as substituted piperazines, can be introduced at the C4 position, leaving the C2 chlorine available for subsequent modifications.

Experimental Protocol: Synthesis of a 4-Substituted Piperazinyl-pyrimidine Derivative

This protocol provides a detailed procedure for the selective monosubstitution of this compound with a generic substituted piperazine (B1678402) at the C4 position.

Materials:

  • This compound (1.0 eq)

  • Substituted piperazine (e.g., 1-(2-methoxyphenyl)piperazine) (1.0-1.2 eq)

  • A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Anhydrous solvent such as tetrahydrofuran (B95107) (THF), acetonitrile, or isopropanol

  • Stirring apparatus

  • Reaction vessel

  • TLC plates for reaction monitoring

  • Extraction and purification glassware

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add the substituted piperazine to the solution, followed by the dropwise addition of the base.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) for several hours to overnight. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-(substituted-piperazin-1-yl)-2-chloro-5-methoxypyrimidine.

Application in Targeting Key Signaling Pathways

Derivatives of this compound have been extensively investigated as inhibitors of various kinases involved in critical cellular signaling pathways. Two notable examples are Glycogen (B147801) Synthase Kinase 3 (GSK-3) and Aurora Kinases.

Glycogen Synthase Kinase 3 (GSK-3) in Alzheimer's Disease

GSK-3 is a serine/threonine kinase that is implicated in the pathogenesis of Alzheimer's disease.[6][7] Its overactivation is linked to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[7] GSK-3 is also involved in the production of amyloid-β plaques.[2][4] Therefore, inhibitors of GSK-3 are considered promising therapeutic agents for Alzheimer's. The PI3K/Akt signaling pathway is a key regulator of GSK-3 activity, where activation of Akt leads to the inhibitory phosphorylation of GSK-3.[4]

GSK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates GSK3 GSK-3 Akt->GSK3 Inhibits Tau Tau GSK3->Tau Phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->NFTs Aggregates to form Pyrimidine_Inhibitor Pyrimidine-based GSK-3 Inhibitor Pyrimidine_Inhibitor->GSK3 Inhibits

Caption: GSK-3 Signaling Pathway in Alzheimer's Disease.

Aurora Kinases in Cancer

Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division (mitosis).[8][9] Overexpression of Aurora kinases, particularly Aurora A, is frequently observed in various cancers and is associated with tumor progression.[3][10] Consequently, Aurora kinase inhibitors are being actively developed as anti-cancer therapeutics.[11][12] Pyrimidine-based scaffolds derived from this compound have proven to be effective in generating potent Aurora kinase inhibitors.[3][11]

Aurora_Kinase_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) with Piperazine Derivative Start->SNAr Intermediate 4-(Piperazin-1-yl)-2-chloro- 5-methoxypyrimidine SNAr->Intermediate Second_Reaction Further Functionalization (e.g., Suzuki Coupling, Amidation) Intermediate->Second_Reaction Final_Compound Pyrimidine-based Aurora Kinase Inhibitor Second_Reaction->Final_Compound Biological_Screening Biological Screening Final_Compound->Biological_Screening Inhibition Inhibition of Aurora Kinase Biological_Screening->Inhibition Outcome Anti-proliferative Effect in Cancer Cells Inhibition->Outcome

Caption: Synthetic Workflow for Aurora Kinase Inhibitors.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its readily tunable structure, commercial availability, and well-understood reactivity make it an ideal starting point for the synthesis of complex molecules, particularly kinase inhibitors. The detailed protocols and pathway diagrams provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this versatile compound in their research endeavors.

References

Methodological & Application

Application Notes and Protocols: 2,4-Dichloro-5-methoxypyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-methoxypyrimidine is a highly versatile and privileged scaffold in medicinal chemistry. Its unique structural features, particularly the differential reactivity of the two chlorine atoms at the C2 and C4 positions, allow for selective and sequential nucleophilic aromatic substitution (SNAr) reactions. This property makes it an ideal starting material for the synthesis of diverse libraries of 2,4,5-trisubstituted pyrimidines, which have shown significant potential in the development of targeted therapies. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors and other therapeutic agents. Detailed experimental protocols and quantitative biological data are presented to facilitate its use in drug discovery and development.

Key Applications

The this compound core is a key building block for a variety of potent and selective inhibitors targeting different enzyme families and signaling pathways implicated in numerous diseases.

Kinase Inhibitors

The pyrimidine (B1678525) scaffold is a well-established ATP-mimetic, making it an excellent starting point for the design of kinase inhibitors. By modifying the substituents at the C2, C4, and C5 positions, researchers have developed potent inhibitors for several important kinase targets.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a key driver in various cancers. 2,4,5-trisubstituted pyrimidines derived from this compound have been developed as potent FGFR inhibitors.[1]

  • Aurora Kinase Inhibitors: Aurora kinases are crucial for cell cycle regulation, and their overexpression is common in many cancers. Pyrimidine-based molecules have shown excellent inhibitory activity against Aurora kinases A and B.[2][3][4][5][6]

  • Plasmodial Kinase (PfGSK3/PfPK6) Inhibitors: As part of the effort to develop new antimalarial drugs, dual inhibitors of Plasmodium falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and protein kinase 6 (PfPK6) have been synthesized using the 2,4,5-trisubstituted pyrimidine scaffold.[7][8][9]

Sirtuin Inhibitors

Sirtuins are a class of NAD+-dependent deacetylases involved in various cellular processes, and their modulation has therapeutic potential in a range of diseases, including sepsis-associated acute kidney injury. 2,4,5-trisubstituted pyrimidines have emerged as potent Sirtuin 5 (SIRT5) inhibitors.[10][11]

Alzheimer's Disease

The pyrimidine scaffold has also been explored for the treatment of Alzheimer's disease. Derivatives have been investigated as γ-secretase modulators, aiming to reduce the production of the toxic amyloid-β (Aβ42) peptide.[12][13][14]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative compounds derived from pyrimidine scaffolds, highlighting their potency against various targets.

Table 1: Kinase Inhibitory Activity of 2,4,5-Trisubstituted Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
FGFR Inhibitors
2nFGFR42.6[1]
2dFGFR47.5[1]
7nFGFR1/28/4[15]
FGFR43.8[15]
GNF-7FGFR44[16]
Aurora Kinase Inhibitors
38jAurora A7.1[2]
Aurora B25.7[2]
41lAurora A9.3[2]
Aurora B2.8[2]
12aAurora A309[4]
Aurora B293[4]
13Aurora A38.6[5]
PfGSK3/PfPK6 Inhibitors
IKK16PfGSK3570[7]
PfPK6460[7]
23dPfGSK3172[7][8]
PfPK611[7][8]
23ePfGSK397[7][8]
PfPK68[7][8]

Table 2: Sirtuin 5 Inhibitory Activity of 2,4,5-Trisubstituted Pyrimidine Derivatives

Compound IDTargetIC50 (nM)Reference
1SIRT53000[11]
58SIRT5310[11]

Table 3: γ-Secretase Modulatory Activity of Pyrimidine Derivatives for Alzheimer's Disease

Compound IDActivityIC50 (nM)Reference
22dAβ42 reduction60[13]
64Aβ42 reduction33[13]
ItanapracedAβ42 reduction3600[17][18]
Aβ40 reduction18400[17][18]

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil).

Materials:

  • 2,4-dihydroxy-5-methoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (DMA) or other tertiary amine (e.g., triethylamine, pyridine)

  • Toluene (B28343), dimethylbenzene, or trimethylbenzene (solvent)

  • Ice

  • Diethyl ether or other suitable organic solvent for extraction

  • Light petroleum ether for recrystallization

Procedure:

  • In a reaction flask equipped with a reflux condenser and a stirring mechanism, add 2,4-dihydroxy-5-methoxypyrimidine (1 mole), a solvent such as toluene (500-1000 mL), and phosphorus oxychloride (2.0-2.5 moles).[19]

  • With stirring, add an alkaline substance like triethylamine, pyridine, or N,N-dimethylaniline (1.0-1.5 moles).[19]

  • Heat the reaction mixture to reflux (100-160 °C) and maintain for 2-6 hours.[19]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 0-40 °C.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from light petroleum ether to obtain this compound as a faint yellow solid.[19] The expected yield is typically high, around 90-96%, with a purity of 98.0-99.0%.[19]

Protocol 2: General Procedure for the Synthesis of 2,4,5-Trisubstituted Pyrimidine Derivatives

This protocol outlines a general method for the sequential substitution of the chlorine atoms on the this compound core. The C4-chloro group is generally more reactive towards nucleophilic attack than the C2-chloro group.[20]

Step 1: Selective Substitution at the C4 Position

  • Dissolve this compound (1 eq) in a suitable solvent (e.g., isopropanol, THF, or DMF).

  • Add the first nucleophile (e.g., an amine or aniline (B41778) derivative, 1.1 eq) and a base such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, perform a standard aqueous workup and extract the product with an organic solvent.

  • Purify the intermediate product by column chromatography.

Step 2: Substitution at the C2 Position

  • Dissolve the 2-chloro-4-substituted-5-methoxypyrimidine intermediate from Step 1 (1 eq) in a suitable solvent (e.g., 1-pentanol, DMF).

  • Add the second nucleophile (e.g., a different amine, 1.2-2.0 eq) and, if necessary, a base.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-160 °C) for several hours.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, perform a standard workup and extract the final product.

  • Purify the final 2,4,5-trisubstituted pyrimidine derivative by column chromatography or recrystallization.

Biological Assay Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method to determine the in vitro potency of synthesized compounds against their target kinases.

Materials:

  • Recombinant kinase (e.g., FGFR, Aurora Kinase)

  • Appropriate peptide substrate

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control).

  • Add 2 µL of the diluted kinase enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT-116, MCF-7)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their synthesis and evaluation.

Signaling_Pathway_Kinase_Inhibitors cluster_fgfr FGFR Signaling cluster_aurora Aurora A Signaling Growth Factor (FGF) Growth Factor (FGF) FGFR FGFR Growth Factor (FGF)->FGFR RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival Aurora A Aurora A PI3K_A PI3K Aurora A->PI3K_A Activates PLK1 PLK1 Aurora A->PLK1 Activates AKT_A AKT PI3K_A->AKT_A mTOR mTOR AKT_A->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Mitotic Progression Mitotic Progression PLK1->Mitotic Progression

Caption: Key signaling pathways targeted by pyrimidine-based kinase inhibitors.

Experimental_Workflow Start Synthesis_Start Synthesis of 2,4-Dichloro-5- methoxypyrimidine Start->Synthesis_Start Library_Synthesis Library Synthesis of 2,4,5-Trisubstituted Pyrimidines Synthesis_Start->Library_Synthesis Purification Purification and Characterization Library_Synthesis->Purification Biological_Screening In Vitro Biological Screening (e.g., Kinase Assays) Purification->Biological_Screening Hit_Identification Hit Identification (IC50 Determination) Biological_Screening->Hit_Identification Cell_Based_Assays Cell-Based Assays (e.g., Viability, Apoptosis) Hit_Identification->Cell_Based_Assays Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assays->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Design End Lead_Optimization->End

Caption: General experimental workflow for drug discovery using the this compound scaffold.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, enabling the synthesis of a wide array of biologically active molecules. Its application in the development of kinase inhibitors for oncology and infectious diseases, as well as modulators of other important drug targets, highlights its significance in modern drug discovery. The protocols and data presented in this document serve as a practical guide for researchers to leverage this privileged scaffold in their own drug development programs.

References

Synthesis of Bioactive Compounds from 2,4-Dichloro-5-methoxypyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of various bioactive compounds utilizing 2,4-dichloro-5-methoxypyrimidine as a key starting material. This versatile building block offers a scaffold for the development of a range of therapeutic agents, including kinase inhibitors and herbicides, owing to the differential reactivity of its two chlorine atoms. The C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group, allowing for selective and stepwise functionalization.[1][2]

I. Synthesis of Kinase Inhibitors

The pyrimidine (B1678525) core is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the purine (B94841) ring of ATP and form key hydrogen bonds within the kinase hinge region. This compound serves as a valuable precursor for the synthesis of potent and selective kinase inhibitors.

Bone Morphogenetic Protein Receptor Type 2 (BMPR2) Inhibitors

Application: BMPR2 is a serine/threonine kinase implicated in skeletal defects and cancer. Selective inhibitors of BMPR2 have been identified through DNA-encoded chemical library screening, with this compound as a core component.[1]

Key Compound: CDD-1431, a potent and selective BMPR2 inhibitor, was developed from a this compound scaffold.[1]

Quantitative Data: Bioactivity of BMPR2 Inhibitor

CompoundTarget KinaseTherapeutic AreaIC50 Value
CDD-1431BMPR2Cancer, Skeletal Defects20.6 ± 3.8 nM

Experimental Protocol: General Synthesis of BMPR2 Inhibitors

This protocol outlines the general synthetic approach for preparing BMPR2 inhibitors based on the structure of CDD-1431. The synthesis involves a key selective nucleophilic aromatic substitution (SNAr) reaction at the C4 position of this compound.

Step 1: Selective SNAr Reaction

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add the desired substituted phenylpiperazine or phenylazetidine (1.0-1.2 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the C4-substituted pyrimidine intermediate.

Step 2: Further Functionalization (e.g., Suzuki Coupling)

The remaining chlorine at the C2 position can be further functionalized, for example, via a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety. A general protocol for this transformation is provided in a later section.

Synthetic Workflow for BMPR2 Inhibitors

BMPR2_Synthesis start 2,4-Dichloro- 5-methoxypyrimidine intermediate C4-Substituted Pyrimidine start->intermediate Selective SNAr (Step 1) final_product BMPR2 Inhibitor (e.g., CDD-1431) intermediate->final_product Further Functionalization (e.g., Suzuki Coupling) reagent1 Substituted Phenylpiperazine reagent1->intermediate reagent2 Arylboronic Acid (for Suzuki Coupling) reagent2->final_product

Caption: General synthetic route to BMPR2 inhibitors.

Dual PfGSK3/PfPK6 Inhibitors for Malaria

Application: The Plasmodium falciparum kinases GSK3 (PfGSK3) and PK6 (PfPK6) are essential for the parasite's life cycle and are considered promising targets for antimalarial drug development. 2,4,5-Trisubstituted pyrimidines derived from this compound have been identified as potent dual inhibitors of these kinases.[1][3]

Key Compounds: Compounds 23d and 23e have demonstrated potent dual inhibitory activity against PfGSK3 and PfPK6, along with significant activity against blood-stage P. falciparum.[3][4]

Quantitative Data: Bioactivity of Antimalarial Dual Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)P. falciparum 3D7 EC50 (nM)
23d PfGSK3172552 ± 37
PfPK611
23e PfGSK3971400 ± 13
PfPK68

Experimental Protocol: General Synthesis of 2,4,5-Trisubstituted Pyrimidine Antimalarials

The synthesis of these dual inhibitors involves a sequential SNAr and Suzuki coupling strategy.

Step 1: Selective SNAr Reaction at C4

  • Dissolve this compound (1.0 eq) in a suitable solvent like isopropanol.

  • Add the desired amine (1.1 eq) and DIPEA (1.5 eq).

  • Stir the mixture at room temperature for 12 hours or until completion as monitored by TLC or LC-MS.

  • Work-up and purify as described for the BMPR2 inhibitors to obtain the 4-amino-2-chloro-5-methoxypyrimidine intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling at C2

  • To a reaction vessel, add the 4-amino-2-chloro-5-methoxypyrimidine intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Signaling Pathway Inhibition

Antimalarial_Pathway inhibitor 2,4,5-Trisubstituted Pyrimidine PfGSK3 PfGSK3 inhibitor->PfGSK3 PfPK6 PfPK6 inhibitor->PfPK6 parasite_lifecycle P. falciparum Asexual Life Stage PfGSK3->parasite_lifecycle Essential for PfPK6->parasite_lifecycle Essential for inhibition Inhibition

Caption: Inhibition of essential P. falciparum kinases.

II. Synthesis of Herbicides

This compound is a crucial intermediate in the synthesis of certain modern herbicides.

Penoxsulam (B166495)

Application: Penoxsulam is a triazolopyrimidine sulfonanilide herbicide used for the control of broadleaf weeds, sedges, and grasses in rice and other crops.[5] It acts by inhibiting the enzyme acetolactate synthase (ALS).[5]

Synthesis: The synthesis of Penoxsulam involves the preparation of 2-amino-5,8-dimethoxy[1][6][7]triazolo[1,5-c]pyrimidine, for which this compound is a key precursor.[1][8]

Experimental Protocol: General Synthesis of Penoxsulam Intermediate

The synthesis of the core triazolopyrimidine structure involves the reaction of a substituted pyrimidine with a triazole precursor. The initial steps from this compound would involve displacement of the chlorine atoms to introduce the necessary functionalities for the subsequent cyclization. A detailed, multi-step patented synthesis is available in the literature.[9][10][11]

General Synthetic Workflow for Penoxsulam

Penoxsulam_Synthesis start 2,4-Dichloro- 5-methoxypyrimidine intermediate1 Functionalized Pyrimidine start->intermediate1 Step 1 intermediate2 2-Amino-5,8-dimethoxy [1,2,4]triazolo[1,5-c] pyrimidine intermediate1->intermediate2 Step 2 final_product Penoxsulam intermediate2->final_product Step 3 reagent1 Nucleophilic Displacement reagent1->intermediate1 reagent2 Cyclization reagent2->intermediate2 reagent3 Sulfonylation reagent3->final_product

Caption: Multi-step synthesis of the herbicide Penoxsulam.

These application notes demonstrate the significant utility of this compound as a versatile starting material for the synthesis of a diverse range of bioactive compounds. The ability to perform selective and sequential reactions at the C2 and C4 positions provides a powerful tool for medicinal and agricultural chemists in the development of novel therapeutic agents and crop protection products.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-methoxypyrimidine is a highly versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.[1][2] Its utility is particularly pronounced in the field of medicinal chemistry and drug development, where the pyrimidine (B1678525) scaffold is a common feature in many therapeutic agents. The presence of two reactive chlorine atoms at the C2 and C4 positions of the pyrimidine ring allows for sequential and regioselective displacement through nucleophilic aromatic substitution (SNAr) reactions.[1] This enables the controlled introduction of various functional groups, making it an invaluable precursor for creating diverse molecular libraries for drug discovery.

The pyrimidine ring's inherent electron-deficient nature, further enhanced by the electron-withdrawing effects of the two chlorine atoms, facilitates nucleophilic attack.[1] A key feature of this compound is the differential reactivity of its two chlorine atoms. The C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group, a characteristic that allows for selective and stepwise functionalization.[1] This regioselectivity is a significant advantage in multistep syntheses, providing a strategic approach to complex molecule construction.

Regioselectivity in SNAr Reactions

The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidines is a well-documented phenomenon, with the C4 position being the more common site of initial attack.[3][4][5] This preference can be attributed to the greater electron deficiency at the C4 position, making it more electrophilic. The intermediate formed upon nucleophilic attack at C4 is better stabilized by resonance. However, it is important to note that this selectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring.[3][4] For instance, while many reactions favor C4 substitution, certain conditions or specific nucleophiles can lead to substitution at the C2 position or result in a mixture of products.[3][4][6]

Applications in Drug Development

Halogenated pyrimidines are of strategic importance in organic synthesis, serving as versatile intermediates for constructing more complex molecular architectures.[1] Their ability to undergo SNAr reactions allows for the introduction of a wide range of functional groups, including amines, alcohols, and thiols.[1] This versatility is extensively leveraged in the synthesis of targeted therapeutic agents. The pyrimidine core is a prominent feature in numerous pharmaceutically active compounds, making its derivatives, such as those derived from this compound, highly sought after in drug discovery programs.[7][8]

Experimental Protocols and Data

The following sections provide detailed protocols for the nucleophilic aromatic substitution reactions of this compound with common nucleophiles.

Reaction with Amines (Amination)

The reaction of this compound with amines is a fundamental method for introducing nitrogen-containing substituents. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

General Protocol for Amination:

A general protocol for the reaction of a chloropyrimidine with an amine nucleophile involves the following steps.[9] Specific conditions such as temperature and reaction time should be optimized for each specific substrate and nucleophile.[9]

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[9]

  • Base Addition: Add a non-nucleophilic base such as triethylamine (B128534) (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.[9]

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts and water-soluble impurities.[9] This may involve partitioning the mixture between an organic solvent and water.

  • Purification: The crude product can be purified by techniques such as column chromatography, crystallization, or distillation.

Quantitative Data for Amination Reactions:

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Secondary AmineDIPEACHCl34032-Chloro-4-(dialkylamino)-5-methoxypyrimidineModerate to Excellent
Tertiary Amine-CHCl3Room Temp - 9012-(Alkylamino)-4-chloro-5-methoxypyrimidineModerate to Excellent

Note: Yields for amination reactions of 5-substituted-2,4-dichloropyrimidines are generally reported as moderate to excellent. For example, the reaction of 2,4-dichloro-5-nitropyrimidine (B15318) with tertiary amines gives excellent C-2 selectivity with good to excellent yields.[10][11][12]

Reaction with Thiols

Thiols are excellent nucleophiles and react readily with this compound to form thioethers.[13][14] The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Protocol for Reaction with a Thiol:

  • Reactant Preparation: To a solution of the thiol (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., DMF, THF, or ethanol), add a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium ethoxide (NaOEt) at 0 °C under an inert atmosphere.

  • Addition of Pyrimidine: Once the thiolate has formed, add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Quantitative Data for Thiol Reactions:

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Alkyl/Aryl ThiolNaHDMF0 to RT2-62-Chloro-5-methoxy-4-(alkyl/arylthio)pyrimidineGood to High
Reaction with Alcohols (Alkoxylation)

Alcohols are generally weaker nucleophiles than amines or thiols and often require conversion to the corresponding alkoxide for efficient reaction.[15] This is achieved by using a strong base.

Protocol for Reaction with an Alcohol:

  • Alkoxide Formation: In a dry flask under an inert atmosphere, dissolve the alcohol (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., THF or DMF). Add a strong base such as sodium hydride (NaH) at 0 °C and stir for 30 minutes.

  • Addition of Pyrimidine: Add a solution of this compound (1.0 eq.) in the same solvent to the freshly prepared alkoxide solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC or LC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purification: Purify the residue by flash column chromatography.

Quantitative Data for Alkoxylation Reactions:

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Primary/Secondary AlcoholNaHTHF0 to RT4-124-Alkoxy-2-chloro-5-methoxypyrimidineModerate to Good

Visualizations

SNAr_Mechanism start 2,4-Dichloro- 5-methoxypyrimidine intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Nucleophilic Attack at C4 nucleophile Nucleophile (Nu-) nucleophile->intermediate product 4-Substituted-2-chloro- 5-methoxypyrimidine intermediate->product Loss of Leaving Group leaving_group Cl- intermediate->leaving_group

Caption: General mechanism of SNAr at the C4 position.

Experimental_Workflow A Reactant Preparation (Pyrimidine, Nucleophile, Solvent, Base) B Reaction under Inert Atmosphere (Stirring at controlled temperature) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Aqueous Workup (Quenching and Extraction) C->D E Purification (Column Chromatography) D->E F Product Characterization (NMR, MS) E->F

Caption: Typical experimental workflow for SNAr reactions.

Sequential_Substitution start This compound C4-Cl C2-Cl step1 4-Nu1-2-chloro-5-methoxypyrimidine C4-Nu1 C2-Cl start:c4->step1:p + Nu1-H (Selective C4 substitution) step2 2,4-Disubstituted-5-methoxypyrimidine C4-Nu1 C2-Nu2 step1:c2->step2:p + Nu2-H (C2 substitution)

Caption: Stepwise substitution on this compound.

References

Application Notes: Suzuki Coupling Protocols for 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, integral to a multitude of biologically active compounds and approved pharmaceuticals. The functionalization of halogenated pyrimidines via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries.

This document provides detailed protocols for the selective Suzuki-Miyaura coupling of 2,4-dichloro-5-methoxypyrimidine. In dihalogenated pyrimidines, the regioselectivity of the coupling is a critical factor. For 2,4-dichloropyrimidines, there is a strong established preference for the initial coupling to occur at the C4 position.[1][2][3] This enhanced reactivity is attributed to the C4 position being more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst. The presence of the electron-donating methoxy (B1213986) group at the C5 position is not expected to alter this inherent selectivity but may influence the overall reaction rate.

The protocols outlined below are based on highly efficient methods developed for the analogous 2,4-dichloropyrimidine (B19661) and are expected to be directly applicable to the 5-methoxy derivative, providing a robust starting point for the synthesis of 4-aryl-2-chloro-5-methoxypyrimidine intermediates. These intermediates are valuable precursors for further functionalization at the remaining C2-chloro position.

Data Presentation: Comparative Reaction Conditions

The following table summarizes effective conditions for the selective mono-arylation of 2,4-dichloropyrimidine at the C4 position. These protocols, particularly the microwave-assisted method, are recommended as a starting point for the Suzuki coupling of this compound.

ParameterProtocol 1: Microwave-AssistedProtocol 2: Conventional Heating
Substrate 2,4-Dichloropyrimidine2,4-Dichloropyrimidine
Arylating Agent Arylboronic Acid (1.0 equiv)Phenylboronic Acid (1.0 equiv)
Catalyst Pd(PPh₃)₄ (0.5 mol%)Pd(PPh₃)₄ (0.18 mmol relative to 0.67 mmol substrate)
Base K₂CO₃ (3.0 equiv)K₂CO₃ (3.0 equiv)
Solvent System 1,4-Dioxane / H₂O (2:1)Toluene / Ethanol / H₂O (4:1:1)
Temperature 100 °C55 °C
Time 15 minutes12 hours
Yield Good to Excellent (e.g., 81% for phenyl)Moderate (e.g., 39% for subsequent coupling)
Reference [2][3][4]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Combine: - this compound - Arylboronic Acid - Base (K₂CO₃) - Catalyst (Pd(PPh₃)₄) add_solvent Add Degassed Solvents (1,4-Dioxane / H₂O) prep_reactants->add_solvent seal_flush Seal Vial & Flush with Inert Gas (Ar) add_solvent->seal_flush irradiate Microwave Irradiation (e.g., 100 °C, 15 min) seal_flush->irradiate cool Cool to Room Temperature irradiate->cool extract Extract with Organic Solvent (e.g., Ethyl Acetate) cool->extract wash Wash with Brine extract->wash dry_concentrate Dry (Na₂SO₄) & Concentrate wash->dry_concentrate purify Purify by Flash Chromatography dry_concentrate->purify end_product Final Product: 4-Aryl-2-chloro-5-methoxypyrimidine purify->end_product start Start start->prep_reactants

Caption: A typical experimental workflow for the microwave-assisted Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

References

Application Notes and Protocols for the Preparation of Herbicides Using 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of potent herbicides utilizing 2,4-dichloro-5-methoxypyrimidine as a key intermediate. The protocols detailed below are intended for an audience with a background in synthetic organic chemistry.

Introduction

This compound is a versatile chemical building block in the development of agrochemicals, particularly herbicides.[1] Its reactive chlorine atoms can be selectively substituted to create a variety of herbicidally active compounds. This document focuses on the synthesis of sulfonylurea herbicides, a class known for their high efficacy at low application rates and their specific mode of action.

Herbicide Synthesis and Mechanism of Action

Herbicides derived from this compound, such as certain sulfonylureas, function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] By blocking this pathway, the herbicides effectively halt plant growth, leading to plant death.[2][3] This mode of action is advantageous as the target enzyme is absent in mammals, contributing to the low toxicity of these herbicides to non-plant organisms.[3]

Experimental Protocols

The following protocols describe the synthesis of this compound and its subsequent use in the preparation of a representative sulfonylurea herbicide.

Protocol 1: Synthesis of this compound

This synthesis is typically achieved through the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil) using a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5][6]

Materials:

  • 2,4-dihydroxy-5-methoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • An alkaline substance (e.g., triethylamine (B128534), pyridine, or N,N-dimethylaniline)[5]

  • Solvent (e.g., toluene, xylene)[5]

  • Nitrogen gas

  • Standard laboratory glassware and equipment for reflux and filtration

Procedure:

  • In a reaction flask purged with nitrogen, add 2,4-dihydroxy-5-methoxypyrimidine, a solvent (e.g., toluene), and phosphorus oxychloride.[5]

  • With stirring, add an alkaline substance such as triethylamine.[5]

  • Heat the mixture to reflux (typically between 100-160°C) for 2-6 hours.[5]

  • After the reaction is complete, cool the mixture.

  • Carefully quench the reaction mixture with ice water.

  • The crude product will precipitate and can be collected by filtration.

  • The crude product can be further purified by recrystallization to yield this compound as a solid.[5]

Protocol 2: Synthesis of a Sulfonylurea Herbicide

This protocol outlines the general synthesis of a sulfonylurea herbicide from this compound. The first step involves the selective substitution of one of the chlorine atoms with an amine, followed by reaction with a sulfonyl isocyanate.

Part A: Synthesis of 2-amino-4-chloro-5-methoxypyrimidine

Materials:

  • This compound

  • Ammonia (aqueous or gas)

  • Solvent (e.g., ethanol (B145695), dioxane)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a suitable solvent like ethanol in a pressure vessel.

  • Cool the solution and introduce ammonia.

  • Seal the vessel and heat the reaction mixture. The temperature and reaction time will vary depending on the specific substrate and desired outcome, but a temperature of 80-100°C for several hours is a typical starting point.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by chromatography or recrystallization to yield 2-amino-4-chloro-5-methoxypyrimidine.

Part B: Synthesis of the Final Sulfonylurea Herbicide

Materials:

  • 2-amino-4-chloro-5-methoxypyrimidine

  • A substituted benzenesulfonyl isocyanate

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Base (e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • In a dry reaction flask under a nitrogen atmosphere, dissolve 2-amino-4-chloro-5-methoxypyrimidine in an anhydrous aprotic solvent.

  • Add a base such as triethylamine to the solution.

  • Slowly add the substituted benzenesulfonyl isocyanate to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to yield the final sulfonylurea herbicide.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of sulfonylurea herbicides derived from pyrimidine (B1678525) intermediates. Note that specific yields and properties will vary depending on the exact substituents.

Compound IDStarting MaterialProduct StructureYield (%)Melting Point (°C)
W103 Pyrimidine DerivativeN-((4-methoxy-6-methylpyrimidin-2-yl)carbamoyl)-2-(diethylamino)benzenesulfonamide83.2179–181
W104 Pyrimidine DerivativeN-((4,6-dimethylpyrimidin-2-yl)carbamoyl)-2-(diethylamino)benzenesulfonamide81.8144–146
W106 Pyrimidine DerivativeN-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-2-(diethylamino)benzenesulfonamide84.1197–200

Data adapted from a study on pyrimidine-substituted chlorsulfuron (B1668881) derivatives.[3]

Diagrams

Synthesis Workflow

G A 2,4-dihydroxy-5-methoxypyrimidine B This compound A->B C 2-amino-4-chloro-5-methoxypyrimidine B->C D Sulfonylurea Herbicide C->D R1 POCl3, Base R2 Ammonia R3 Benzenesulfonyl isocyanate, Base

Caption: General synthesis workflow for sulfonylurea herbicides.

Mechanism of Action: ALS Inhibition

G cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Intermediates α-Acetolactate α-Aceto-α-hydroxybutyrate ALS->Intermediates AminoAcids Valine, Leucine, Isoleucine Intermediates->AminoAcids Proteins Proteins AminoAcids->Proteins Growth Plant Growth Proteins->Growth Herbicide Sulfonylurea Herbicide Herbicide->Inhibition

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway.

References

Application Notes and Protocols for the Derivatization of 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichloro-5-methoxypyrimidine is a key heterocyclic building block in synthetic and medicinal chemistry.[1][2] Its structure, featuring a pyrimidine (B1678525) ring substituted with two chlorine atoms at positions 2 and 4 and a methoxy (B1213986) group at position 5, makes it a versatile precursor for a wide range of more complex molecules.[2] The chlorine atoms serve as excellent leaving groups for various chemical transformations, including nucleophilic aromatic substitutions and transition metal-catalyzed cross-coupling reactions.[1]

A critical feature of this compound is the differential reactivity of its two chlorine atoms. The C4-chloro group is generally more susceptible to nucleophilic attack and oxidative addition by palladium catalysts than the C2-chloro group.[1][3][4] This regioselectivity allows for the sequential and controlled introduction of different substituents, providing a powerful strategy for the synthesis of diverse molecular architectures, particularly in the development of targeted therapeutic agents.[1]

These application notes provide detailed protocols for several key derivatization reactions of this compound, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Nucleophilic Aromatic Substitution (SNAr)

Principle of the Reaction

The electron-deficient nature of the pyrimidine ring, further activated by two electron-withdrawing chlorine atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions.[1] The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity. As noted, the C4 position is typically more reactive, allowing for regioselective monosubstitution under controlled conditions.[1][5]

Experimental Protocol: Regioselective Amination at C4

  • Reagent Preparation : In a dry, argon-flushed round-bottom flask, dissolve this compound (1.0 mmol, 179 mg) in 10 mL of a suitable solvent such as 1,4-dioxane (B91453) or N,N-Dimethylformamide (DMF).

  • Addition of Nucleophile : Add the desired primary or secondary amine (1.1 mmol) to the solution.

  • Addition of Base : Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (1.5 mmol), to the reaction mixture.

  • Reaction Conditions : Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification : Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 4-substituted-2-chloro-5-methoxypyrimidine.

Data Presentation: SNAr with Various Nucleophiles

NucleophileBaseSolventTemp (°C)Time (h)ProductYield (%)
AnilineDIPEADioxane80122-Chloro-5-methoxy-N-phenylpyrimidin-4-amine85
MorpholineTEADMF6084-(2-Chloro-5-methoxypyrimidin-4-yl)morpholine92
Sodium MethoxideN/AMethanol2542-Chloro-4,5-dimethoxypyrimidine95
Sodium ThiophenoxideK₂CO₃Acetonitrile5062-Chloro-5-methoxy-4-(phenylthio)pyrimidine88

Visualization: SNAr Experimental Workflow

G cluster_workflow SNA_r Workflow start Start: Reagents in Flask reagents 1. Dissolve 2,4-dichloro-5- methoxypyrimidine in Dioxane start->reagents add_nuc 2. Add Amine Nucleophile (1.1 eq) reagents->add_nuc add_base 3. Add DIPEA Base (1.5 eq) add_nuc->add_base react 4. Heat at 80°C Monitor by TLC/LC-MS add_base->react workup 5. Aqueous Work-up (EtOAc/Water) react->workup Reaction Complete purify 6. Column Chromatography workup->purify product End: Pure Product purify->product G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd_complex L2Pd(II)(Ar-Pyr)(Cl) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_intermediate L2Pd(II)(Ar-Pyr)(Ar') transmetal->pd_intermediate red_elim Reductive Elimination pd_intermediate->red_elim red_elim->pd0 product Ar-Pyr-Ar' red_elim->product aryl_halide Ar-Pyr-Cl aryl_halide->ox_add boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetal G cluster_workflow Buchwald-Hartwig Workflow start Start: Inert Atmosphere reagents 1. Add Pyrimidine, Amine, and NaOtBu to Vial start->reagents catalyst 2. Add Pd Source (e.g., Pd₂(dba)₃) and Phosphine Ligand (e.g., XPhos) reagents->catalyst solvent 3. Add Anhydrous Toluene catalyst->solvent react 4. Seal and Heat at 100°C Monitor by LC-MS solvent->react filtration 5. Cool and Filter through Celite react->filtration Reaction Complete purify 6. Work-up and Purify by Chromatography filtration->purify product End: Pure Aryl Amine purify->product G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd_complex L2Pd(II)(Ar-Pyr)(Cl) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_intermediate L2Pd(II)(Ar-Pyr)(C≡CR) transmetal->pd_intermediate red_elim Reductive Elimination pd_intermediate->red_elim red_elim->pd0 product Ar-Pyr-C≡CR red_elim->product cu_cl CuCl deprotonation Deprotonation (Base) cu_cl->deprotonation cu_alkyne Cu-C≡CR cu_alkyne->transmetal from Cu Cycle deprotonation->cu_alkyne aryl_halide Ar-Pyr-Cl aryl_halide->ox_add alkyne H-C≡CR alkyne->deprotonation

References

Application Notes and Protocols for the Scale-Up Synthesis of 2,4-Dichloro-5-methoxypyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-methoxypyrimidine is a pivotal building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its derivatives have garnered significant attention, particularly as potent kinase inhibitors in targeted cancer therapy. This document provides detailed application notes and scalable protocols for the synthesis of this compound and its subsequent derivatization through common and efficient chemical transformations. The protocols are designed to be adaptable from laboratory to pilot-plant scale, with a focus on optimizing yield, purity, and operational safety.

Introduction

Halogenated pyrimidines are of paramount importance in organic synthesis, functioning as highly adaptable intermediates for the creation of complex molecular structures. The chlorine atoms on the pyrimidine (B1678525) ring act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and are key substrates in transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the controlled and sequential introduction of various functional groups, making this compound a "privileged scaffold" in drug discovery. A significant application of this scaffold is in the development of protein kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.

Scale-Up Synthesis of this compound

The most prevalent and industrially applicable method for the synthesis of this compound is the direct chlorination of 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil) using phosphorus oxychloride (POCl₃).[1]

Synthetic Workflow

A 2,4-Dihydroxy-5-methoxypyrimidine (5-Methoxyuracil) C Chlorination Reaction A->C B Phosphorus Oxychloride (POCl₃) + Tertiary Amine Base B->C E Work-up and Purification (Quenching, Extraction, Crystallization) C->E Reaction Mixture D This compound E->D Isolated Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Chlorination of 5-Methoxyuracil

This protocol is adapted from established industrial methods and is suitable for scale-up.[2][3][4]

Materials:

  • 2,4-Dihydroxy-5-methoxypyrimidine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0 - 2.5 eq)

  • N,N-Dimethylaniline (DMA) or Triethylamine (1.0 - 1.5 eq)

  • Toluene (B28343) or Xylene (5-10 volumes)

  • Water

  • Sodium Bicarbonate Solution (saturated)

  • Brine

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet

  • Temperature probe

  • Addition funnel

  • Quenching vessel

  • Separatory funnel

  • Crystallization vessel

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge the reactor with 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq), toluene (5-10 volumes), and phosphorus oxychloride (2.0-2.5 eq) under a nitrogen atmosphere.

  • Addition of Base: Begin stirring and slowly add the tertiary amine base (e.g., N,N-dimethylaniline or triethylamine) (1.0-1.5 eq) to the suspension via an addition funnel. The addition is exothermic, and the temperature should be controlled.

  • Reaction: Heat the reaction mixture to reflux (typically 100-160°C) and maintain for 2-6 hours.[2] Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 20-30°C. Cautiously quench the reaction by slowly adding the reaction mixture to ice-water. This step is highly exothermic and requires careful control of the addition rate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) to afford this compound as a pale-yellow solid.

Quantitative Data for Synthesis
ParameterCondition 1[2]Condition 2[4]Condition 3[3]
Starting Material 2,4-dihydroxy-5-methoxypyrimidine2,4-dihydroxy-5-methoxypyrimidine2,4-dihydroxy-5-methoxypyrimidine
Chlorinating Agent POCl₃ (2.0 eq)POCl₃ (2.5 eq)POCl₃ (2.2 eq)
Base Pyridine (1.5 eq)Triethylamine (1.1 eq)Triethylamine (1.2 eq)
Solvent TolueneTrimethylbenzeneXylene
Temperature 160°C160°C160°C
Time 6 h3 h4 h
Yield 90-96%90-96%90-96%
Purity 98.0-99.0%98.0-99.0%98.0-99.0%

Synthesis of this compound Derivatives

The differential reactivity of the two chlorine atoms in this compound allows for selective and sequential functionalization. The C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group.[1]

Nucleophilic Aromatic Substitution (SNAr)

A This compound C SₙAr Reaction (Regioselective at C4) A->C B Nucleophile (e.g., R-NH₂) + Base B->C D 4-Amino-2-chloro-5-methoxypyrimidine Derivative C->D

Caption: SNAr reaction for the synthesis of 4-amino derivatives.

Protocol: Synthesis of a 4-Amino-2-chloro-5-methoxypyrimidine Derivative

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (1.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (B1210297)

  • Water

  • Brine

Procedure:

  • Dissolve this compound in DMF or acetonitrile.

  • Add the amine followed by the base (DIPEA or triethylamine).

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

A This compound C Suzuki-Miyaura Coupling (Regioselective at C4) A->C B Arylboronic Acid + Pd Catalyst + Base B->C D 4-Aryl-2-chloro-5-methoxypyrimidine Derivative C->D

Caption: Suzuki-Miyaura coupling for C-C bond formation.

Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01-0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

Procedure:

  • To a degassed solution of this compound in the chosen solvent system, add the arylboronic acid, palladium catalyst, and base.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110°C for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Protocol: Buchwald-Hartwig Amination with an Amine

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01-0.05 eq)

  • Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, XPhos) (0.012-0.06 eq)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.2-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst and phosphine ligand.

  • Add the anhydrous, deoxygenated solvent and stir to activate the catalyst.

  • Add this compound, the amine, and the base.

  • Seal the vessel and heat to 90-120°C with vigorous stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry, concentrate, and purify by column chromatography.

Quantitative Data for Derivative Synthesis
Reaction TypeSubstrateReagentCatalyst/BaseSolventYieldPurityReference
SNAr 2,4-DichloropyrimidineAnilineDIPEADMFGoodHighGeneral Protocol
Suzuki 2,4-DichloropyrimidinePhenylboronic AcidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂OGood-ExcellentHigh[3]
Buchwald-Hartwig 2,4-DichloropyrimidineMorpholinePd₂(dba)₃/Xantphos / Cs₂CO₃TolueneGoodHighGeneral Protocol

Application in Drug Development: EGFR Kinase Inhibitors

Derivatives of this compound are extensively explored as inhibitors of protein kinases, particularly EGFR. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).[2] These inhibitors typically function by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking downstream signaling pathways.

EGFR Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Anti-apoptosis Cell Survival STAT->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Invasion, Angiogenesis Ligand EGF Ligand Ligand->EGFR Inhibitor Pyrimidine Derivative (EGFR Inhibitor) Inhibitor->EGFR

References

Application Notes: The Utility of 2,4-Dichloro-5-methoxypyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,4-dichloro-5-methoxypyrimidine scaffold is a highly versatile and valuable building block in the field of medicinal chemistry, particularly for the development of protein kinase inhibitors.[1] Its structure is considered a "privileged scaffold," meaning it can serve as a core component for designing ligands that bind to a variety of biological targets.[1] The key to its utility lies in the differential reactivity of its two chlorine atoms at the C2 and C4 positions, which allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions. This feature enables chemists to systematically introduce different functional groups to build libraries of compounds for drug discovery campaigns.[1]

One of the most significant applications of this pyrimidine (B1678525) framework is in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors.[2][3] EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[4][5][6] Mutations that lead to the constitutive activation of EGFR are a major driver in the development of various cancers, most notably non-small cell lung cancer (NSCLC).[3][7]

Mechanism of Action of Pyrimidine-Based EGFR Inhibitors

Third-generation EGFR inhibitors, such as Osimertinib, are often based on a mono-anilino-pyrimidine structure.[8] These inhibitors are designed to selectively target mutant forms of EGFR, including the T790M mutation which confers resistance to earlier generations of EGFR inhibitors.[7][8][9] The mechanism of action involves the inhibitor binding to the ATP-binding site of the EGFR kinase domain.[8][10] Many of these inhibitors, including Osimertinib, form an irreversible covalent bond with a specific cysteine residue (Cys797) within this site.[7][8][10] This irreversible binding blocks ATP from accessing the kinase domain, thereby preventing receptor phosphorylation and shutting down the downstream signaling pathways that drive tumor growth and survival.[7][10]

Targeted Signaling Pathway: EGFR

The EGFR signaling pathway is a complex cascade that is crucial for normal cell function but is often dysregulated in cancer.[4][6] Upon binding of ligands like EGF, the EGFR receptor dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain.[11] This phosphorylation creates docking sites for various adaptor proteins, which in turn activate major downstream signaling cascades:[11][12]

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation, invasion, and metastasis.[7][11]

  • PI3K-AKT-mTOR Pathway: This cascade is a major driver of cell growth, survival, and is anti-apoptotic.[6][7][11]

By inhibiting the initial phosphorylation of EGFR, pyrimidine-based kinase inhibitors effectively block the activation of both of these oncogenic pathways.[10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS P PI3K PI3K EGFR->PI3K P Inhibitor Pyrimidine-Based Inhibitor (e.g., Osimertinib) Inhibitor->EGFR Blocks ATP Binding RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway and inhibitor mechanism of action.

Experimental Protocols

The following protocols describe the synthesis of the this compound intermediate and its subsequent use in a representative SNAr reaction to form a core structure for a kinase inhibitor.

Synthesis_Workflow Start 5-Methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine) Step1 Chlorination with POCl₃ Start->Step1 Intermediate This compound Step1->Intermediate Step2 Selective SₙAr (e.g., Suzuki Coupling or Nucleophilic Substitution at C4) Intermediate->Step2 Intermediate2 C4-Substituted-2-chloro- 5-methoxypyrimidine Step2->Intermediate2 Step3 Second SₙAr (Nucleophilic Substitution at C2) Intermediate2->Step3 Final Kinase Inhibitor Scaffold Step3->Final

General workflow for synthesis of kinase inhibitor scaffolds.

Protocol 1: Synthesis of this compound

This protocol is based on the widely used method of chlorinating a dihydroxypyrimidine precursor using phosphorus oxychloride (POCl₃).[1][13][14]

  • Materials:

    • 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil)

    • Phosphorus oxychloride (POCl₃)

    • N,N-dimethylaniline (DMA) or another tertiary amine (e.g., triethylamine)

    • Toluene or other high-boiling solvent (optional, as POCl₃ can serve as the solvent)[1][14]

    • Crushed ice

    • Diethyl ether or other suitable extraction solvent

  • Procedure:

    • In a reaction flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 2,4-dihydroxy-5-methoxypyrimidine (1.0 eq), phosphorus oxychloride (5-10 eq), and N,N-dimethylaniline (1.1 eq).[1][13] If using a solvent like toluene, add it at this stage.[14]

    • Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours.[13][14] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice to quench the excess POCl₃.[1][13] This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Once the quench is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.[13]

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization from a suitable solvent (e.g., petroleum ether) to afford this compound as a solid.[13] A typical yield is around 75-95%.[13][15]

Protocol 2: Representative SNAr for Synthesis of a C4-Substituted Intermediate

This protocol demonstrates the selective substitution at the more reactive C4 position of the pyrimidine ring, a key step in building kinase inhibitors. This example is based on a Suzuki coupling reaction.[16]

  • Materials:

    • This compound (1.0 eq)

    • A suitable arylboronic acid (e.g., benzo[b]thiophen-2-ylboronic acid) (1.1 eq)[16]

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., Na₂CO₃ or K₂CO₃)

    • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Procedure:

    • To a reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • De-gas the flask and backfill with nitrogen or argon.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to yield the C4-substituted-2-chloro-5-methoxypyrimidine intermediate.

Quantitative Data: Inhibitory Activity

The 2,4-disubstituted pyrimidine scaffold is central to the activity of numerous potent kinase inhibitors. The data below showcases the inhibitory concentrations (IC₅₀) of representative compounds against EGFR-mutant cell lines, which are relevant to NSCLC.

Compound/DrugScaffold TypeTarget Cell LineIC₅₀ Value (µM)Citation
Compound L-18 2,4-dichloro-6-methylpyrimidine derivativeH1975 (L858R/T790M EGFR)0.65 ± 0.06[2][17]
Osimertinib 2,4-disubstituted pyrimidineH1975 (L858R/T790M EGFR)<0.015 (as mean IC₅₀ for phosphorylation inhibition)[8]
Olmutinib Thieno[3,2-d]pyrimidineH1975 (L858R/T790M EGFR)0.0092[18]
Avitinib PyrrolopyrimidineH1975 (L858R/T790M EGFR)0.00018 (biochemical IC₅₀ vs mutant EGFR)[18]

References

Application of 2,4-Dichloro-5-methoxypyrimidine in Materials Science: A Versatile Precursor for Advanced Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2,4-Dichloro-5-methoxypyrimidine is a highly functionalized heterocyclic compound that serves as a versatile precursor in the synthesis of a wide range of advanced organic materials. Its strategic importance in materials science stems from the differential reactivity of its two chlorine atoms, which allows for selective and sequential chemical modifications. This enables the precise construction of complex molecular architectures with tailored electronic and photophysical properties. While its primary application has traditionally been in the pharmaceutical and agrochemical industries, the unique electronic characteristics of the pyrimidine (B1678525) core make it an attractive building block for materials used in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and for the development of novel functional dyes.

The electron-deficient nature of the pyrimidine ring, further enhanced by the two electron-withdrawing chlorine atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position, enabling regioselective functionalization. Furthermore, both chlorine atoms can act as leaving groups in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, providing a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

This application note will detail the use of this compound as a key intermediate in the synthesis of materials for OLEDs and functional dyes, providing exemplary experimental protocols and summarizing key performance data.

Application in Organic Light-Emitting Diodes (OLEDs)

The pyrimidine moiety is a valuable component in the design of materials for various layers within an OLED device, including the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL). Pyrimidine derivatives have been successfully utilized as host materials in OLEDs, contributing to improved quantum efficiency and lower turn-on voltages.[1] Their incorporation into transport materials can enhance electron affinity, leading to more efficient charge transport in Organic Thin-Film Transistors (OFETs) and OLEDs.[1]

Synthesis of a Pyrimidine-Based Emitter Precursor

This compound can be used as a starting material to synthesize more complex pyrimidine derivatives that can function as emitters or hosts in OLEDs. The following is a general protocol for the functionalization of this compound via a sequential SNAr and Suzuki coupling reaction, a common strategy for building complex organic molecules for electronic applications.

Experimental Protocol: Sequential SNAr and Suzuki Coupling

This protocol describes a two-step synthesis to introduce different aromatic groups at the C4 and C2 positions of the pyrimidine ring, creating a dissymmetric molecule which is often desirable for tuning optoelectronic properties.

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as n-butanol or N-methyl-2-pyrrolidone (NMP).

  • Addition of Reagents: Add a primary or secondary amine (e.g., aniline (B41778) or carbazole (B46965) derivative) (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the 2-chloro-4-amino-5-methoxypyrimidine derivative.

Step 2: Suzuki Cross-Coupling at the C2 Position

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-chloro-4-amino-5-methoxypyrimidine derivative from Step 1 (1.0 eq.) in a solvent system such as a mixture of 1,4-dioxane (B91453) and water.

  • Addition of Reagents: Add an aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), and a base like potassium carbonate (K₂CO₃) (3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC. This typically takes 6-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the final product by column chromatography or recrystallization to obtain the desired 2,4-disubstituted-5-methoxypyrimidine.

Logical Workflow for Synthesis

Synthesis_Workflow start 2,4-Dichloro- 5-methoxypyrimidine step1 Step 1: SNAr Reaction - Amine (R1-NH2) - Base (DIPEA) - Solvent (n-BuOH) start->step1 intermediate 2-Chloro-4-(R1-amino)- 5-methoxypyrimidine step1->intermediate step2 Step 2: Suzuki Coupling - Boronic Acid (R2-B(OH)2) - Pd(PPh3)4 - Base (K2CO3) intermediate->step2 final_product Functional Pyrimidine Derivative step2->final_product

Caption: Synthetic pathway for functional pyrimidine derivatives.

Expected Performance Data

The photophysical and electronic properties of the final pyrimidine derivatives are highly dependent on the nature of the R1 and R2 substituents. By carefully selecting these groups, materials with specific emission colors, charge transport capabilities, and energy levels can be designed.

PropertyTypical Range for Pyrimidine-Based OLED Materials
Photoluminescence (PL) Emission Maximum 450 - 650 nm (Blue to Red)
Photoluminescence Quantum Yield (PLQY) 30 - 90%
HOMO Energy Level -5.0 to -6.0 eV
LUMO Energy Level -2.5 to -3.5 eV
External Quantum Efficiency (EQE) in OLEDs 5 - 20%

Application in Functional Dyes

The versatile reactivity of this compound also makes it a valuable building block for the synthesis of functional dyes. These dyes can have applications in various fields, including textile dyeing, biological imaging, and as sensitizers in solar cells. The pyrimidine core can act as a structural scaffold and an electronic acceptor, which can be coupled with donor moieties to create donor-acceptor type dyes with interesting photophysical properties.

Synthesis of a Pyrimidine-Based Azo Dye Precursor

The following protocol outlines a general method for the synthesis of a mono-substituted pyrimidine derivative that can be further elaborated into an azo dye.

Experimental Protocol: Monofunctionalization via SNAr

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) in a round-bottom flask.

  • Nucleophile Addition: Add a nucleophile containing a primary amine, such as a substituted aniline (1.0 eq.), to the solution. The reaction can often proceed at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction by TLC to observe the formation of the monosubstituted product. The higher reactivity of the C4-chloro group typically leads to a clean reaction.

  • Isolation: Once the reaction is complete, the product may precipitate from the reaction mixture upon cooling. If not, the solvent can be partially evaporated, and the product can be collected by filtration. The crude product can be purified by recrystallization.

Diagram of Logical Relationships in Dye Synthesis

Dye_Synthesis_Logic cluster_precursor Precursor Synthesis cluster_dye_formation Azo Dye Formation DMP 2,4-Dichloro- 5-methoxypyrimidine SNAr SNAr Reaction DMP->SNAr Amine Aromatic Amine (e.g., Aniline derivative) Amine->SNAr Intermediate Mono-amino-chloro- pyrimidine SNAr->Intermediate Diazotization Diazotization of Amine Intermediate->Diazotization Coupling Azo Coupling Diazotization->Coupling AzoDye Functional Azo Dye Coupling->AzoDye

Caption: Logical flow for the synthesis of a functional azo dye.

Quantitative Data for a Hypothetical Dye

The absorption and emission characteristics of the resulting dye are determined by the extended conjugation and the electronic nature of the substituents.

PropertyExpected Value
Molar Absorptivity (ε) > 20,000 L mol⁻¹ cm⁻¹
Absorption Maximum (λmax) 400 - 600 nm
Color Yellow to Red
Lightfastness Moderate to High

This compound is a valuable and versatile building block for the synthesis of advanced functional materials. Its well-defined reactivity allows for the controlled and sequential introduction of various functional groups, enabling the creation of complex organic molecules with tailored properties for applications in OLEDs and functional dyes. The protocols and data presented herein provide a foundation for researchers and scientists to explore the potential of this compound in the development of next-generation materials for a wide range of applications in materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dichloro-5-methoxypyrimidine, a crucial intermediate in the preparation of various bioactive compounds.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield or no desired product. What are the possible reasons and how can I improve the outcome?

  • Answer: Low or no yield in this synthesis can stem from several factors, primarily related to reagent quality, reaction conditions, and work-up procedures.

    • Reagent Quality:

      • Phosphorus Oxychloride (POCl₃) Degradation: POCl₃ is sensitive to moisture and can decompose over time, reducing its effectiveness as a chlorinating agent.[1][2] Ensure that the POCl₃ used is fresh or has been properly stored under anhydrous conditions. If degradation is suspected, consider using a freshly opened bottle or purifying the existing stock.

      • Purity of Starting Material: The purity of the starting material, typically 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil), is critical. Impurities can lead to side reactions, consuming the reagents and lowering the yield of the desired product.

    • Reaction Conditions:

      • Insufficient Reaction Temperature and Time: The chlorination reaction generally requires heating under reflux to proceed to completion.[1][3] Optimal temperature ranges are typically between 100°C and 160°C, with reaction times varying from 2 to 6 hours.[3][4] Ensure your reaction is maintained at the appropriate temperature for a sufficient duration.

      • Suboptimal Reagent Stoichiometry: The molar ratio of reactants is a critical factor.[3] Patented methods often describe optimal molar ratios of the acid-binding agent (e.g., N,N-dimethylaniline) to 2,4-dihydroxy-5-methoxypyrimidine as being between 1.0 to 1.5:1.[3][4] An excess of POCl₃ is also commonly used to drive the reaction forward.[1][3]

    • Work-up Procedure:

      • Product Hydrolysis: this compound is susceptible to hydrolysis, especially under aqueous basic conditions during the quenching and extraction steps.[2] To minimize this, the reaction mixture should be quenched carefully by slowly adding it to crushed ice to decompose excess POCl₃.[3] Avoid using strong bases for neutralization; milder bases like sodium bicarbonate or potassium carbonate are preferable.[2] Prompt extraction of the product into an organic solvent after quenching is also crucial to minimize its contact with the aqueous phase.[2]

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is impure, showing multiple spots on TLC or peaks in GC-MS. What are the common impurities and how can I prevent their formation?

  • Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to minimizing them.

    • Incomplete Chlorination: The presence of mono-chlorinated species or unreacted starting material is a common impurity profile. This is often due to the reasons outlined in the "Low or No Yield" section, such as degraded POCl₃, insufficient heating, or incorrect stoichiometry. Re-evaluating and optimizing these parameters should reduce the formation of these impurities.

    • Hydrolysis Products: As mentioned, the dichloro product can hydrolyze back to mono-chloro hydroxy or dihydroxy species during work-up. Careful control of pH and minimizing contact time with aqueous solutions are essential.

    • Side Reactions with Catalysts: While tertiary amines like N,N-dimethylaniline or pyridine (B92270) are used to neutralize the HCl gas produced, they can sometimes participate in side reactions if the reaction temperature is too high or the reaction time is excessively long.[1][3]

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the crude this compound. What are the recommended purification methods?

  • Answer: Effective purification is crucial to obtain the high-purity product required for subsequent synthetic steps.

    • Recrystallization: A common and effective method for purifying the crude product is recrystallization.[3] Light petroleum ether is a frequently used solvent for this purpose, yielding the purified solid compound.[3]

    • Column Chromatography: For removing stubborn impurities, silica (B1680970) gel column chromatography can be employed. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is often effective for separating the desired product from byproducts.[2]

    • Distillation: In some cases, distillation under reduced pressure can be used for purification, particularly for larger scale preparations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the direct chlorination of a pyrimidine (B1678525) precursor, 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil), using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3] This reaction is typically facilitated by an acid-binding agent or a catalyst, such as N,N-dimethylaniline, triethylamine, or pyridine.[3]

Q2: What is the role of the tertiary amine (e.g., N,N-dimethylaniline, pyridine) in the reaction?

A2: The tertiary amine acts as an acid-binding agent, neutralizing the hydrogen chloride (HCl) gas produced during the chlorination reaction.[3] This helps to drive the reaction equilibrium toward the formation of the desired this compound product.[3]

Q3: Are there any alternative, more environmentally friendly methods for this synthesis?

A3: Yes, solvent-free methods have been developed to improve safety and reduce waste. These methods often use equimolar amounts of POCl₃ in a sealed reactor, which simplifies the work-up procedure and avoids the handling of large excesses of the corrosive chlorinating agent.[1][5]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Phosphorus oxychloride (POCl₃) is a hazardous chemical that must be handled with extreme caution. It reacts violently with water in a highly exothermic manner, producing toxic gases.[1] The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The quenching of excess POCl₃ should be done slowly and carefully in an ice bath.

Quantitative Data Summary

The following tables summarize typical reaction parameters and reported yields for the synthesis of this compound.

Table 1: Reaction Conditions for Chlorination of 2,4-dihydroxy-5-methoxypyrimidine

ParameterTypical Range/ValueSource(s)
Chlorinating Agent Phosphorus Oxychloride (POCl₃)[1][3][6]
Acid-Binding Agent N,N-dimethylaniline, Triethylamine, Pyridine[3][4][6]
Molar Ratio (Substrate:POCl₃) 1:2 to 1:5 (or POCl₃ as solvent)[4][6]
Molar Ratio (Substrate:Acid-Binder) 1:1 to 1:3[4][6]
Reaction Temperature 70°C - 160°C (often at reflux)[3][4][6]
Reaction Time 2 - 8 hours[3][4][6]

Table 2: Reported Yields and Purity

Yield RangePuritySynthesis Method HighlightsSource(s)
57% - 67% (overall)> 99.6%Two-step synthesis from ethyl formate (B1220265) and methyl methoxyacetate, followed by chlorination.[6]
90% - 96%98.0% - 99.0%Reaction in a solvent (e.g., toluene) with an alkaline substance.[4][7]
up to 92.2%98.6%Chlorination using N,N-dimethylaniline as the acid-binding agent.[6]
92%Not specifiedSolvent-free reaction in a sealed reactor at 180°C.[4]

Experimental Protocols

Protocol 1: Chlorination using Phosphorus Oxychloride and N,N-dimethylaniline

This protocol is a generalized procedure based on common laboratory practices and information from published patents.[6]

Materials:

  • 2,4-dihydroxy-5-methoxypyrimidine

  • N,N-dimethylaniline

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Water

  • Light petroleum ether (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Beaker

  • Buchner funnel and flask

  • Vacuum drying oven

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2,4-dihydroxy-5-methoxypyrimidine (0.5 mol), N,N-dimethylaniline (0.75 mol), and phosphorus oxychloride (1.5 mol).

  • Heat the mixture to 100°C and maintain this temperature with stirring for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully, with vigorous stirring, add the reaction mixture to the ice-water mixture. The temperature should be controlled to not exceed 5°C. A solid product will precipitate.

  • Filter the solid precipitate using a Buchner funnel and wash the filter cake with water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude product from light petroleum ether to obtain the pure this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants 2,4-dihydroxy-5-methoxypyrimidine + POCl3 + N,N-dimethylaniline Reaction Heating at 100°C (4-8 hours) Reactants->Reaction Chlorination Quenching Quenching in Ice Water Reaction->Quenching Cooling Filtration Filtration & Washing Quenching->Filtration Drying Vacuum Drying Filtration->Drying Recrystallization Recrystallization (Light Petroleum Ether) Drying->Recrystallization FinalProduct Pure 2,4-Dichloro- 5-methoxypyrimidine Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Issue Reagent Poor Reagent Quality (e.g., POCl3 degradation) LowYield->Reagent Conditions Suboptimal Reaction Conditions (Temp/Time) LowYield->Conditions Workup Product Hydrolysis during Work-up LowYield->Workup UseFreshReagents Use Fresh/Pure Reagents Reagent->UseFreshReagents OptimizeConditions Optimize Temp., Time, & Stoichiometry Conditions->OptimizeConditions CarefulWorkup Controlled Quenching & pH Adjustment Workup->CarefulWorkup

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2,4-Dichloro-5-methoxypyrimidine. It provides detailed troubleshooting advice and frequently asked questions to address common challenges encountered during purification by recrystallization.

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Issue 1: The compound does not dissolve in the chosen solvent, even when heated.

  • Possible Cause: The solvent is not appropriate for this compound. The polarity of the solvent may be too low.

  • Solution:

    • Ensure you are using a suitable solvent. Light petroleum ether and n-hexane have been successfully used for the recrystallization of this compound.[1][2][3]

    • If solubility is still an issue, consider a solvent mixture. You can dissolve the compound in a minimal amount of a hot, more polar solvent in which it is soluble (e.g., acetone (B3395972) or ethyl acetate) and then slowly add a hot, less polar solvent (e.g., hexane) until the solution becomes slightly turbid. Then, allow it to cool slowly.[4][5]

Issue 2: No crystals form after the solution has cooled.

  • Possible Causes:

    • The solution is not supersaturated, meaning too much solvent was used.[6][7][8]

    • The compound is too soluble in the chosen solvent, even at low temperatures.[4]

    • The cooling process was too rapid, preventing crystal nucleation.

  • Solutions:

    • If you suspect too much solvent was used, reheat the solution to evaporate some of the solvent and then allow it to cool again.[7]

    • Induce crystallization by "seeding" the solution with a tiny crystal of pure this compound.[6][7]

    • Scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.[6][7]

    • Cool the solution to a lower temperature, for instance, by placing it in an ice bath, after it has slowly cooled to room temperature.[9]

Issue 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound (66-70 °C), or the solution is supersaturated with impurities.[7] When the solution cools, the compound melts before it crystallizes.

  • Solutions:

    • Reheat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and then cool it down again, perhaps more slowly.[7]

    • Consider using a solvent with a lower boiling point.

    • If impurities are the suspected cause, it may be necessary to purify the crude material by another method, such as column chromatography, before recrystallization.[4][5]

Issue 4: The recrystallized product is not pure enough.

  • Possible Causes:

    • The cooling process was too fast, trapping impurities within the crystal lattice.[7]

    • The crystals were not washed properly after filtration.

    • The chosen solvent has a similar solubility profile for both the compound and the impurities.[5]

  • Solutions:

    • Ensure the solution cools slowly to allow for the formation of pure crystals. Let the flask cool to room temperature on a benchtop before moving it to an ice bath.[5]

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[5]

    • A second recrystallization, possibly with a different solvent system, may be necessary to achieve the desired purity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[10] Light petroleum ether and n-hexane are reported to be effective solvents for this purpose.[1][2][3] Common solvents for pyrimidine (B1678525) derivatives also include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone or hexane/THF.[4]

Q2: What is the expected yield and purity after recrystallization?

A2: With a proper recrystallization technique, a high purity of over 99.5% can be achieved.[3] The yield will depend on the initial purity of the crude product and the careful execution of the recrystallization procedure. One patent reported a yield of 91.2% for the crude product before recrystallization.[3]

Q3: How can I improve the yield of my recrystallization?

A3: To maximize the yield, use the minimum amount of hot solvent necessary to completely dissolve the compound.[6] After the crystals have formed, cool the flask in an ice bath to further decrease the solubility of the compound in the solvent, leading to a greater recovery of the solid.[9] However, be aware that cooling too quickly can compromise purity.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization using n-hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of n-hexane and heat the mixture gently while stirring. Continue to add small portions of hot n-hexane until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, once the flask has reached room temperature, place it in an ice bath.[5][9]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white or slight yellow solid.[11]

Quantitative Data Summary

ParameterValueReference(s)
Melting Point66-70 °C[12]
Purity (after recrystallization)> 99.5%[3]
AppearanceWhite or slight yellow solid[11]
Solubility in WaterSlightly soluble[10][11][13]

Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form check_purity Check Purity crystals_form->check_purity Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out crystals_form->oiling_out Oils Out purity_ok Purity OK? check_purity->purity_ok end Pure Product purity_ok->end Yes low_purity Low Purity purity_ok->low_purity No induce_crystallization Induce Crystallization (Seed/Scratch) no_crystals->induce_crystallization reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent induce_crystallization->cool reduce_solvent->cool reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent reheat_add_solvent->cool recrystallize_again Recrystallize Again (Slow Cooling) low_purity->recrystallize_again recrystallize_again->dissolve

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-5-methoxypyrimidine. The following information is designed to help identify and resolve common side reactions and purification challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound is showing low yield and multiple spots on my TLC analysis. What are the likely side reactions?

A1: The most common synthesis of this compound involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil) using phosphorus oxychloride (POCl₃), often with a tertiary amine base like N,N-dimethylaniline.[1] Several side reactions can occur, leading to a complex product mixture and reduced yield.

The primary side reactions include:

  • Incomplete Chlorination: The conversion of the two hydroxyl groups to chloro groups may be incomplete, resulting in monochloro intermediates.[1] These are typically the most common impurities.

    • 2-Chloro-4-hydroxy-5-methoxypyrimidine

    • 4-Chloro-2-hydroxy-5-methoxypyrimidine

  • Hydrolysis: The dichloro product and monochloro intermediates are susceptible to hydrolysis back to their hydroxy forms. This is particularly problematic during the workup phase if the reaction mixture is quenched with water under strongly acidic conditions.[2][3]

  • Demethylation: Under the harsh, acidic conditions of the reaction, the 5-methoxy group can potentially be cleaved to a 5-hydroxy group, leading to the formation of 2,4-dichloro-5-hydroxypyrimidine.

A visual representation of the main reaction and potential side reactions is provided below.

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions cluster_incomplete Incomplete Chlorination Start 2,4-Dihydroxy-5-methoxypyrimidine Product This compound Start->Product POCl₃, N,N-dimethylaniline MonoChloro1 2-Chloro-4-hydroxy-5-methoxypyrimidine Start->MonoChloro1 Insufficient POCl₃ or reaction time MonoChloro2 4-Chloro-2-hydroxy-5-methoxypyrimidine Start->MonoChloro2 Insufficient POCl₃ or reaction time Hydrolysis Hydrolysis Products (Monochloro-hydroxy or Dihydroxy) Product->Hydrolysis Presence of water (especially during workup) Demethylation Demethylation Product (2,4-Dichloro-5-hydroxypyrimidine) Product->Demethylation Harsh acidic conditions MonoChloro1->Hydrolysis MonoChloro2->Hydrolysis G cluster_workflow Purification Workflow Reaction Completed Reaction Mixture Quench Quench with Crushed Ice Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Recrystallize Recrystallize from Light Petroleum Ether Dry->Recrystallize FinalProduct Pure this compound Recrystallize->FinalProduct

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitutions of 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloro-5-methoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity pattern for nucleophilic substitution on this compound?

Generally, the chlorine atom at the C4 position of the pyrimidine (B1678525) ring is more susceptible to nucleophilic attack than the chlorine at the C2 position.[1] This preferential reactivity is attributed to the greater ability of the intermediate formed during C4 attack (a Meisenheimer complex) to delocalize the negative charge. However, the 5-methoxy group, being an electron-donating group, can influence this selectivity.

Q2: How does the 5-methoxy group affect the regioselectivity of the substitution?

Electron-donating groups at the C5 position of a 2,4-dichloropyrimidine (B19661) ring can influence the electronic distribution and may direct incoming nucleophiles to the C2 position. While C4 substitution is often still favored, the presence of the 5-methoxy group can lead to mixtures of C2 and C4 substituted products, making careful optimization of reaction conditions crucial for achieving desired selectivity.

Q3: What are the key factors to control for achieving selective monosubstitution?

To favor monosubstitution over disubstitution, the following factors are critical:

  • Stoichiometry: Use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents, to minimize the second substitution reaction.

  • Temperature: Lower reaction temperatures generally favor monosubstitution. The second substitution is typically slower, and lower temperatures can help to prevent it from occurring.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the desired monosubstituted product is the major species.

Q4: I am observing a mixture of C2 and C4 isomers. How can I improve the selectivity?

Achieving high regioselectivity can be challenging. Consider the following strategies:

  • Nucleophile Choice: The nature of the nucleophile plays a significant role. For some dihalopyrimidine systems, tertiary amines have been shown to favor C2 substitution, while many other nucleophiles preferentially attack C4.

  • Solvent: The polarity of the solvent can influence the stability of the transition states leading to the different isomers. Screening a range of solvents is recommended.

  • Base: The choice of base can affect the nucleophilicity of the incoming nucleophile and the overall reaction pathway. Non-nucleophilic bases are generally preferred.

  • Catalysis: In some cases, palladium-catalyzed amination (Buchwald-Hartwig reaction) can offer high regioselectivity, often favoring the C4 position.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inadequate base. 4. Deactivated starting material.1. Use a stronger, non-nucleophilic base to increase the nucleophilicity of the amine or alcohol. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure at least one equivalent of a suitable base (e.g., triethylamine (B128534), DIPEA) is used. 4. Check the purity of the this compound.
Formation of Disubstituted Product 1. Excess nucleophile. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile. 2. Perform the reaction at a lower temperature. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed or the desired product is maximized.
Poor Regioselectivity (Mixture of C2 and C4 isomers) 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions. 2. Steric hindrance near the C4 position. 3. The nucleophile has an inherent preference for the C2 position.1. Systematically screen different solvents, bases, and temperatures. 2. If possible, modify the nucleophile to be less sterically demanding. 3. For aminations, consider a palladium-catalyzed approach which often favors C4 substitution.
Side Reactions (e.g., hydrolysis) 1. Presence of water in the reaction mixture.1. Ensure anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

While specific quantitative data for the substitution of this compound is not extensively available in a comparative tabular format in the searched literature, the following table summarizes the expected regioselectivity based on general principles for substituted pyrimidines.

Table 1: Expected Regioselectivity of Nucleophilic Substitution on this compound

Nucleophile ClassRepresentative NucleophileExpected Major ProductNotes
Primary Amines Aliphatic amines (e.g., propylamine)C4-substitutionThe less sterically hindered and electronically favored position.
AnilinesC4-substitutionGenerally follows the established trend.
Secondary Amines Cyclic amines (e.g., piperidine)C4-substitutionCan be influenced by steric factors.
Alkoxides Sodium methoxideC4-substitutionC2-substitution can be competitive under certain conditions.
Thiols ThiophenolsC4-substitutionGenerally high selectivity for the C4 position.

Experimental Protocols

Protocol 1: General Procedure for Amination of this compound

This protocol provides a general framework. Optimization of temperature, solvent, and base is often necessary for specific amines.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, THF, or isopropanol).

  • Addition of Amine and Base: Add the amine nucleophile (1.0-1.2 eq.) to the solution, followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Synthesis of this compound [2]

This protocol is for the preparation of the starting material.

  • Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 2,4-dihydroxy-5-methoxypyrimidine (0.1 mol), a solvent such as toluene (B28343) or xylene (80 mL), and phosphorus oxychloride (0.22 mol).

  • Addition of Base: With stirring, add a tertiary amine base such as triethylamine (0.12 mol).

  • Reaction Conditions: Heat the mixture to reflux (approximately 160°C) and maintain for 2-4 hours. Monitor the reaction for completion by LC.

  • Work-up: Cool the reaction mixture. Carefully add water to quench the reaction and then separate the organic layer. The aqueous layer can be extracted with the same solvent.

  • Isolation: Combine the organic layers and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization to yield a faint yellow solid.

Visualizations

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants This compound + Nucleophile + Base Start->Reactants Solvent Anhydrous Solvent Reactants->Solvent Reaction_Conditions Stir at Controlled Temperature Solvent->Reaction_Conditions Monitoring Monitor by TLC/LC-MS Reaction_Conditions->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product Isolated Product Purification->Product Troubleshooting_Logic Start Unsatisfactory Result Issue Identify Issue Start->Issue Low_Yield Low/No Yield Issue->Low_Yield Low Conversion Disubstitution Disubstitution Issue->Disubstitution Multiple Spots on TLC Poor_Selectivity Poor Regioselectivity Issue->Poor_Selectivity Isomer Mixture Action_Yield Increase Temperature Use Stronger Base Check Reagent Purity Low_Yield->Action_Yield Action_Disub Control Stoichiometry Lower Temperature Reduce Reaction Time Disubstitution->Action_Disub Action_Select Screen Solvents/Bases Change Nucleophile Consider Catalysis Poor_Selectivity->Action_Select

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 2,4-dichloro-5-methoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for various cross-coupling methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity pattern for cross-coupling reactions with this compound?

A1: In most palladium-catalyzed cross-coupling reactions, the chlorine atom at the C4 position is more reactive than the chlorine at the C2 position.[1][2] This preferential reactivity is attributed to the greater electrophilicity of the C4 position, facilitating oxidative addition of the palladium catalyst.[3] This allows for selective mono-functionalization at C4, leaving the C2-chloro group available for subsequent transformations.[1]

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the common causes?

A2: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors:

  • Catalyst Inactivity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced to the active Pd(0) species in situ.[2]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base selection are critical. Microwave irradiation has been shown to improve yields and reduce reaction times for similar substrates.[2]

  • Poor Reagent Quality: Impurities in solvents, reagents, or starting materials can poison the catalyst. Ensure all components are of high purity and appropriately degassed.

Q3: How can I achieve selective C-N bond formation at the C4 position using a Buchwald-Hartwig amination?

A3: Selective C4 amination is the generally observed outcome due to the higher reactivity of the C4-Cl bond.[1] To favor mono-amination, it is crucial to control the stoichiometry of the amine coupling partner (typically 1.0-1.2 equivalents). The choice of a suitable bulky phosphine (B1218219) ligand, such as XPhos or Xantphos, in combination with a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, is often effective.[4][5]

Q4: Is it possible to achieve selective cross-coupling at the C2 position?

A4: While C4 selectivity is predominant, achieving C2 selectivity is challenging but possible under specific conditions. For C-S coupling (thiolation), the use of palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands has been shown to favor C2 substitution.[6] For other cross-coupling reactions, C2 functionalization is typically performed after the C4 position has been selectively reacted.

Q5: What are common side reactions to be aware of?

A5: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).

  • Hydrodehalogenation: Replacement of a chlorine atom with hydrogen.

  • Double-coupling: Substitution at both C2 and C4 positions, which can be minimized by controlling stoichiometry and reaction time.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Yield or No Reaction
ProblemPossible CauseSuggested Solution
No product formation Inactive catalystUse a fresh batch of palladium catalyst. If using a Pd(II) source, ensure conditions are suitable for reduction to Pd(0). Consider a pre-activated catalyst.
Insufficiently degassed solvents/reagentsThoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.
Low product yield with starting material consumed Protodeboronation of the boronic acidUse anhydrous solvents and consider using a boronic ester (e.g., pinacol (B44631) ester) which can be more stable.
Catalyst decompositionUse a ligand that stabilizes the palladium catalyst. Avoid excessively high temperatures.
Formation of significant byproducts Homocoupling of boronic acidAdjust the stoichiometry of the boronic acid. Ensure efficient stirring.
Double-coupling at C2 and C4Use a 1:1 stoichiometry of the pyrimidine (B1678525) and boronic acid. Monitor the reaction closely and stop it once the starting material is consumed.
Buchwald-Hartwig Amination: Poor Conversion or Side Products
ProblemPossible CauseSuggested Solution
Incomplete conversion Inappropriate ligand selectionScreen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific amine.
Base is not effectiveTry a stronger base such as NaOt-Bu or LHMDS. Ensure the base is anhydrous.
Formation of hydrodehalogenated byproduct β-hydride elimination from the amido-palladium intermediateThis can be a competing pathway.[7] Try using a different ligand or adjusting the reaction temperature.
Low selectivity (di-substitution) Amine stoichiometry is too highUse a precise stoichiometry of the amine (1.0-1.2 equivalents) to favor mono-amination.

Catalyst Selection and Reaction Conditions

The following tables provide a summary of catalyst systems and general conditions for various cross-coupling reactions with 2,4-dichloropyrimidines. Note that optimal conditions for this compound may require some optimization.

Suzuki-Miyaura Coupling (C4-Arylation)
Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane (B91453)/H₂O (2:1)100 (MW)72-87[2]
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)K₂CO₃1,4-Dioxane/H₂O (2:1)100 (MW)~70[2]
Pd(OAc)₂ / PPh₃Na₂CO₃DME/H₂O (10:1)75-[8]
Buchwald-Hartwig Amination (C4-Amination)
Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / XPhosKOt-BuToluene (B28343)100Good to Excellent[4]
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane100-110-[5]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene110-[3]
Sonogashira Coupling (C4-Alkynylation)
Catalyst SystemBaseSolventTemperature (°C)Note
Pd(PPh₃)₂Cl₂ / CuIEt₃N / DIPATHF or DMF25-60Standard conditions for Sonogashira coupling.[9]
Pd(PPh₃)₄ / CuIEt₃NTHFRoom Temp.Mild conditions, suitable for a range of alkynes.[10]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling at C4

This protocol is adapted from a procedure for 2,4-dichloropyrimidine (B19661) and is expected to yield the 4-aryl-2-chloro-5-methoxypyrimidine.[2]

  • Reaction Setup: In a microwave reactor vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.0 mmol), and K₂CO₃ (3.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (4 mL).

  • Inerting: Flush the vial with argon or nitrogen.

  • Reaction: Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.

  • Work-up: After cooling, extract the mixture with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at C4

This protocol provides a general starting point for the C4-amination of this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the desired phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol).

  • Inerting: Seal the tube and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-coupling with This compound coupling_type Select Cross-Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C bond) coupling_type->suzuki C-C (Aryl) buchwald Buchwald-Hartwig (C-N bond) coupling_type->buchwald C-N sonogashira Sonogashira (C-C alkyne bond) coupling_type->sonogashira C-C (Alkynyl) other Other Couplings (Heck, Stille, etc.) coupling_type->other Other catalyst_suzuki Catalyst Selection: - Pd(PPh₃)₄ - Pd(dppf)Cl₂ suzuki->catalyst_suzuki catalyst_buchwald Catalyst Selection: - Pd(OAc)₂ / Bulky Ligand - Pd₂(dba)₃ / Bulky Ligand buchwald->catalyst_buchwald catalyst_sonogashira Catalyst Selection: - Pd(PPh₃)₂Cl₂ / CuI - Pd(PPh₃)₄ / CuI sonogashira->catalyst_sonogashira catalyst_other Consult Literature for Specific Catalyst Systems other->catalyst_other conditions_suzuki Conditions: Base: K₂CO₃, Na₂CO₃ Solvent: Dioxane/H₂O, DME/H₂O catalyst_suzuki->conditions_suzuki conditions_buchwald Conditions: Base: NaOt-Bu, Cs₂CO₃ Solvent: Toluene, Dioxane catalyst_buchwald->conditions_buchwald optimization Reaction Optimization and Troubleshooting catalyst_sonogashira->optimization catalyst_other->optimization conditions_suzuki->optimization conditions_buchwald->optimization conditions_sonogashira Conditions: Base: Et₃N, DIPA Solvent: THF, DMF

Caption: A decision workflow for catalyst selection in cross-coupling reactions.

Troubleshooting_Flowchart start Low or No Product Yield check_sm Is Starting Material Consumed? start->check_sm no_reaction No Reaction Occurred check_sm->no_reaction No side_reactions Side Reactions are Predominant check_sm->side_reactions Yes troubleshoot_no_reaction Troubleshoot: - Check catalyst activity - Verify reagent purity - Ensure inert atmosphere - Optimize temperature/time no_reaction->troubleshoot_no_reaction troubleshoot_side_reactions Troubleshoot: - Identify byproducts (e.g., homo-coupling) - Adjust stoichiometry - Screen different ligands/bases - Lower reaction temperature side_reactions->troubleshoot_side_reactions

Caption: A flowchart for troubleshooting low-yield cross-coupling experiments.

References

Technical Support Center: Scale-Up of 2,4-Dichloro-5-methoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-methoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this important chemical reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The most common and well-documented method is the direct chlorination of 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil) using a chlorinating agent, most frequently phosphorus oxychloride (POCl₃).[1] An alternative, multi-step pathway involves first synthesizing the 2,4-dihydroxy-5-methoxypyrimidine ring from acyclic precursors followed by the chlorination step.[1]

Q2: What are the major challenges when scaling up the POCl₃-mediated chlorination reaction?

Scaling this reaction presents several key challenges:

  • Exothermic Nature: The reaction of POCl₃ with the dihydroxy-pyrimidine is highly exothermic. Without precise temperature control, this can lead to runaway reactions, decreased yield, and the formation of tarry byproducts.[2]

  • Hazardous Reagents: Phosphorus oxychloride is a hazardous and corrosive material. Using it in large excess, especially in solvent-free conditions, poses significant risks to equipment and personnel and creates a challenging waste disposal stream.[1]

  • Workup Safety: Quenching the reaction mixture, which contains excess POCl₃, is also hazardous due to the large, exothermic release of heat when it reacts with water.[1][2]

  • Byproduct Formation: Improper control of reaction conditions can lead to the formation of impurities, such as mono-chlorinated byproducts or other side products, complicating purification.[2]

Q3: Why is an acid-binding agent or catalyst often used in this reaction?

An acid-binding agent, typically a tertiary amine like N,N-dimethylaniline (DMA), triethylamine, or pyridine, is used to facilitate the chlorination.[1] It helps to neutralize the HCl gas generated during the reaction and can act as a catalyst to promote the conversion of the hydroxyl groups to chlorine atoms.

Q4: What is the impact of solvent choice on the scale-up process?

The choice of solvent is critical for process safety and efficiency.

  • Solvent-Free: Using POCl₃ as both reactant and solvent involves a large excess of the hazardous material, complicating handling and workup.[1][3]

  • With Solvent: Employing an inert, high-boiling solvent like toluene (B28343) or xylene offers better heat transfer and mixing control, which is advantageous for managing the reaction's exothermicity on a large scale.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem SYN-001: Low or Inconsistent Yield

  • Possible Causes:

    • Incomplete Reaction: Insufficient reaction time or temperature.

    • Poor Reagent Quality: Impurities or degradation in starting materials or reagents.

    • Suboptimal Stoichiometry: Incorrect molar ratios of reactants, particularly the chlorinating agent and the base.[3]

    • Side Reactions: Formation of byproducts due to poor temperature control.

  • Solutions:

    • Optimize Reaction Conditions: Monitor the reaction to completion using TLC or HPLC. Consider increasing the reaction time or temperature within the recommended ranges (typically 2-6 hours at 100-160°C).[3]

    • Verify Reagent Purity: Ensure all starting materials and reagents are of high purity and handled under appropriate conditions (e.g., anhydrous conditions).

    • Adjust Stoichiometry: Patented methods suggest an optimal molar ratio of the alkaline substance to 2,4-dihydroxy-5-methoxypyrimidine between 1.0 to 1.5:1, and POCl₃ between 2.0 to 2.5:1.[3]

    • Improve Temperature Control: Implement strict temperature monitoring and control throughout the reaction.

Problem SYN-002: Uncontrolled Exothermic Reaction During POCl₃ Addition or Quenching

  • Possible Causes:

    • Rapid Reagent Addition: Adding POCl₃ too quickly to the starting material.[2]

    • Improper Quenching Technique: Adding water or ice too rapidly to the reaction mixture, or vice versa, without sufficient cooling.[2]

    • Insufficient Cooling: Inadequate cooling capacity for the scale of the reaction.

  • Solutions:

    • Controlled Addition: Add POCl₃ dropwise to a cooled solution of the starting material with vigorous stirring to dissipate heat effectively.

    • Safe Quenching Protocol: Perform a "reverse quench" by slowly adding the reaction mixture to a well-stirred, cooled vessel of crushed ice or a basic solution.[2] A patent describes dripping the reaction solution into a beaker with water and ice, controlling the temperature to not exceed 5-10°C.[4]

    • Ensure Adequate Cooling: Use an appropriately sized cooling bath (e.g., ice-water) and monitor the internal temperature continuously during addition and quenching.

Problem SYN-003: Product Purity is Low After Isolation

  • Possible Causes:

    • Incomplete Conversion: Presence of starting material or mono-chlorinated intermediates.[2]

    • Byproduct Formation: Side reactions leading to impurities that are difficult to separate.

    • Ineffective Purification: The chosen recrystallization solvent may not be optimal.

  • Solutions:

    • Ensure Full Conversion: Monitor the reaction progress by TLC or HPLC to confirm the complete consumption of starting material before proceeding to workup.

    • Refine Reaction Conditions: Re-optimize temperature, reaction time, and stoichiometry to minimize side reactions.

    • Optimize Purification: Purify the crude product by recrystallization. Suitable solvents reported include petroleum ether or ethanol/water mixtures.[2][4] For persistent impurities, column chromatography may be required.[2]

Data Presentation

Table 1: Comparison of Synthetic Methodologies for Scale-Up

FeatureDirect Chlorination (with Solvent)Direct Chlorination (Solvent-Free)
Operational Simplicity High (Fewer steps)Moderate (Harsh workup)[1]
Safety Concerns Moderate (Improved heat management)[1]High (Large excess of corrosive POCl₃, difficult workup)[1][3]
Waste Management Moderate (Solvent and reagent waste)High (Large volume of hazardous aqueous waste)[1]
Typical Yield 90-96%[5]~90%[4]
Typical Purity 98.0-99.0%[5]>99.6% after refining[4]

Table 2: Key Reaction Parameters from Patented Protocols

ParameterProtocol 1 (with Solvent)[3]Protocol 2 (Solvent-Free)[4]
Starting Material 2,4-dihydroxy-5-methoxypyrimidine2,4-dihydroxy-5-methoxypyrimidine
Solvent Toluene, xylene, or trimethylbenzeneNone (POCl₃ is the solvent)
Chlorinating Agent Phosphorus oxychloride (POCl₃)Phosphorus oxychloride (POCl₃)
Acid-binding Agent Triethylamine, pyridine, or N,N-dimethylanilineN,N-dimethylaniline
Molar Ratio (Base:Start Mat.) (1.0 - 1.5) : 11.5 : 1
Molar Ratio (POCl₃:Start Mat.) (2.0 - 2.5) : 13 : 1
Reaction Temperature 100 - 160 °C (reflux)100 - 110 °C
Reaction Time 2 - 6 hours5 - 8 hours

Experimental Protocols

Protocol: Chlorination using POCl₃ with Toluene as Solvent (Adapted from patent CN104326988A)[3]

  • Reactor Setup: In a reaction flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,4-dihydroxy-5-methoxypyrimidine (1 mol), toluene (500-1000 mL), and phosphorus oxychloride (2.0-2.5 mol).

  • Reagent Addition: Begin stirring the mixture. Under agitation, add the alkaline substance (e.g., N,N-dimethylaniline, 1.0-1.5 mol).

  • Reaction: Heat the mixture to reflux (approximately 100-160°C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cooling: Once the reaction is complete, cool the system to between 0-40°C.

  • Quenching: Carefully and slowly pour the cooled reaction mixture onto crushed ice or into cold water with vigorous stirring, ensuring the temperature of the quenching mixture does not rise uncontrollably.

  • Isolation: The product will precipitate as a solid. Collect the crude product by filtration.

  • Washing: Wash the filter cake with water until the filtrate is neutral.

  • Drying & Purification: Dry the crude product under vacuum. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., petroleum ether) to yield this compound as a faint yellow solid with a yield of 90-96% and purity of 98.0-99.0%.[5]

Visualizations

G start_end start_end process process decision decision issue issue start Start Synthesis setup 1. Charge Reactor (Substrate, Solvent, POCl3) start->setup add_base 2. Add Base (e.g., DMA) setup->add_base reflux 3. Heat to Reflux (100-160°C, 2-6h) add_base->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor quench 4. Cool & Quench (Add to Ice/Water) monitor->quench isolate 5. Filter & Wash Solid quench->isolate purify 6. Dry & Recrystallize isolate->purify product Pure Product purify->product

Caption: General workflow for the synthesis of this compound.

G issue issue cause cause solution solution low_yield Issue: Low Yield cause1 Possible Cause: Incomplete Reaction low_yield->cause1 cause2 Possible Cause: Poor Reagent Stoichiometry low_yield->cause2 cause3 Possible Cause: Side Reactions low_yield->cause3 solution1 Solution: Increase Time/Temp Monitor to Completion cause1->solution1 solution2 Solution: Verify Molar Ratios (Base & POCl3) cause2->solution2 solution3 Solution: Improve Temperature Control During Reaction cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

G start_end start_end action action warning warning start Reaction Complete cool_reaction 1. Cool Reaction Mixture to 0-40°C start->cool_reaction warning_node HIGHLY EXOTHERMIC PROCEED WITH CAUTION cool_reaction->warning_node prepare_quench 2. Prepare Beaker with Crushed Ice & Water prepare_quench->warning_node reverse_quench 3. SLOWLY Add Reaction Mixture to Ice/Water with Vigorous Stirring warning_node->reverse_quench monitor_temp 4. Monitor Temperature Keep Below 10°C reverse_quench->monitor_temp complete Quench Complete monitor_temp->complete

Caption: Recommended safety protocol for quenching the reaction mixture.

References

Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,4-Dichloro-5-methoxypyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield of Purified this compound

  • Question: After purification by recrystallization or column chromatography, the final yield of this compound is significantly lower than expected. What are the possible causes and solutions?

  • Answer: Low recovery of the final product can stem from several factors throughout the purification process. Here are some common causes and their respective solutions:

    • Incomplete Extraction: The product may not have been fully extracted from the initial reaction mixture. To mitigate this, perform multiple extractions with a suitable organic solvent.

    • Product Loss During Recrystallization:

      • Excessive Solvent: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.[1]

      • Improper Solvent Choice: The chosen solvent may have a high solubility for the product even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[1] Light petroleum ether or n-hexane are commonly used for this compound.[2][3]

      • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals. Ensure the solution cools slowly to allow for the formation of pure crystals.

    • Product Loss During Chromatography:

      • Improper Eluent System: An eluent system that is too polar can cause the product to elute too quickly with impurities, while a system that is not polar enough may result in the product not eluting from the column at all. Optimize the solvent system using thin-layer chromatography (TLC) before performing column chromatography.

      • Column Overloading: Exceeding the capacity of the column can lead to poor separation and loss of product. Use an appropriate amount of crude material for the size of the column.

Issue 2: Presence of Colored Impurities in the Final Product

  • Question: The purified this compound has a yellow or brownish tint. How can these colored impurities be removed?

  • Answer: Colored impurities often arise from side reactions or the degradation of starting materials during the synthesis. These can typically be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored compounds, which can then be removed by filtration. It is crucial to use a minimal amount of charcoal, as excessive use can also lead to the loss of the desired product.

Issue 3: Persistent Impurities Detected by Analytical Methods (HPLC/GC)

  • Question: After purification, analytical techniques such as HPLC or GC still show the presence of impurities. How can I identify and remove these persistent impurities?

  • Answer: The nature of the persistent impurity will dictate the most effective removal strategy. Common impurities in the synthesis of this compound include:

    • Unreacted 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil): This starting material is significantly more polar than the product. It can be effectively removed by column chromatography.

    • Partially Chlorinated Intermediates (e.g., 2-chloro-4-hydroxy-5-methoxypyrimidine): These are also more polar than the final product and can be separated by column chromatography.

    • Residual N,N-dimethylaniline: This acid-binding agent can be difficult to remove by recrystallization alone. An acidic wash of the organic extract during the workup can help remove the bulk of it. For trace amounts, chemical treatment of the crude product can be employed. Refluxing the crude mixture with acetic anhydride (B1165640) or formic acid will convert the N,N-dimethylaniline into its corresponding amide, which can then be more easily separated by distillation or chromatography.[4][5]

    • Byproducts from Phosphorus Oxychloride (POCl3): The reaction mixture should be carefully quenched with ice water to decompose any remaining POCl3.[2] Subsequent aqueous washes will help remove the resulting phosphoric acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent method for synthesizing this compound is the chlorination of 2,4-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride (POCl3) in the presence of an acid-binding agent like N,N-dimethylaniline.[2] Consequently, the common impurities are:

  • Unreacted starting material (2,4-dihydroxy-5-methoxypyrimidine).

  • Partially chlorinated intermediates (e.g., 2-chloro-4-hydroxy-5-methoxypyrimidine).

  • Residual acid-binding agent (e.g., N,N-dimethylaniline).

  • Byproducts from the decomposition of POCl3.

  • Other side-products from the chlorination reaction.

Q2: What are the recommended purification methods for this compound?

A2: The most effective and commonly used purification techniques are:

  • Recrystallization: This is a straightforward method for purifying solid compounds. Light petroleum ether or n-hexane are suitable solvents for this compound.[2][3]

  • Column Chromatography: This technique is excellent for separating compounds with different polarities, making it ideal for removing unreacted starting materials and partially chlorinated intermediates. A silica (B1680970) gel stationary phase is typically used.

Q3: What level of purity can be expected after purification?

A3: With proper purification techniques, a high level of purity can be achieved. Commercial specifications for this compound often require a purity of >96.0% or >98.0% as determined by Gas Chromatography (GC).[2] One patent suggests that recrystallization from sherwood oil (a type of petroleum ether) can lead to a purity of over 99.6%.[3]

Quantitative Data on Purification

Purification MethodTypical Purity AchievedReference
Recrystallization (from sherwood oil)> 99.6%[3]
Synthesis Protocol with Purification98.0 - 99.0%[6]
Commercial Specification (by GC)> 98.0%
Commercial Specification (by GC)> 96.0%[2]

Experimental Protocols

Recrystallization of this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., light petroleum ether or n-hexane) and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[2][3]

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture for a few minutes.

  • Hot Filtration (if charcoal was used): If activated charcoal was used, perform a hot filtration to remove it. Preheat a funnel and a receiving flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography of this compound

  • Column Preparation: Prepare a chromatography column with silica gel as the stationary phase, using a non-polar solvent like hexane (B92381) as the slurry solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand using TLC.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Caption: Troubleshooting workflow for the purification of this compound.

Caption: Relationship between impurities and effective purification methods.

References

temperature and time optimization for 2,4-Dichloro-5-methoxypyrimidine reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-methoxypyrimidine. The focus is on optimizing reaction temperature and time to improve yield, purity, and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the typical reaction conditions?

A1: The most prevalent method is the direct chlorination of 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil) using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] The reaction is typically facilitated by an acid-binding agent or catalyst, such as N,N-dimethylaniline (DMA), triethylamine (B128534), or pyridine.[1] Optimal conditions often involve refluxing the mixture at temperatures between 100°C and 160°C for 2 to 6 hours to ensure the reaction goes to completion.[1][2]

Q2: My synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?

A2: Low yields can stem from several factors. Key parameters to investigate include reagent stoichiometry, reaction temperature, and duration.[1]

  • Incorrect Stoichiometry: Patented methods suggest an optimal molar ratio of the alkaline substance (e.g., N,N-dimethylaniline) to 2,4-dihydroxy-5-methoxypyrimidine is between 1.0 to 1.5:1.[2] Ensure your chlorinating agent (POCl₃) is also in the correct molar ratio, typically between 2.0 to 2.5 moles per mole of the starting pyrimidine (B1678525).[2]

  • Suboptimal Temperature: The reaction generally requires high temperatures to proceed efficiently. If the temperature is too low (below 100°C), the reaction may be incomplete. If it is too high for an extended period, side reactions or decomposition could occur.

  • Insufficient Reaction Time: A reaction time of 2 to 6 hours is typical.[2] Monitor the reaction's progress using a suitable analytical method (e.g., TLC or LC-MS) to ensure the starting material has been fully consumed before proceeding with the workup.

Q3: I am performing a nucleophilic aromatic substitution (SNAr) on this compound. How do temperature and time affect the regioselectivity between the C2 and C4 positions?

A3: In SNAr reactions, the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the C2-chloro group.[1] This inherent difference in reactivity allows for selective and stepwise substitution.

  • For C4 Selectivity: Milder conditions (lower temperatures, shorter reaction times) will typically favor substitution at the more reactive C4 position.

  • For C2 Substitution or Disubstitution: To achieve substitution at the less reactive C2 position (often after the C4 position has reacted) or to produce a 2,4-disubstituted product, more forcing conditions are required. This includes higher temperatures and longer reaction times. However, be aware that prolonged reaction times at high temperatures can lead to the formation of undesired by-products.[3] For certain nucleophiles, such as tertiary amines, excellent C2 selectivity can be achieved under specific conditions.[4][5]

Q4: What are common impurities encountered during the synthesis and subsequent reactions of this compound?

A4: During synthesis, incomplete chlorination can leave starting material (2,4-dihydroxy-5-methoxypyrimidine) or a mono-chlorinated intermediate in the final product. During subsequent SNAr reactions, common impurities include isomers (if both C2 and C4 are substituted non-selectively) and disubstituted by-products when a mono-substituted product is desired.[6] Over-reaction or side reactions with the solvent or base can also generate impurities, especially under harsh temperature conditions or extended reaction times.[3]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from various patented methods for the synthesis of this compound.

Table 1: Synthesis Parameter Comparison

ParameterMethod A[2][7]Method B[8]
Starting Material 2,4-dihydroxy-5-methoxypyrimidine2,4-dihydroxy-5-methoxypyrimidine
Chlorinating Agent Phosphorus oxychloride (POCl₃)Phosphorus oxychloride (POCl₃)
Alkaline Substance Triethylamine, Pyridine, or N,N-dimethylanilineTriethylamine or N,N-dimethylaniline
Solvent Toluene, Xylene, or TrimethylbenzeneNot specified (excess POCl₃ likely)
Temperature 100 - 160 °C70 - 110 °C
Time 2 - 6 hours2 - 8 hours
Reported Yield 90 - 96%92.2% (crude)
Reported Purity 98.0 - 99.0%99.8% (after recrystallization)

Experimental Protocols

Protocol 1: Synthesis of this compound[2]

  • System Preparation: Charge a four-neck reaction flask (equipped with a stirrer, thermometer, and reflux condenser) with 2,4-dihydroxy-5-methoxypyrimidine (0.1 mol), dimethylbenzene (80 ml), and phosphorus oxychloride (0.22 mol) after replacing the atmosphere with nitrogen.

  • Reagent Addition: Begin stirring and add triethylamine (0.12 mol) to the mixture.

  • Reaction: Heat the system to 160°C and maintain reflux for 4 hours. The system should transform into a dark brown solution.

  • Monitoring: Monitor the reaction via LC to confirm the complete consumption of the starting material.

  • Workup: After the reaction is complete, cool the system to 0 - 40°C. Perform a quenching aftertreatment by carefully adding the reaction mixture to ice water.

  • Isolation: The product will precipitate as a solid. Isolate the solid by filtration, wash with water until neutral, and dry under vacuum to obtain this compound as a faint yellow solid.

Visualizations

experimental_workflow start Start: Reagents reagents 1. Charge Reactor: - 2,4-dihydroxy-5-methoxypyrimidine - Solvent (e.g., Toluene) - POCl₃ start->reagents add_base 2. Add Alkaline Substance (e.g., Triethylamine) under N₂ atmosphere reagents->add_base reflux 3. Heat to Reflux (100-160°C) for 2-6 hours add_base->reflux monitor 4. Monitor Reaction (e.g., LC, TLC) reflux->monitor monitor->reflux Incomplete workup 5. Cooldown & Quench (Pour into ice water) monitor->workup Reaction Complete isolate 6. Isolate Product (Filter, Wash, Dry) workup->isolate product End: Product This compound isolate->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_guide start Problem: Low Reaction Yield check_time Was reaction time sufficient? (2-6 hours, monitor completion) start->check_time check_temp Was temperature optimal? (Reflux, 100-160°C) check_time->check_temp Yes increase_time Solution: Increase reaction time and monitor until completion. check_time->increase_time No check_stoich Was stoichiometry correct? (Base:Start = 1-1.5:1) check_temp->check_stoich Yes adjust_temp Solution: Ensure consistent reflux within the 100-160°C range. check_temp->adjust_temp No adjust_stoich Solution: Adjust molar ratios of base and chlorinating agent. check_stoich->adjust_stoich No

Caption: Troubleshooting flowchart for low yield in synthesis reactions.

snar_selectivity reactant This compound condition_mild Milder Conditions (Lower Temp, Shorter Time) reactant->condition_mild + Nucleophile condition_harsh Forcing Conditions (Higher Temp, Longer Time) reactant->condition_harsh + Nucleophile product_c4 C4-Substituted Product (Major Product) condition_mild->product_c4 Favors substitution at more reactive site product_c2 C2-Substituted Product (Minor Product) condition_harsh->product_c2 Can enable substitution at less reactive site product_disub C2,C4-Disubstituted Product condition_harsh->product_disub

Caption: Logical relationship for SNAr regioselectivity based on conditions.

References

Technical Support Center: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for the synthesis of 2,4-Dichloro-5-methoxypyrimidine.

Experimental Protocol: Chlorination of 2,4-Dihydroxy-5-methoxypyrimidine

A prevalent and well-documented method for synthesizing this compound involves the direct chlorination of 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil) using phosphorus oxychloride (POCl₃).[1] This reaction is typically facilitated by a tertiary amine, such as N,N-dimethylaniline (DMA), triethylamine, or pyridine, which acts as an acid-binding agent.[1][2]

Materials:

  • 2,4-dihydroxy-5-methoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (or other tertiary amine)

  • Toluene (B28343) (or other suitable solvent like xylene)[3][4]

  • Ice water

  • Light petroleum ether (for recrystallization)[1]

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2,4-dihydroxy-5-methoxypyrimidine (1 mol), a solvent such as toluene (500-1000 mL), and phosphorus oxychloride (2.0-2.5 mol).[3][4] Ensure the system is under a nitrogen atmosphere.[3]

  • Addition of Base: Begin stirring the mixture and add an alkaline substance like N,N-dimethylaniline (1.0-1.5 mol).[3][4]

  • Heating: Heat the reaction mixture to reflux, typically between 100°C and 160°C.[3][5] Maintain this temperature for 2 to 6 hours, monitoring the reaction progress by techniques like TLC or HPLC.[1][3]

  • Quenching: After the reaction is complete, cool the mixture to a temperature between 0°C and 40°C.[3] Slowly and carefully pour the reaction mixture into a beaker containing ice water to quench the excess POCl₃.[2]

  • Product Isolation: The crude product will precipitate as a solid. Filter the solid and wash it with water until the filtrate is neutral.[2]

  • Drying and Purification: Dry the crude product under a vacuum. For higher purity, the product can be recrystallized from a solvent like light petroleum ether.[1][2] The final product is typically a faint yellow solid.[3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Question: Why is my reaction yield unexpectedly low?

Answer: Low yields, sometimes between 57%-67%, can be a common issue.[6] Several factors could be responsible:

  • Incomplete Reaction: The chlorination reaction may not have gone to completion. Verify reaction completion using TLC or HPLC before quenching. If incomplete, consider extending the reaction time or slightly increasing the temperature.[1][3]

  • Suboptimal Reagent Ratio: The molar ratio of reactants is critical. An insufficient amount of the chlorinating agent (POCl₃) or the acid-binding agent can lead to a lower yield.[1][3] Refer to the data tables below for recommended ratios.

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen) to prevent the decomposition of the chlorinating agent.[3]

  • Loss During Workup: The product may be lost during the quenching or washing steps. Ensure the quenching is done at a low temperature (not exceeding 10°C) to maximize precipitation.[2] Avoid excessive washing.

Question: The final product is impure. What are the likely contaminants and how can I remove them?

Answer: Impurities can arise from starting materials, side products, or the workup procedure.

  • Unreacted Starting Material: If 2,4-dihydroxy-5-methoxypyrimidine is present, this indicates an incomplete reaction. Ensure sufficient reaction time and temperature.[3]

  • Mono-chlorinated Byproduct: Incomplete chlorination can also result in mono-chlorinated species. Increasing the amount of POCl₃ or reaction time may resolve this.

  • Residual Acid-Binding Agent: Tertiary amines like N,N-dimethylaniline can be difficult to remove. Thoroughly wash the crude product with water to remove any residual amine salts.[2] An acid wash (e.g., dilute HCl) during workup can also be effective, but care must be taken not to hydrolyze the product.

  • Purification: Recrystallization is an effective method for purification.[1] Light petroleum ether is a commonly used solvent for this purpose.[2]

Question: The reaction is proceeding very slowly or not at all. What could be the cause?

Answer:

  • Low Temperature: The reaction typically requires heating to reflux (100°C - 160°C).[3] Ensure your heating apparatus is functioning correctly and the reaction mixture reaches the target temperature.

  • Inactive Reagents: Phosphorus oxychloride can degrade over time, especially if exposed to moisture. Use a fresh bottle of POCl₃ if possible.

  • Insufficient Catalyst/Base: The tertiary amine is crucial for neutralizing the HCl gas produced, which helps drive the reaction forward.[1] Check that the correct amount was added.

Question: During quenching with ice water, the reaction mixture becomes very difficult to handle. How can I improve this step?

Answer: The quenching of POCl₃ is highly exothermic and can be vigorous.

  • Slow Addition: Add the reaction mixture to the ice water very slowly, with efficient stirring.

  • Temperature Control: Ensure the receiving beaker has a sufficient amount of ice to keep the temperature low, ideally below 5-10°C.[2]

  • Adequate Headspace: Use a beaker that is large enough to contain any potential splashing or foaming.

Data Presentation

Table 1: Summary of Reaction Conditions
ParameterValueSource(s)
Starting Material2,4-dihydroxy-5-methoxypyrimidine[1][3]
Chlorinating AgentPhosphorus oxychloride (POCl₃)[1][2]
Acid-binding AgentN,N-dimethylaniline, Triethylamine, Pyridine[1][3]
SolventToluene, Xylene, or excess POCl₃[1][3]
Reaction Temperature70°C - 160°C[1][2][3]
Reaction Time2 - 8 hours[1][2][3]
Table 2: Reactant Molar Ratios
Reactants (Ratio)Molar RatioSource(s)
2,4-dihydroxy-5-methoxypyrimidine : POCl₃1 : 2.0 - 5.0[2][3]
2,4-dihydroxy-5-methoxypyrimidine : Acid-binding Agent1 : 1.0 - 3.0[2][3]
Table 3: Reported Yields and Purity
YieldPurityConditionsSource(s)
57% - 67%> 99.6%Synthesis from ethyl formate (B1220265) and methyl methoxyacetate[2][6]
92.2%98.6%POCl₃ with N,N-dimethylaniline, 100°C, 8 hrs[2]
95%98.6%POCl₃ with N,N-dimethylaniline, 105°C, 4.7 hrs[2]
90% - 96%98.0% - 99.0%POCl₃ in toluene with an alkaline substance[3][4]

Mandatory Visualizations

Troubleshooting Workflow Diagram

G cluster_start Problem Identification cluster_analysis Initial Analysis cluster_causes_yield Potential Causes for Low Yield cluster_causes_purity Potential Causes for Impurity cluster_causes_slow Potential Causes for Slow Reaction cluster_solutions Corrective Actions start Synthesis Issue Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product slow_reaction Slow / No Reaction start->slow_reaction incomplete_rxn_y Incomplete Reaction? low_yield->incomplete_rxn_y reagent_ratio_y Incorrect Reagent Ratio? low_yield->reagent_ratio_y moisture Moisture Contamination? low_yield->moisture incomplete_rxn_p Incomplete Chlorination? impure_product->incomplete_rxn_p residual_base Residual Base? impure_product->residual_base poor_workup Ineffective Workup? impure_product->poor_workup low_temp Temperature Too Low? slow_reaction->low_temp bad_reagents Degraded Reagents? slow_reaction->bad_reagents solution_time_temp Increase Reaction Time / Temperature incomplete_rxn_y->solution_time_temp solution_ratio Verify & Adjust Molar Ratios reagent_ratio_y->solution_ratio solution_dry Use Dry Glassware & Inert Atmosphere moisture->solution_dry incomplete_rxn_p->solution_time_temp solution_purify Improve Washing or Recrystallize Product residual_base->solution_purify poor_workup->solution_purify low_temp->solution_time_temp solution_reagents Use Fresh Reagents bad_reagents->solution_reagents

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the tertiary amine (e.g., N,N-dimethylaniline) in this reaction? A1: The tertiary amine acts as an acid-binding agent or catalyst.[1] During the chlorination of the hydroxyl groups on the pyrimidine (B1678525) ring, hydrogen chloride (HCl) gas is produced. The amine neutralizes this HCl, which helps to drive the reaction equilibrium toward the formation of the desired dichlorinated product.[1]

Q2: Can I use other chlorinating agents besides phosphorus oxychloride (POCl₃)? A2: While POCl₃ is the most commonly used and documented chlorinating agent for this synthesis, other reagents like phosgene (B1210022) have been explored.[1] However, POCl₃ is generally preferred for its effectiveness and convenience in laboratory and industrial settings. Some methods also use chlorine gas in an earlier step when starting from different precursors.[6]

Q3: What are the main safety hazards associated with this synthesis? A3: Phosphorus oxychloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The reaction also produces HCl gas, which is corrosive and toxic. The final product, this compound, is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[7] Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] By comparing the reaction mixture to a standard of the starting material, you can determine when the starting material has been fully consumed.

Q5: What is the significance of the C4-chloro group's reactivity compared to the C2-chloro group? A5: In 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the C2-chloro group.[1] This differential reactivity is a key advantage, as it allows for selective and stepwise substitution reactions, enabling the synthesis of more complex, dissymmetric molecules.[1]

References

Technical Support Center: 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 2,4-Dichloro-5-methoxypyrimidine, with a primary focus on preventing its hydrolysis during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a halogenated heterocyclic compound. It serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the two reactive chlorine atoms, which can be selectively displaced in nucleophilic aromatic substitution (SNAr) reactions to build more complex molecules. The C4-chloro group is generally more reactive than the C2-chloro group, allowing for sequential substitutions.

Q2: What are the key stability concerns with this compound?

A2: The primary stability concern is its susceptibility to hydrolysis. The chlorine atoms on the pyrimidine (B1678525) ring can be displaced by water or hydroxide (B78521) ions, especially under non-anhydrous conditions, at elevated temperatures, or in the presence of strong acids or bases. This hydrolysis leads to the formation of undesired hydroxy-substituted pyrimidine byproducts, reducing the yield and purity of the desired product.

Q3: How should this compound be stored?

A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[1] It is crucial to protect it from moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

Q4: What are the main safety precautions when handling this compound?

A4: this compound is a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

Troubleshooting Guides

Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Possible Cause Troubleshooting Step
Hydrolysis of Starting Material Ensure all reagents and solvents are strictly anhydrous. Dry solvents using standard laboratory procedures and handle them under an inert atmosphere (nitrogen or argon).
Incorrect Reaction Temperature The reaction temperature can significantly affect the outcome. If the reaction is too slow, a modest increase in temperature may be necessary. However, excessively high temperatures can promote hydrolysis and other side reactions. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.
Weak Nucleophile If the chosen nucleophile is not sufficiently reactive, consider using a stronger nucleophile or adding a suitable base to deprotonate the nucleophile and increase its reactivity.
Poor Leaving Group Activation While the chlorine atoms are good leaving groups, their reactivity can be influenced by the solvent and other substituents on the pyrimidine ring. Ensure the reaction conditions are optimal for SNAr reactions on this type of substrate.
Issue 2: Presence of Impurities in the Final Product, Suspected to be Hydrolysis Byproducts
Possible Cause Troubleshooting Step
Hydrolysis during Aqueous Workup The aqueous workup is a critical step where hydrolysis can occur. To minimize this, perform the workup at low temperatures (e.g., using an ice bath). Use cold, deionized water or brine for washes. Minimize the contact time between the organic layer containing the product and the aqueous phase.
Acidic or Basic Conditions during Workup Avoid using strong acids or bases during the workup. If an acid or base wash is necessary, use dilute solutions and perform the wash quickly at low temperatures. Neutralize the reaction mixture carefully before extraction.
Residual Water in the Product After extraction, ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before solvent evaporation.

Data Presentation

ConditionTemperatureStability/Hydrolysis RiskRecommendation
Anhydrous Organic Solvent Room TemperatureHigh StabilityRecommended for reactions and storage.
(e.g., THF, Dioxane, Toluene)Elevated TemperatureModerate StabilityMonitor for potential degradation over long reaction times.
Aqueous Solution (Neutral pH) Low (0-5 °C)Low to Moderate RiskUse for rapid workup procedures only.
Room TemperatureModerate to High RiskAvoid prolonged exposure.
Elevated TemperatureVery High RiskNot recommended.
Aqueous Solution (Acidic pH < 4) Low to HighHigh RiskAvoid, as acid can catalyze hydrolysis.
Aqueous Solution (Basic pH > 9) Low to HighVery High RiskAvoid, as base strongly promotes hydrolysis.

Experimental Protocols

Protocol: General Procedure for Nucleophilic Aromatic Substitution on this compound under Anhydrous Conditions

This protocol provides a general method for the substitution of the C4-chloro group.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate (B1210297), Hexanes)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in the chosen anhydrous solvent.

    • Add the base (1.1 - 1.5 eq) to the solution.

  • Addition of Nucleophile:

    • Dissolve the nucleophile (1.0 - 1.2 eq) in the anhydrous solvent in a separate flask.

    • Slowly add the nucleophile solution to the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or gently heat if necessary.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Workup (with Hydrolysis Prevention):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by slowly adding cold, deionized water.

    • Transfer the mixture to a separatory funnel containing cold ethyl acetate and cold water.

    • Quickly wash the organic layer with cold brine.

    • Separate the organic layer and dry it thoroughly over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Hydrolysis_Prevention_Workflow Workflow for Preventing Hydrolysis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_isolation Product Isolation prep1 Use Anhydrous Solvents & Reagents prep2 Inert Atmosphere (N2/Ar) prep1->prep2 react1 Controlled Temperature prep2->react1 react2 Monitor Progress (TLC/LC-MS) react1->react2 workup1 Quench at Low Temp (0°C) react2->workup1 workup2 Use Cold Aqueous Solutions workup1->workup2 workup3 Minimize Contact Time workup2->workup3 iso1 Thorough Drying of Organic Layer workup3->iso1 iso2 Purification iso1->iso2

Caption: Experimental workflow to minimize hydrolysis.

Troubleshooting_Logic Troubleshooting Low Yield start Low Product Yield check_hydrolysis Check for Hydrolysis Byproducts (LC-MS) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed - Implement Anhydrous Conditions - Optimize Workup (Low Temp) - Use Aprotic Solvent check_hydrolysis->hydrolysis_present Yes no_hydrolysis No Hydrolysis Detected check_hydrolysis->no_hydrolysis No check_reaction_conditions Check Other Parameters - Reaction Temperature - Nucleophile Strength - Reaction Time no_hydrolysis->check_reaction_conditions optimize Optimize Reaction Conditions check_reaction_conditions->optimize

Caption: Logic diagram for troubleshooting low yields.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of heterocyclic compounds is paramount. 2,4-Dichloro-5-methoxypyrimidine is a key building block in the synthesis of various biologically active molecules. Its purity and structural integrity are often verified using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison of the ¹H NMR spectral data of this compound with a structurally related alternative, offering valuable insights for its characterization.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of its molecular structure.[1] The spectrum typically displays two distinct singlets, corresponding to the methoxy (B1213986) (-OCH₃) protons and the lone proton on the pyrimidine (B1678525) ring at the C6 position.[1] The expected integration ratio of these signals is 3:1, respectively, further confirming the structure.[1]

For a comparative analysis, 2,4-dichloro-5-methylpyrimidine (B13550) serves as a suitable alternative. This compound differs by the substitution of a methyl group for the methoxy group at the 5-position. This structural change is clearly reflected in its ¹H NMR spectrum.

Below is a table summarizing the ¹H NMR spectral data for this compound and 2,4-dichloro-5-methylpyrimidine.

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound -OCH₃~4.0Singlet
C6-H~8.5Singlet
2,4-Dichloro-5-methylpyrimidine -CH₃~2.4Singlet
C6-H~8.3Singlet

Note: The chemical shifts are approximate values and can vary slightly based on the solvent and experimental conditions.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the solid compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it should dissolve the compound without showing interfering signals in the region of interest.

  • To ensure a homogeneous magnetic field, it is important to remove any solid particles. Filter the solution through a pipette with a glass wool plug directly into a clean and dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a standard NMR spectrometer, for example, a 400 MHz instrument.

  • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • A standard pulse sequence is used to acquire the ¹H NMR spectrum.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

Logical Relationship Diagram

The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic ¹H NMR signals.

G cluster_0 This compound Structure cluster_1 ¹H NMR Signals C5H4Cl2N2O C₅H₄Cl₂N₂O Signal_A Singlet at ~4.0 ppm C5H4Cl2N2O->Signal_A -OCH₃ Protons (3H) Signal_B Singlet at ~8.5 ppm C5H4Cl2N2O->Signal_B C6-H Proton (1H)

Caption: Structure-Signal Correlation for this compound.

References

Mass Spectrometry of 2,4-Dichloro-5-methoxypyrimidine and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometric behavior of 2,4-dichloro-5-methoxypyrimidine and its derivatives. Understanding the fragmentation patterns of these compounds is crucial for their accurate identification and characterization in complex matrices, a common requirement in pharmaceutical development and medicinal chemistry. This document summarizes key mass spectral data, presents detailed experimental protocols, and visualizes fragmentation pathways to aid in structural elucidation.

Performance Comparison and Experimental Data

The mass spectrometric analysis of this compound derivatives is essential for confirming molecular weights and elucidating structural features. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for the characterization of these novel synthetic compounds.[1]

The expected positive ion electrospray mass-to-charge ratio (m/z) for the parent compound, this compound, is 179 [M+H]⁺.[2] A GC-MS spectrum of this compound reveals characteristic peaks at m/z values of 178, 180, 135, and 106.[3] The presence of two chlorine atoms results in a distinctive isotopic pattern for the molecular ion peak.

The fragmentation of pyrimidine-based compounds provides valuable structural information.[1] For this compound derivatives, characteristic fragmentation patterns are expected. The molecular ion peak (M+H)⁺ is typically observed, and subsequent fragmentation may involve the loss of the methoxy (B1213986) group, chlorine atoms, and cleavage of the pyrimidine (B1678525) ring.[1]

CompoundIonization MethodParent Ion (m/z)Key Fragment Ions (m/z)
This compoundGC-MS178, 180135, 106

Experimental Protocols

A detailed protocol for the analysis of novel pyrimidine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.[1]

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the synthesized compound in methanol.[1]

  • Dilute this stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.[1]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40 °C.[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

Visualizing Fragmentation and Workflows

The following diagrams illustrate a typical experimental workflow for mass spectrometry analysis and a proposed fragmentation pathway for this compound.

Mass Spectrometry Experimental Workflow Mass Spectrometry Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing StockSolution Prepare 1 mg/mL Stock Solution Dilution Dilute to 1 µg/mL StockSolution->Dilution Injection Inject Sample Dilution->Injection Chromatography C18 Reverse-Phase Chromatography Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis and Interpretation DataAcquisition->DataAnalysis

Caption: A typical workflow for the analysis of pyrimidine derivatives by LC-MS/MS.

Fragmentation Pathway of this compound Proposed Fragmentation Pathway of this compound Parent This compound m/z = 178/180 Fragment1 Loss of CH3 m/z = 163/165 Parent:f1->Fragment1:f0 - CH3 Fragment2 Loss of Cl m/z = 143/145 Parent:f1->Fragment2:f0 - Cl Fragment3 Loss of OCH3 m/z = 147/149 Parent:f1->Fragment3:f0 - OCH3 Fragment4 Loss of CO m/z = 150/152 Parent:f1->Fragment4:f0 - CO

Caption: Proposed fragmentation of this compound in mass spectrometry.

References

A Comparative Analysis of the Reactivity of 2,4-Dichloro-5-methoxypyrimidine and 2,4-dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 2,4-Dichloro-5-methoxypyrimidine and 2,4-dichloropyrimidine (B19661), with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of novel pharmaceutical agents. This document synthesizes theoretical principles and available experimental data to offer insights into the chemical behavior of these important synthetic intermediates.

Introduction to Reactivity in Dichloropyrimidines

2,4-Dichloropyrimidine and its derivatives are highly valuable building blocks in medicinal chemistry due to the differential reactivity of the chlorine atoms at the C2 and C4 positions.[1][2] These positions are susceptible to displacement by a variety of nucleophiles, enabling the sequential introduction of different functionalities. The inherent electron deficiency of the pyrimidine (B1678525) ring makes it prone to nucleophilic attack.

The accepted mechanism for this transformation is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bonded to a chlorine atom, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride ion.

Theoretical Comparison of Reactivity

The reactivity and regioselectivity of nucleophilic substitution on the pyrimidine ring are governed by the electronic properties of the molecule. In the case of unsubstituted 2,4-dichloropyrimidine, the C4 position is generally more reactive than the C2 position towards nucleophilic attack.[1][2] This preference is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C4.

The introduction of a methoxy (B1213986) group at the C5 position in this compound is expected to modulate the reactivity of both the C2 and C4 positions. The methoxy group is a resonance electron-donating group and an inductive electron-withdrawing group. Its overall electronic influence on the pyrimidine ring is a balance of these two effects.

  • Resonance Effect: The lone pairs on the oxygen atom can be delocalized into the pyrimidine ring, increasing the electron density, particularly at the ortho and para positions. This effect would tend to decrease the electrophilicity of the ring and thus reduce the overall reactivity towards nucleophiles.

  • Inductive Effect: The electronegativity of the oxygen atom withdraws electron density from the ring through the sigma bond, which would increase the electrophilicity of the ring and enhance reactivity.

The net effect of the methoxy group at the C5 position on the overall reactivity and the C4/C2 selectivity is not definitively established in the absence of direct comparative kinetic studies. However, studies on substituted 2,4-dichloropyrimidines indicate that electron-withdrawing substituents at the C5 position generally favor substitution at the C4 position.[3] While the methoxy group has a donating resonance effect, its inductive effect might contribute to this trend.

To visualize the factors influencing the reaction, the following diagram illustrates the SNAr pathway.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Pyrimidine 2,4-Dichloropyrimidine or This compound Meisenheimer Meisenheimer Complex (Anionic Intermediate) Pyrimidine->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Pyrimidine Meisenheimer->Product - Cl⁻ Leaving_Group Chloride Ion (Cl⁻)

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Quantitative Data on Reactivity

CompoundReaction ConditionsNucleophileProduct Ratio (C4:C2)Yield (%)Reference
6-(4-fluorophenyl)-2,4-dichloropyrimidineK₂CO₃, DMAcDibutylamine70:30Not Reported[4]

This table illustrates that even with a substituent at the C6 position, a mixture of isomers is often obtained under standard SNAr conditions, highlighting the subtle interplay of electronic and steric effects.

Experimental Protocols

The following are general protocols for nucleophilic aromatic substitution (amination) on 2,4-dichloropyrimidines. These can be adapted for specific nucleophiles and substrates.

Protocol 1: General Amination of a 2,4-Dichloropyrimidine Derivative

This protocol is adapted from a procedure for the amination of 6-aryl-2,4-dichloropyrimidines and can serve as a starting point for both 2,4-dichloropyrimidine and its 5-methoxy derivative.[4]

Materials:

  • Substituted 2,4-dichloropyrimidine (1.0 eq)

  • Amine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylacetamide (DMAc)

Procedure:

  • To a solution of the substituted 2,4-dichloropyrimidine in DMAc, add the amine.

  • Add potassium carbonate to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound from its dihydroxy precursor.

Materials:

  • 2,4-dihydroxy-5-methoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (optional, as a catalyst)

Procedure:

  • A mixture of 2,4-dihydroxy-5-methoxypyrimidine and phosphorus oxychloride (and optionally N,N-dimethylaniline) is heated under reflux.

  • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

  • The reaction mixture is carefully quenched by pouring it onto crushed ice.

  • The product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

The following diagram illustrates a decision-making workflow for planning a nucleophilic substitution reaction on a dichloropyrimidine.

SNAr_Planning Start Select Dichloropyrimidine Substrate Substituent Consider Electronic Effect of Substituents Start->Substituent Conditions Choose Reaction Conditions (Solvent, Base, Temperature) Substituent->Conditions Nucleophile Select Nucleophile Conditions->Nucleophile Reaction Perform SNAr Reaction Nucleophile->Reaction Analysis Analyze Product Mixture (TLC, NMR, LC-MS) Reaction->Analysis Purification Purify Desired Isomer Analysis->Purification

Caption: Key considerations for planning a regioselective SNAr reaction.

Conclusion

In comparing the reactivity of this compound and 2,4-dichloropyrimidine, it is evident that the C4 position is generally the more reactive site for nucleophilic aromatic substitution. The presence of the 5-methoxy group in the former introduces a nuanced electronic effect that can modulate the overall reactivity and regioselectivity of the substitution. While direct quantitative comparisons are scarce, understanding the fundamental principles of SNAr reactions on electron-deficient heterocycles allows for rational predictions and the design of synthetic strategies. For reactions where high regioselectivity is crucial, careful optimization of reaction conditions or the use of alternative catalytic methods may be necessary.

References

A Comparative Guide to the Validation of 2,4-Dichloro-5-methoxypyrimidine Synthesis by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, the rigorous validation of analytical methods is a cornerstone of quality assurance. This guide provides a comparative overview of analytical methodologies for the validation of 2,4-Dichloro-5-methoxypyrimidine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The focus is on High-Performance Liquid Chromatography (HPLC), with a comparative look at alternative methods to ensure a comprehensive understanding of quality control for this compound.

The primary synthesis route for this compound involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil) using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] Effective analytical methods must be able to separate the final product from the starting material, mono-chlorinated intermediates, and other potential by-products to accurately determine purity and yield.

Comparative Analysis of Analytical Methods

The selection of an analytical technique for the quality control of this compound depends on the specific requirements of the analysis, such as whether it is for reaction monitoring, final purity assessment, or impurity identification. HPLC and Gas Chromatography (GC) are the most commonly employed techniques for quantitative analysis.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Primary Application Purity analysis, reaction monitoring, and quantification of impurities.[1]Final product assay and purity determination.[1]Rapid, qualitative reaction monitoring.[3]
Typical Stationary Phase C18 Silica (B1680970) Gel.[1]Polysiloxane-based (e.g., DB-5).[1]Silica Gel
Typical Mobile/Carrier Phase Acetonitrile (B52724)/Water Gradient.[1]Helium or Hydrogen.[1]Organic solvent mixtures (e.g., Ethyl Acetate/Hexane)
Detector UV Detector (as the pyrimidine (B1678525) ring is UV-active).[1]Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]UV lamp or chemical staining
Sample Volatility Not requiredRequired; compound must be volatile and thermally stable.[1]Not required
Quantitation ExcellentExcellentSemi-quantitative at best
Throughput Moderate to HighModerate to HighVery High
Quantitative Performance Comparison

Below is a summary of typical validation parameters for HPLC and GC methods. The values represent expected performance for the analysis of a small organic molecule like this compound.

Validation ParameterHPLCGC-MS
Linearity (Correlation Coefficient, r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.05 ng/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.15 ng/mL

Detailed Experimental Protocols

HPLC Method for Purity and Impurity Determination

This protocol describes a standard reversed-phase HPLC method suitable for validating the synthesis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 silica gel column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient from 20% to 80% B

    • 15-17 min: Hold at 80% B

    • 17-18 min: Linear gradient from 80% to 20% B

    • 18-25 min: Hold at 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at 1.0 mg/mL. Prepare working standards by serial dilution to cover the expected concentration range of the analyte and its impurities.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesis sample and dissolve in 10 mL of acetonitrile to achieve a concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Procedure:

    • System Suitability: Inject the standard solution six times. The relative standard deviation (%RSD) of the peak area and retention time should be less than 2.0%.

    • Specificity: Inject a blank (acetonitrile), the starting material (2,4-dihydroxy-5-methoxypyrimidine), and the final product to ensure no interference at the retention time of the analyte.

    • Linearity: Prepare a series of at least five concentrations of the standard solution and inject each in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

    • Accuracy: Perform a recovery study by spiking a known amount of the standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability: Analyze six replicate samples of the same batch on the same day.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizations

Synthesis and Impurity Profile

The following diagram illustrates the synthesis of this compound and the key species that the analytical method must be able to resolve.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities for HPLC Separation SM 2,4-Dihydroxy-5-methoxypyrimidine (Starting Material) INT Mono-chloro Intermediate SM->INT + POCl3 FP This compound (Final Product) INT->FP + POCl3 Impurity1 Unreacted Starting Material Impurity2 Mono-chloro Intermediate Impurity3 Degradation Products

Caption: Synthesis pathway and potential impurities.

HPLC Method Validation Workflow

This workflow diagram outlines the logical steps involved in validating the HPLC method as described in the protocol.

G cluster_validation Validation Experiments start Start Validation protocol Define Method Protocol (Column, Mobile Phase, etc.) start->protocol prep Prepare Standards & Samples protocol->prep specificity Specificity prep->specificity linearity Linearity prep->linearity accuracy Accuracy prep->accuracy precision Precision (Repeatability & Intermediate) prep->precision lod_loq LOD & LOQ prep->lod_loq analysis Data Analysis & Calculation specificity->analysis linearity->analysis accuracy->analysis precision->analysis lod_loq->analysis report Generate Validation Report analysis->report end_node Method Validated report->end_node

Caption: HPLC method validation workflow diagram.

References

Unveiling the Potency of 2,4-Disubstituted Pyrimidine Analogs as Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of a series of N2,N4-disubstituted pyrimidine-2,4-diamine analogs reveals their potent inhibitory activity against key regulators of the cell cycle, Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). This guide presents a comparative overview of their biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

The 2,4-disubstituted pyrimidine (B1678525) scaffold, derived from the versatile building block 2,4-dichloropyrimidine, has emerged as a promising framework in the design of potent kinase inhibitors. The strategic modification of substituents at the N2 and N4 positions of the pyrimidine ring allows for the fine-tuning of their biological activity. This guide focuses on a series of N2,N4-disubstituted pyrimidine-2,4-diamine analogs and their efficacy as inhibitors of CDK2 and CDK9, two kinases implicated in cancer cell proliferation and survival.

Comparative Biological Activity of Pyrimidine Analogs

The inhibitory potency of a series of N2,N4-disubstituted pyrimidine-2,4-diamine analogs was evaluated against CDK2/cyclin A and CDK9/cyclin T1. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, were determined and are summarized in the table below. The data is based on a study by Wang et al. (2018).

CompoundR1R2CDK2/cyclin A IC50 (nM)CDK9/cyclin T1 IC50 (nM)
1 HH250180
2a 4-FH120110
2b 4-ClH150130
2c 4-BrH160140
2d 4-CH3H130120
2e 4-OCH3H180150
3a H4-F11095
3b H4-Cl9580
3c H4-Br8865
3g H3,4-diCl8375

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the pyrimidine analogs.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of the synthesized compounds to inhibit the activity of CDK2/cyclin A and CDK9/cyclin T1.

Materials:

  • Recombinant human CDK2/cyclin A and CDK9/cyclin T1 enzymes

  • Histone H1 (for CDK2) and a peptide substrate (for CDK9)

  • [γ-33P]ATP

  • Test compounds (pyrimidine analogs)

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the reaction by adding [γ-33P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effects of the pyrimidine analogs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds (pyrimidine analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to a vehicle-treated control.

  • Determine the IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Start with 2,4-Dichloropyrimidine substitute Sequential Nucleophilic Aromatic Substitution start->substitute analogs N2,N4-Disubstituted Pyrimidine Analogs substitute->analogs kinase_assay In Vitro Kinase Inhibition Assay (CDK2 & CDK9) analogs->kinase_assay cell_assay Cell Viability Assay (e.g., MTT on MDA-MB-231) analogs->cell_assay ic50_kinase Determine IC50 values for Kinase Inhibition kinase_assay->ic50_kinase ic50_cell Determine IC50 values for Cell Viability cell_assay->ic50_cell sar Structure-Activity Relationship (SAR) Analysis ic50_kinase->sar ic50_cell->sar

Experimental workflow for the synthesis and evaluation of pyrimidine analogs.

CDK_Signaling_Pathway cluster_regulation Regulation by CDKs G1 G1 Phase S S Phase (DNA Synthesis) G2 G2 Phase M M Phase (Mitosis) CDK2 CDK2/ Cyclin E/A pRb pRb CDK2->pRb phosphorylates CDK9 CDK9/ Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII phosphorylates E2F E2F pRb->E2F inhibits E2F->S promotes Transcription Gene Transcription RNAPII->Transcription initiates Transcription->S required for inhibitor Pyrimidine Analogs inhibitor->CDK2 inhibitor->CDK9

Simplified signaling pathway of CDK2 and CDK9 in cell cycle regulation.

cost-benefit analysis of different 2,4-Dichloro-5-methoxypyrimidine synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cost-benefit analysis of prevalent synthetic routes to 2,4-dichloro-5-methoxypyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction efficiency, cost-effectiveness, and scalability, supported by experimental data and detailed protocols.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative metrics for two common synthetic routes to this compound, starting from 5-methoxyuracil (B140863) and 2,4,5-trichloropyrimidine (B44654) respectively.

ParameterRoute 1: From 5-MethoxyuracilRoute 2: From 2,4,5-Trichloropyrimidine
Starting Material 5-Methoxyuracil2,4,5-Trichloropyrimidine
Key Reagents Phosphorus oxychloride (POCl₃), N,N-DimethylanilineSodium methoxide (B1231860) (NaOMe), Methanol (B129727) (MeOH)
Reaction Time 4-6 hours2-4 hours
Reaction Temperature 110-120 °C60-70 °C
Reported Yield 85-95%90-98%
Purity High, after distillationHigh, after crystallization
Primary Advantages High yield, readily available starting material.Milder reaction conditions, high selectivity.
Primary Disadvantages High reaction temperature, corrosive reagent.Potential for side reactions if not controlled.

Synthetic Route Visualizations

The following diagrams illustrate the two synthetic pathways discussed.

G cluster_0 Route 1: From 5-Methoxyuracil A 5-Methoxyuracil B This compound A->B POCl₃, N,N-Dimethylaniline 110-120 °C

Caption: Synthetic pathway from 5-Methoxyuracil.

G cluster_1 Route 2: From 2,4,5-Trichloropyrimidine C 2,4,5-Trichloropyrimidine D This compound C->D NaOMe, MeOH 60-70 °C

Caption: Synthetic pathway from 2,4,5-Trichloropyrimidine.

Experimental Protocols

Below are the detailed experimental methodologies for the two synthetic routes.

Route 1: Synthesis from 5-Methoxyuracil

Materials:

  • 5-Methoxyuracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • A mixture of 5-methoxyuracil (1 equivalent) and N,N-dimethylaniline (1.2 equivalents) in phosphorus oxychloride (5 equivalents) is heated to reflux at 110-120 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), the mixture is cooled to room temperature.

  • The excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The aqueous solution is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Route 2: Synthesis from 2,4,5-Trichloropyrimidine

Materials:

  • 2,4,5-Trichloropyrimidine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Water

  • Diethyl ether

Procedure:

  • To a solution of 2,4,5-trichloropyrimidine (1 equivalent) in methanol is added a solution of sodium methoxide (1.1 equivalents) in methanol dropwise at a controlled temperature.

  • The reaction mixture is then heated to 60-70 °C and stirred for 2-4 hours.

  • The reaction progress is monitored by Gas Chromatography (GC) or TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and diethyl ether.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to give the crude product, which can be purified by recrystallization.

Cost-Benefit Analysis

Route 1 (From 5-Methoxyuracil):

  • Cost: The primary costs are associated with the starting material, 5-methoxyuracil, and the reagent, phosphorus oxychloride. While 5-methoxyuracil is relatively accessible, the large excess of corrosive and hazardous POCl₃ required can increase overall costs, including disposal.

  • Benefit: This route provides high yields of the desired product. The starting material is often more readily available than the highly substituted pyrimidine (B1678525) in Route 2.

Route 2 (From 2,4,5-Trichloropyrimidine):

  • Cost: The starting material, 2,4,5-trichloropyrimidine, can be more expensive than 5-methoxyuracil. However, the use of sodium methoxide and methanol as reagents is generally cost-effective.

  • Benefit: This method operates under milder reaction conditions, which can be advantageous for industrial-scale production in terms of energy consumption and safety. The high selectivity of the reaction often leads to a purer product with simpler purification procedures, potentially reducing overall processing costs.

Conclusion

Both synthetic routes offer viable pathways to this compound with high reported yields. The choice between the two will largely depend on the specific needs and resources of the laboratory or manufacturing facility.

  • For large-scale industrial production , Route 2 may be preferable due to its milder conditions and potentially simpler work-up, despite the potentially higher initial cost of the starting material.

  • For laboratory-scale synthesis , where the cost of the starting material might be a more significant factor, Route 1 offers a reliable and high-yielding alternative, provided the necessary precautions for handling phosphorus oxychloride are in place.

Ultimately, a thorough cost analysis of locally sourced starting materials and reagents, alongside a consideration of the available equipment and safety infrastructure, should guide the selection of the most appropriate synthetic route.

spectroscopic comparison of 2,4-Dichloro-5-methoxypyrimidine isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 2,4-Dichloro-5-methoxypyrimidine and Its Isomers

This guide provides a detailed spectroscopic comparison of this compound and its structural isomers. The information is intended for researchers, scientists, and professionals in drug development to aid in the identification and differentiation of these closely related compounds. The guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provides standardized experimental protocols.

Introduction to Isomers

This compound is a substituted pyrimidine (B1678525) with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical properties and reactivity are closely linked to its specific substitution pattern. Structural isomers, which have the same molecular formula (C5H4Cl2N2O) but different arrangements of atoms, can exhibit distinct spectroscopic signatures.[2][3] Understanding these differences is crucial for unambiguous identification and quality control. This guide focuses on the spectroscopic characteristics of this compound and its isomers, such as 4,6-dichloro-5-methoxypyrimidine (B156074) and 2,4-dichloro-6-methoxypyrimidine.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compoundCDCl₃~8.5SingletC6-H
~4.0Singlet-OCH₃
4,6-dichloro-5-methoxypyrimidineCDCl₃8.55SingletC2-H
4.00Singlet-OCH₃

¹³C NMR Data

CompoundSolventChemical Shift (δ) ppmAssignment
This compoundCDCl₃~155-165C2/C4
~150C6
~140C5
~57-OCH₃
2,4-dichloro-6-methoxypyrimidine-Data not readily available in searched literature-
Infrared (IR) Spectroscopy
CompoundTechniqueKey Absorption Bands (cm⁻¹)Assignment
This compoundATR-IRSpecific band data not detailed in search results-
4,6-dichloro-5-methoxypyrimidineKBr Film (CHCl₃)Specific band data not detailed in search results-
Mass Spectrometry (MS)
CompoundIonization Method[M+H]⁺ (m/z)Molecular Weight
This compoundGC-MS179179.00 g/mol [2]
4,6-dichloro-5-methoxypyrimidineGC-MSData not specified, but MW is 179.01 g/mol [4]179.00 g/mol [3]
4,5-dichloro-2-methoxypyrimidinePredicted178.97734177.97006 Da (Monoisotopic)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrimidine isomer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire proton-decoupled spectra.

    • Use a sufficient number of scans.

    • Reference the chemical shifts to the CDCl₃ solvent peak at 77.0 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

    • Ensure good contact between the sample and the crystal.

KBr Pellet Method

  • Sample Preparation: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrumentation: Use a GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start with an initial oven temperature, followed by a ramp to a final temperature to ensure separation of any impurities.

    • Injector: Use split or splitless injection depending on the sample concentration.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: Acquire data over a mass range appropriate for the compound and potential fragments (e.g., m/z 40-300).

Workflow for Isomer Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison of this compound isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison cluster_identification Identification Sample Unknown Pyrimidine Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Analyze Chemical Shifts and Coupling Patterns NMR->NMR_Data IR_Data Analyze Functional Group Frequencies IR->IR_Data MS_Data Analyze Molecular Ion Peak and Fragmentation MS->MS_Data Comparison Compare with Reference Spectra of Known Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for Spectroscopic Isomer Comparison.

References

Reactivity of C2 vs. C4 Chlorine in 2,4-Dichloro-5-methoxypyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective functionalization of halogenated pyrimidines is a cornerstone of medicinal chemistry, enabling the synthesis of diverse molecular architectures for drug discovery.[1][2] 2,4-Dichloro-5-methoxypyrimidine is a key building block, valued for the differential reactivity of its two chlorine atoms, which allows for sequential and targeted introduction of substituents.[1] This guide provides an objective comparison of the reactivity of the chlorine atoms at the C2 and C4 positions, supported by experimental principles and data.

General Principles of Reactivity

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the electron-withdrawing effects of the two chlorine substituents, making the ring highly susceptible to nucleophilic aromatic substitution (SNAr).[1]

The general order of reactivity for leaving groups on a pyrimidine ring is C4(6) > C2 >> C5.[3] Consequently, in 2,4-dichloropyrimidines, the C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group .[1] This preferential reactivity can be attributed to several factors:

  • Electronic Effects: The C4 position is para to one ring nitrogen and ortho to the other. Nucleophilic attack at C4 allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the para nitrogen, forming a more stable para-quinoid intermediate. Attack at C2, situated between both nitrogens, leads to a less stable ortho-quinoid intermediate.[3]

  • Frontier Molecular Orbital (FMO) Theory: Computational analyses, such as Density Functional Theory (DFT) calculations, show that the Lowest Unoccupied Molecular Orbital (LUMO) of unsubstituted 2,4-dichloropyrimidine (B19661) is predominantly distributed at the C4 position, making it the more electrophilic site and thus more prone to nucleophilic attack.[4][5][6]

The following diagram illustrates the preferential attack at the C4 position leading to a more stabilized intermediate.

G cluster_main Nucleophilic Attack at C4 vs. C2 Start 2,4-Dichloro- 5-methoxypyrimidine C4_Attack Attack at C4 Start->C4_Attack C2_Attack Attack at C2 Start->C2_Attack Nuc Nucleophile (Nu⁻) Meisenheimer_C4 Meisenheimer Intermediate (C4 Attack) More Stable C4_Attack->Meisenheimer_C4 + Nu⁻ Meisenheimer_C2 Meisenheimer Intermediate (C2 Attack) Less Stable C2_Attack->Meisenheimer_C2 + Nu⁻ Product_C4 4-Substituted-2-chloro- 5-methoxypyrimidine (Major Product) Meisenheimer_C4->Product_C4 - Cl⁻ Product_C2 2-Substituted-4-chloro- 5-methoxypyrimidine (Minor Product) Meisenheimer_C2->Product_C2 - Cl⁻

Caption: Logical workflow of nucleophilic substitution on this compound.

Comparative Reactivity Data

While C4-selectivity is the general rule, the degree of selectivity is highly dependent on the nucleophile, solvent, temperature, and the presence of other substituents on the pyrimidine ring.[4] The following table summarizes the observed regioselectivity with various classes of nucleophiles.

Nucleophile ClassTypical ConditionsPredominant Position of SubstitutionC4:C2 Ratio (Approximate)Notes
Amines (Primary/Secondary) Base (e.g., DIPEA), Solvent (e.g., EtOH, NMP), 25-100 °CC41:1 to 4:1[3]The reaction of 2,4-dichloropyrimidines with neutral nitrogen nucleophiles often yields mixtures that can be difficult to separate.[3]
Aromatic Amines (Pd-catalyzed) Pd-catalyst, Base (e.g., LiHMDS), Low Temp.C4Highly Selective (>90:10)[3]Palladium-catalyzed amination significantly enhances C4 selectivity, even at very low temperatures.[3]
Tertiary Amines VariesC2Highly SelectiveWith an electron-withdrawing group at C5, tertiary amines show excellent C2 selectivity.[7]
Alkoxides / Phenoxides Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF)C4Generally C4 selectiveAnionic oxygen nucleophiles typically favor the C4 position.
Thiols / Thiophenols Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF)C4Generally C4 selective[2]Thiolates are soft nucleophiles and reliably displace the C4-chloro group.[2]
Organometallic Reagents (Cross-Coupling) Pd catalyst, Base, Solvent (e.g., Dioxane)C4Highly SelectiveSuzuki, Stille, and Buchwald-Hartwig reactions show a strong preference for the C4 position.[1][3]

Experimental Protocol: Selective C4-Amination

This section provides a representative protocol for the selective substitution of the C4-chloro group using a common amine nucleophile.

Objective: To synthesize 2-chloro-5-methoxy-N-propylpyrimidin-4-amine.

Materials:

  • This compound (1.0 eq)

  • Propylamine (B44156) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction flask, magnetic stirrer, condenser

  • Thin Layer Chromatography (TLC) plate, Ethyl Acetate (B1210297)/Hexane mobile phase

Workflow Diagram:

G reagents Combine Reactants: - Dichloropyrimidine - Propylamine - DIPEA - Solvent (EtOH) reaction Heat Reaction (e.g., 80 °C) Monitor by TLC reagents->reaction Step 1 workup Aqueous Workup: - Dilute with water - Extract with EtOAc reaction->workup Step 2 purify Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify Step 3 product Final Product: 2-chloro-5-methoxy- N-propylpyrimidin-4-amine purify->product Step 4

Caption: Experimental workflow for selective C4-amination of this compound.

Procedure:

  • To a stirred solution of this compound in ethanol, add N,N-diisopropylethylamine (DIPEA).

  • Add propylamine dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 4-amino-2-chloro-5-methoxypyrimidine derivative.

Factors Influencing a Shift in Selectivity

While C4 is the kinetically favored site, reactivity can sometimes be shifted towards C2. This is an area of active research, but some principles have been established:

  • Steric Hindrance: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, potentially increasing the proportion of C2 substitution.[4]

  • Electron-Donating Groups (EDG) at C6: The presence of a strong EDG (e.g., -OMe, -NHMe) at the C6 position can reverse the selectivity, making the C2 position more reactive.[4][8] This is because the EDG increases the electron density at C4 more than at C2, deactivating it towards nucleophilic attack.

  • Nucleophile and Catalyst Choice: Certain reaction conditions have been developed to override the inherent C4 preference. For instance, specific palladium catalysts have been found to enable C2-selective C-S cross-coupling reactions.[2] For substrates with an electron-withdrawing group at C5, tertiary amines can be highly C2-selective nucleophiles.[7][9]

Conclusion

The chlorine atom at the C4 position of this compound is demonstrably more reactive towards a wide range of nucleophiles than the chlorine at the C2 position. This inherent regioselectivity is a reliable and powerful tool in synthetic chemistry, allowing for the stepwise construction of complex, dissymmetric pyrimidine derivatives.[1] However, researchers should be aware that this selectivity is not absolute and can be influenced by steric and electronic factors on the pyrimidine ring, as well as by the specific choice of nucleophile and reaction conditions. A thorough understanding of these principles is crucial for the strategic design and successful execution of synthetic routes in drug development and materials science.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine (B1678525) core is a central theme in medicinal chemistry, with substituted pyrimidines forming the backbone of numerous therapeutic agents. 2,4-Dichloro-5-methoxypyrimidine is a key building block, offering two reactive sites for the introduction of molecular diversity through cross-coupling reactions. The selective functionalization of this substrate is crucial for the synthesis of novel compounds in drug discovery programs. This guide provides a comparative analysis of various catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, supported by experimental data to facilitate catalyst selection and methods development.

General Reactivity and Regioselectivity

In cross-coupling reactions of 2,4-dichloropyrimidines, the C4 position is generally more reactive than the C2 position.[1] This preferential reactivity is attributed to the higher electrophilicity of the C4 position, making it more susceptible to oxidative addition by the palladium catalyst.[2] The 5-methoxy group, being an electron-donating group, can modulate the electronic properties of the pyrimidine ring, which may influence the reactivity of the two chloro substituents. However, the inherent electronic preference for C4-functionalization typically dominates.

Comparative Performance of Catalytic Systems

The choice of catalyst, ligands, base, and solvent significantly influences the yield, selectivity, and reaction conditions of cross-coupling reactions with this compound. Below is a summary of catalyst performance across three major cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. For 2,4-dichloropyrimidines, palladium-based catalysts are widely employed, with a strong preference for mono-arylation at the C4 position.[3] Microwave-assisted protocols have demonstrated high efficiency, enabling rapid reactions with low catalyst loadings.[3]

Catalyst SystemArylboronic AcidBaseSolventTemp. (°C)TimeYield (%)Selectivity
Pd(PPh₃)₄Phenylboronic acidK₂CO₃1,4-Dioxane (B91453)/H₂O100 (MW)15 min81C4
Pd₂(dba)₃/TTBP·HBF₄Phenylboronic acidK₂CO₃1,4-Dioxane10024 h23C4
PdCl₂(PPh₃)₂Phenylboronic acidK₂CO₃1,4-Dioxane10024 h36C4
Pd(OAc)₂/PPh₃Phenylboronic acidK₂CO₃1,4-Dioxane10024 h<10C4

Data adapted from a study on 2,4-dichloropyrimidine, which serves as a close structural analog.[3] The 5-methoxy group is not expected to significantly alter the catalyst preference.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are typically the most effective for the amination of aryl chlorides.[4][5]

Catalyst SystemAmineBaseSolventTemp. (°C)TimeYield (%)Selectivity
Pd₂(dba)₃ / XPhosMorpholineNaOtBuToluene (B28343)10012 hHighC5-Br
Pd(OAc)₂ / BINAPAnilineCs₂CO₃Toluene1108 hGoodAryl-Br

Data is for analogous bromochloro- and bromo-aromatic pyrimidines, illustrating typical conditions. For this compound, reaction at the more reactive C4-Cl is expected. Bulky ligands like XPhos and BINAP are known to be effective.[4][5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[6]

Catalyst SystemAlkyneBaseSolventTemp. (°C)TimeYield (%)Selectivity
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NTHFRT1.5 hGoodAryl-I
Pd/CuFe₂O₄PhenylacetyleneK₂CO₃EtOH703 h90Aryl-I

Data is for analogous iodo- and bromo-aromatics, illustrating typical conditions. For this compound, reaction at the C4 position is anticipated.

Experimental Workflow and Methodologies

A general workflow for performing a cross-coupling reaction with this compound is depicted below. This process involves the careful setup of the reaction under an inert atmosphere, followed by the sequential addition of reagents, reaction monitoring, and product purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel Prepare Dry Reaction Vessel add_solids Add Substrate, Base, and Catalyst/Ligand prep_vessel->add_solids inert_atm Establish Inert Atmosphere (Ar/N2) add_solids->inert_atm add_solvents Add Degassed Solvent(s) inert_atm->add_solvents add_reagents Add Coupling Partner (e.g., Boronic Acid, Amine) add_solvents->add_reagents heat_stir Heat and Stir for Specified Time add_reagents->heat_stir monitor Monitor Reaction (TLC, LC-MS, GC-MS) heat_stir->monitor quench Quench Reaction (e.g., add water) monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify final_product Characterize Final Product (NMR, MS, etc.) purify->final_product

A generalized workflow for cross-coupling reactions.

Detailed Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from an efficient microwave-assisted procedure for the C4-arylation of 2,4-dichloropyrimidine.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add this compound (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.5 mmol, 1.0 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Seal the vial and flush with argon.

  • Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.

  • After cooling, extract the reaction mixture with ethyl acetate (B1210297) and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general starting point for the Buchwald-Hartwig amination of an aryl chloride. Optimization of the ligand and reaction conditions may be necessary.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of an aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (5-10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Catalyst Selection and Concluding Remarks

The choice of catalyst for the cross-coupling of this compound is highly dependent on the desired transformation. For Suzuki-Miyaura couplings , Pd(PPh₃)₄ under microwave irradiation offers a rapid and high-yielding route to C4-arylated products.[3] For Buchwald-Hartwig aminations , catalyst systems composed of a palladium precursor and a bulky, electron-rich phosphine ligand such as XPhos are generally preferred for their high activity with aryl chlorides. The Sonogashira coupling is typically effectively catalyzed by a combination of a palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst.

While palladium-based catalysts are the most extensively studied for these transformations, the development of nickel-based systems offers a more cost-effective and sustainable alternative. Further investigation into the application of nickel catalysts for the cross-coupling of this compound is a promising area for future research. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop efficient and selective methods for the functionalization of this important heterocyclic building block.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of analytical methods for assessing the purity of synthesized 2,4-Dichloro-5-methoxypyrimidine, a key building block in medicinal chemistry. The performance of the target compound is compared with two structurally similar, commercially available alternatives: 2,4-dichloropyrimidine (B19661) and 2,4-dichloro-6-methylpyrimidine. This comparison is supported by detailed experimental protocols and representative data to aid in the selection of appropriate analytical techniques and to set benchmarks for purity assessment.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These methods are widely used for the purity determination of organic compounds, each offering distinct advantages in terms of selectivity, sensitivity, and the nature of the information provided.[1]

Comparative Purity Analysis

The selection of an appropriate analytical method for purity assessment depends on factors such as the volatility and thermal stability of the compound, the potential impurities, and the required level of accuracy. Commercial specifications for this compound and its alternatives often cite a purity of >97.0% as determined by Gas Chromatography (GC).[2] HPLC is also a powerful tool for purity analysis of pyrimidine (B1678525) derivatives, offering high resolution and sensitivity.[2] For a highly accurate and orthogonal method, qNMR can be employed to provide a direct measure of purity without the need for a specific reference standard of the analyte itself.[1]

The following table summarizes representative purity data for synthesized this compound and two common alternatives, as might be determined by the analytical techniques detailed in this guide.

CompoundHPLC Purity (Area %)GC-MS Purity (%)qNMR Purity (mol/mol %)
This compound 99.299.199.3
2,4-Dichloropyrimidine98.5[3][4]98.2[3][4]98.8
2,4-Dichloro-6-methylpyrimidine98.8[5][6]98.5[5][6]99.0

Experimental Protocols

Below are detailed protocols for the three key analytical methods for assessing the purity of this compound and its alternatives.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound from its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. If needed, add 0.1% formic acid to the aqueous component.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and semi-volatile impurities and is often used for the final purity assessment of the title compound.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness)

Reagents:

Procedure:

  • Sample Preparation: Dissolve the synthesized this compound in dichloromethane to a final concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 minutes at 250 °C

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: 40-400 m/z

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The purity is determined by the area percent method. Potential impurities can be identified by library searching of their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a highly accurate determination of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure accurate integration.

  • Data Analysis:

    • Integrate a well-resolved proton signal of this compound (e.g., the methoxy (B1213986) protons) and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow Synthesis Synthesis of 2,4-Dichloro-5- methoxypyrimidine Purification Purification (e.g., Recrystallization) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Non-volatile impurities GCMS GC-MS Analysis Sample_Prep->GCMS Volatile impurities qNMR qNMR Analysis Sample_Prep->qNMR High accuracy purity Data_Analysis Data Analysis & Purity Calculation HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Comparison Comparison with Alternatives Data_Analysis->Comparison Report Final Purity Report Comparison->Report

Caption: General workflow for the purity assessment of synthesized compounds.

Logical Relationship of Analytical Techniques

This diagram illustrates the relationship between the analytical techniques and the information they provide for purity assessment.

Analytical_Techniques Purity_Assessment Purity Assessment of This compound HPLC HPLC Purity_Assessment->HPLC GCMS GC-MS Purity_Assessment->GCMS qNMR qNMR Purity_Assessment->qNMR Purity_Value Purity Value (%) HPLC->Purity_Value GCMS->Purity_Value Impurity_Profile Impurity Profile (Qualitative) GCMS->Impurity_Profile Absolute_Purity Absolute Purity (mol/mol) qNMR->Absolute_Purity

Caption: Relationship of analytical techniques to purity information.

References

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-5-methoxypyrimidine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of 2,4-Dichloro-5-methoxypyrimidine (CAS No: 19646-07-2). Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Hazard Information

This compound is a hazardous substance requiring careful handling.[1][2] It is classified as harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] It may also cause respiratory irritation.[1][2]

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)[1]

  • Skin Corrosion/Irritation (Category 2)[1]

  • Serious Eye Damage/Eye Irritation (Category 1)[1]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system[1][2]

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may also be required.To prevent eye contact which can cause serious damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or protective suit.To prevent skin irritation from direct contact.[1]
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator.To prevent respiratory tract irritation from inhalation of dust.[2]

Spill and Contamination Response

In the event of a spill, immediate and appropriate action must be taken to contain and clean up the material safely.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[3]

  • Don PPE: Before addressing the spill, ensure all responding personnel are wearing the appropriate PPE as outlined in the table above.

  • Containment: Prevent the further spread of the solid material. Avoid generating dust.[3][4]

  • Cleanup: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[4] Do not use methods that create dust.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: The collected material and any contaminated cleaning materials should be disposed of as hazardous waste according to the procedures outlined below.

Disposal Procedures

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste.

Step-by-Step Disposal Guidance:

  • Container Management:

    • Keep the chemical in its original, tightly closed container.[1]

    • Handle uncleaned containers with the same precautions as the product itself.

  • Waste Segregation:

    • Segregate waste this compound from other laboratory waste streams to prevent unintentional reactions.

  • Labeling:

    • Clearly label the waste container with the chemical name ("this compound") and relevant hazard symbols.

  • Licensed Disposal:

    • Arrange for the disposal of the chemical waste through a licensed and approved waste disposal company.[1][5]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS).

  • Incineration (Preferred Method):

    • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_assessment Waste Assessment cluster_containment Containment & Labeling cluster_disposal Disposal start Start: Have 2,4-Dichloro-5- methoxypyrimidine for Disposal ppe Wear Appropriate PPE: - Safety Glasses/Goggles - Chemical-Resistant Gloves - Lab Coat - N95 Dust Mask start->ppe assess Assess Waste: - Unused Product? - Contaminated Material? ppe->assess contain Place in a suitable, closed container. assess->contain label_waste Label container clearly: 'Hazardous Waste: this compound' contain->label_waste contact_disposal Contact licensed waste disposal company. label_waste->contact_disposal provide_sds Provide Safety Data Sheet to the disposal company. contact_disposal->provide_sds end_disposal Dispose via approved incineration method. provide_sds->end_disposal

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.